Naphthoxylactic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-naphthalen-1-yloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-11(13(15)16)8-17-12-7-3-5-9-4-1-2-6-10(9)12/h1-7,11,14H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQFHRDQYGTGFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276156, DTXSID90909174 | |
| Record name | Naphthoxylactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-3-[(naphthalen-1-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10476-54-7, 94537-05-0 | |
| Record name | Naphthoxylactic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthoxylactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-3-[(naphthalen-1-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Naphthoxyacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 2-Naphthoxyacetic acid, a synthetic auxin plant growth regulator. This document details the prevalent synthesis methodologies, comprehensive characterization techniques, and relevant physicochemical properties.
Introduction
2-Naphthoxyacetic acid (BNOA) is a synthetic phytohormone that mimics the action of auxin, a class of plant hormones that play a crucial role in growth and development. It is widely used in agriculture to promote fruit setting and growth in various crops like tomatoes, apples, and grapes.[1] Structurally, it is a derivative of naphthalene and is classified as a phenoxyacetic acid derivative.[2][3] This guide outlines the key procedures for its laboratory-scale synthesis and the analytical methods for its characterization.
Synthesis of 2-Naphthoxyacetic Acid
The most common and well-established method for the synthesis of 2-Naphthoxyacetic acid is the Williamson ether synthesis.[4][5] This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, 2-naphthol is deprotonated by a strong base to form the 2-naphthoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid to form the ether linkage.[4][5]
A variation of this method involves the use of methyl chloroacetate followed by hydrolysis to yield the final product, which can improve the overall yield by avoiding the hydrolysis of chloroacetic acid in the reaction mixture.[6] Another approach utilizes microwave radiation to accelerate the reaction, leading to shorter reaction times and high yields.[7]
Synthesis Workflow
The general workflow for the synthesis of 2-Naphthoxyacetic acid via the Williamson ether synthesis is depicted below.
Caption: General workflow for the synthesis of 2-Naphthoxyacetic acid.
Experimental Protocols
Conventional Synthesis Protocol
This protocol is adapted from established literature procedures.[7][8]
Materials:
-
2-Naphthol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Chloroacetic acid
-
Hydrochloric acid (HCl), dilute solution
-
Ethanol (for recrystallization)
-
Water
-
Ethyl acetate (for extraction)
-
Saturated aqueous NaCl solution
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in water.
-
Add 2-naphthol to the alkaline solution and stir until it completely dissolves to form sodium 2-naphthoxide.
-
In a separate beaker, dissolve chloroacetic acid in water.
-
Slowly add the chloroacetic acid solution to the sodium 2-naphthoxide solution.
-
Heat the reaction mixture at 70-80°C for several hours.[8][9]
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2 to precipitate the crude 2-Naphthoxyacetic acid.[7]
-
Filter the precipitate and wash it with cold water to remove inorganic salts.
-
The crude product can be purified by recrystallization from a 50% ethanol-water mixture to obtain white crystals.[7]
-
Dry the purified crystals in a desiccator.
Microwave-Assisted Synthesis Protocol
This method offers a significant reduction in reaction time.[7]
Materials:
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Sodium carbonate
-
Hydrochloric acid (HCl), dilute solution
-
Ethanol (for recrystallization)
-
Water
Procedure:
-
In a conical flask, dissolve 2-naphthol and sodium hydroxide in water and heat in a water bath for 5 minutes to form sodium 2-naphthoxide.[7]
-
Separately, dissolve chloroacetic acid in water and adjust the pH to 7-8 with a saturated sodium carbonate solution at a temperature below 10°C.[7]
-
Add the chloroacetic acid solution to the sodium 2-naphthoxide solution at 70-72°C.[7]
-
Subject the mixture to intermittent microwave radiation at a power of 320 W for 5 minutes.[7]
-
After the reaction, pour the mixture into hot water and filter off any insoluble material while hot.[7]
-
Acidify the filtrate with dilute hydrochloric acid to a pH of 2 to precipitate the product.[7]
-
Allow the mixture to cool, then filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a 50% ethanol-water solvent mixture.[7]
Characterization
The synthesized 2-Naphthoxyacetic acid should be characterized to confirm its identity and purity.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₃ | [2][10] |
| Molecular Weight | 202.21 g/mol | [2][10] |
| Appearance | White to off-white crystalline powder | [10] |
| Melting Point | 151-154 °C | [10] |
| Solubility | Soluble in alcohol, ether, acetic acid, and DMSO. Slightly soluble in water. | [1][11] |
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 2-Naphthoxyacetic acid will show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O-C stretch of the ether linkage, and the aromatic C-H and C=C stretches of the naphthalene ring.[2]
Purity Assessment
The purity of the synthesized compound can be assessed by its sharp melting point range and through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). A purity of 97-98% is typically achieved for synthetic grades.[12][13]
Biological Activity and Signaling
2-Naphthoxyacetic acid functions as a synthetic auxin, influencing various aspects of plant growth and development. While the precise molecular signaling cascade is complex and can be species-dependent, the general mechanism of auxin action involves its perception by specific receptors, leading to downstream transcriptional regulation that affects cell division, elongation, and differentiation.
Caption: Simplified overview of the auxin-like signaling of 2-Naphthoxyacetic acid.
Safety and Handling
2-Naphthoxyacetic acid is harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of 2-Naphthoxyacetic acid. The Williamson ether synthesis remains a reliable and efficient method for its preparation, with microwave-assisted protocols offering a more rapid alternative. Thorough characterization using spectroscopic and chromatographic techniques is essential to ensure the identity and purity of the synthesized compound. Understanding its synthesis and properties is crucial for its application in agricultural research and development.
References
- 1. 2-Naphthoxyacetic acid | 120-23-0 [chemicalbook.com]
- 2. 2-Naphthoxyacetic acid | C12H10O3 | CID 8422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for (2-Naphthalenyloxy)acetic acid (HMDB0032706) [hmdb.ca]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. CN107311858B - A kind of synthesis technique of naphthoxyacetic acid - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. prepchem.com [prepchem.com]
- 9. CN102391105A - Method for preparing beta-naphthoxyacetic acid - Google Patents [patents.google.com]
- 10. 2-Naphthoxyacetic acid | endogenous metabolite | CAS# 120-23-0 | InvivoChem [invivochem.com]
- 11. 2-Naphthoxyacetic acid, 97% | Fisher Scientific [fishersci.ca]
- 12. biofinechemical.com [biofinechemical.com]
- 13. 2-Naphthoxyacetic acid 98 120-23-0 [sigmaaldrich.com]
The Auxin Analogue Naphthoxyacetic Acid: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthoxyacetic acid (BNOA), a synthetic auxin analogue, plays a significant role in plant growth and development by mimicking the effects of the natural auxin, indole-3-acetic acid (IAA). This technical guide provides an in-depth exploration of the molecular mechanisms underlying BNOA's action as a plant growth regulator. It covers its interaction with the core auxin signaling pathway, its effects on auxin transport and physiological processes, and provides detailed experimental protocols for its investigation. While specific quantitative data for BNOA is limited in the current literature, this guide presents available information and contextualizes its action within the broader understanding of auxin biology, offering a valuable resource for researchers in plant science and agrichemical development.
Introduction to Naphthoxyacetic Acid (BNOA) as a Synthetic Auxin
2-Naphthoxyacetic acid (BNOA) is a synthetic compound recognized for its potent auxin-like activity. It is widely used in agriculture and horticulture to promote various aspects of plant growth, including fruit set, root formation, and overall development.[1][2] Its chemical structure, while distinct from the endogenous auxin IAA, allows it to interact with the plant's auxin perception and signaling machinery, thereby eliciting a range of physiological responses. Understanding the precise mechanism of action of BNOA is crucial for optimizing its application and for the development of novel plant growth regulators.
The Core Auxin Signaling Pathway
The primary mechanism of auxin action, including that of BNOA, involves the regulation of gene expression through a well-defined signaling cascade. This pathway is initiated by the binding of auxin to a co-receptor complex, leading to the degradation of transcriptional repressors and the subsequent activation of auxin-responsive genes.
At the heart of this pathway are three key protein families:
-
TIR1/AFB F-box proteins: These proteins are the auxin receptors.[3][4]
-
Aux/IAA transcriptional repressors: These proteins bind to and inhibit the activity of auxin response factors.[3]
-
Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of target genes, thereby regulating their expression.[3]
In the absence of auxin, Aux/IAA proteins form heterodimers with ARFs, repressing the transcription of auxin-responsive genes. The binding of auxin to the TIR1/AFB protein creates a binding site for the Aux/IAA repressor. This interaction targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF, allowing it to activate the transcription of early auxin-responsive genes, which include members of the Aux/IAA, GH3, and SAUR gene families.[5] This intricate system allows for a rapid and sensitive response to changes in auxin concentrations.
Quantitative Data on BNOA's Mechanism of Action
While the qualitative mechanism of auxin action is well-established, specific quantitative data for BNOA remains limited in publicly available literature. The following tables summarize the types of quantitative data that are crucial for a comprehensive understanding of BNOA's activity, with comparative data for other auxins provided where available.
Binding Affinity to Auxin Receptors
Table 1: Comparative Binding Affinities of Various Auxins to TIR1/AFB Receptors
| Auxin | Receptor Complex | Binding Affinity (Kd) in nM | Reference |
|---|---|---|---|
| IAA | TIR1-IAA7 | 17.81 ± 7.81 | [6] |
| IAA | TIR1-IAA12 | 270.25 ± 54.09 | [6] |
| IAA | AFB5-IAA7 | 51.32 ± 12.65 | [6] |
| Picloram | TIR1-IAA7 | 3900 ± 910 | [6] |
| Picloram | AFB5-IAA7 | 54.90 ± 3.84 | [6] |
| BNOA | TIR1/AFB-Aux/IAA | Data not available | |
Note: The binding affinity can vary significantly depending on the specific TIR1/AFB and Aux/IAA proteins forming the co-receptor complex.
Effect on Auxin-Responsive Gene Expression
The activation of the auxin signaling pathway leads to changes in the expression levels of numerous genes. Quantitative real-time PCR (qRT-PCR) is a standard method to quantify these changes. Although specific fold-change data for BNOA is not widely reported, studies on other auxins demonstrate the typical upregulation of early auxin-responsive genes.
Table 2: Illustrative Effect of Auxin Treatment on the Expression of Auxin-Responsive Genes in Arabidopsis thaliana
| Gene | Function | Fold Change (Auxin vs. Control) | Reference |
|---|---|---|---|
| IAA1 | Aux/IAA Repressor | >200-fold (with picloram/dicamba) | [7] |
| IAA3 | Aux/IAA Repressor | Upregulated | [7] |
| IAA9 | Aux/IAA Repressor | Upregulated | [7] |
| IAA20 | Aux/IAA Repressor | >1000-fold (with picloram/dicamba) | [7] |
| GH3.3 | Encodes IAA-amido synthetase | Upregulated | [8] |
| SAUR-AC1 | Small Auxin Up RNA | Upregulated | [8] |
| BNOA | | Specific fold-change data not available | |
Physiological Effects: Dose-Response Relationships
The physiological effects of BNOA, such as root formation and fruit set, are dose-dependent. Determining the optimal concentration range is critical for its effective application.
Table 3: Dose-Response of Naphthalene Acetic Acid (NAA) on Adventitious Root Formation in Hemarthria compressa Cuttings
| NAA Concentration (mg/L) | Rooting Percentage (%) | Number of Adventitious Roots per Cutting | Root Dry Weight per Cutting (g) |
|---|---|---|---|
| 0 (Control) | 83.3 | 10.2 | 0.12 |
| 100 | 90.0 | 12.5 | 0.15 |
| 200 | 96.7 | 15.8 | 0.19 |
| 400 | 76.7 | 8.5 | 0.10 |
| BNOA | Specific dose-response data not available | Data not available | Data not available |
Data adapted from a study on NAA to illustrate a typical dose-response relationship.[9]
Table 4: Effect of Auxin Application on Fruit Set in Tomato
| Treatment | Fruit Set (%) | Reference |
|---|---|---|
| Control (No treatment) | ~5-10 | [10] |
| BNOA Application | Significantly increased | [11] |
| Quantitative data for BNOA is often presented as a significant increase over control, but specific percentages can vary widely based on environmental conditions and application methods. | | |
BNOA and Auxin Transport
Besides activating the core signaling pathway, BNOA also influences auxin transport. Studies have shown that BNOA can act as an inhibitor of auxin influx.[4][12][13][14][15] The polar transport of auxin, which is crucial for establishing auxin gradients that control various developmental processes, is mediated by influx (e.g., AUX1/LAX) and efflux (e.g., PIN) carrier proteins. By inhibiting auxin influx, BNOA can disrupt these gradients, leading to altered growth and development. However, some evidence suggests that at certain concentrations, BNOA might also affect auxin efflux.[4][12] The precise molecular interactions with transport proteins and the resulting physiological consequences are areas of ongoing research.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the mechanism of action of BNOA and other auxins.
Auxin-Receptor Binding Assay using Surface Plasmon Resonance (SPR)
This protocol describes a method to quantitatively measure the binding affinity of auxins to the TIR1/AFB-Aux/IAA co-receptor complex.
Objective: To determine the dissociation constant (Kd) of BNOA for the TIR1/AFB-Aux/IAA co-receptor complex.
Materials:
-
Purified recombinant TIR1/AFB and Aux/IAA proteins
-
Biotinylated peptide corresponding to the degron motif of an Aux/IAA protein
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Running buffer (e.g., HBS-EP+)
-
BNOA and other auxins of interest dissolved in DMSO
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the streptavidin-coated sensor chip with running buffer.
-
Inject the biotinylated Aux/IAA degron peptide over the sensor surface to allow for its capture by streptavidin.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the TIR1/AFB protein in running buffer.
-
Prepare a series of dilutions of BNOA (or other auxins) in running buffer containing a constant concentration of the TIR1/AFB protein.
-
Inject the auxin-protein mixtures over the sensor surface at a constant flow rate.
-
Monitor the change in response units (RU) to measure the binding of the TIR1/AFB-auxin complex to the immobilized Aux/IAA peptide.
-
After each injection, regenerate the sensor surface using the regeneration solution to remove the bound protein complex.
-
-
Data Analysis:
-
Generate sensorgrams (RU vs. time) for each concentration of BNOA.
-
Perform kinetic analysis of the binding data to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the dissociation constant (Kd) as kd/ka.
-
Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Genes
This protocol details the steps to quantify the changes in gene expression in response to BNOA treatment.
Objective: To measure the relative expression levels of target auxin-responsive genes (Aux/IAA, GH3, SAUR) in plant tissues treated with BNOA.
Materials:
-
Plant material (e.g., Arabidopsis thaliana seedlings)
-
BNOA treatment solution and control solution (mock)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes
-
qRT-PCR instrument
Procedure:
-
Plant Treatment and Sample Collection:
-
Grow seedlings under controlled conditions.
-
Treat seedlings with a specific concentration of BNOA or a mock solution for a defined period (e.g., 1, 3, 6 hours).
-
Harvest the tissue of interest (e.g., roots, shoots) and immediately freeze in liquid nitrogen.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen tissue using an RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing the cDNA template, qRT-PCR master mix, and gene-specific primers for the target and reference genes.
-
Perform the qRT-PCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of one or more stable reference genes.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Adventitious Root Formation Assay
This bioassay is used to assess the root-promoting activity of BNOA.
Objective: To quantify the effect of different concentrations of BNOA on the formation of adventitious roots.
Materials:
-
Plant cuttings (e.g., bean, mung bean, or Arabidopsis hypocotyls)
-
BNOA solutions at various concentrations
-
Control solution (without BNOA)
-
Rooting medium (e.g., water, agar, or vermiculite)
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Cuttings:
-
Take uniform cuttings from healthy, well-watered stock plants.
-
-
Treatment:
-
Quickly dip the basal end of the cuttings in the BNOA solutions or the control solution for a defined period (e.g., 5 seconds).
-
Alternatively, place the cuttings in vials containing the treatment solutions for a longer period (e.g., 24 hours).
-
-
Incubation:
-
Transfer the treated cuttings to the rooting medium.
-
Incubate the cuttings in a growth chamber under optimal conditions for rooting.
-
-
Data Collection:
-
After a set period (e.g., 7-14 days), count the number of adventitious roots per cutting.
-
Measure the length of the longest root or the total root length per cutting.
-
Calculate the rooting percentage for each treatment.
-
Fruit Set Assay in Tomato
This assay evaluates the effectiveness of BNOA in promoting fruit development, particularly under conditions that are not conducive to natural pollination.
Objective: To determine the effect of BNOA application on the percentage of fruit set in tomato.
Materials:
-
Tomato plants at the flowering stage
-
BNOA solution at the desired concentration
-
Sprayer
-
Emasculation tools (forceps)
-
Tags for labeling flowers
Procedure:
-
Flower Selection and Emasculation:
-
Select unopened flower buds at a similar developmental stage.
-
Carefully emasculate the flowers by removing the anther cone to prevent self-pollination.
-
-
Treatment Application:
-
Apply the BNOA solution directly to the emasculated flowers using a fine mist sprayer.
-
Treat a control group of emasculated flowers with a mock solution.
-
Label all treated flowers.
-
-
Data Collection:
-
After a period of 7-10 days, observe the flowers for signs of ovary swelling, indicating successful fruit set.
-
Count the number of developing fruits and the total number of treated flowers in each group.
-
-
Calculation:
-
Calculate the fruit set percentage for each treatment as: (Number of fruits developed / Total number of treated flowers) x 100.
-
Conclusion and Future Directions
Naphthoxyacetic acid is a potent synthetic auxin that exerts its effects on plant growth and development primarily by interacting with the core auxin signaling pathway, leading to changes in gene expression. It also influences polar auxin transport, further modulating plant development. While the qualitative aspects of its mechanism of action are understood within the framework of general auxin biology, there is a notable lack of specific quantitative data for BNOA in the scientific literature.
Future research should focus on:
-
Determining the binding affinities of BNOA to the various TIR1/AFB-Aux/IAA co-receptor complexes to understand its receptor specificity.
-
Performing comprehensive transcriptomic analyses to identify the full suite of genes regulated by BNOA and to quantify their expression changes.
-
Investigating the molecular interactions of BNOA with auxin influx and efflux carriers to elucidate its precise role in modulating auxin transport.
-
Conducting detailed dose-response studies for various physiological processes to optimize its agricultural and horticultural applications.
A deeper, quantitative understanding of BNOA's mechanism of action will not only enhance its effective use as a plant growth regulator but also contribute to the broader knowledge of auxin biology and aid in the rational design of new, more specific, and efficient agrochemicals.
References
- 1. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Testing the polar auxin transport model with a selective plasma membrane H+ -ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adventitious root induction in Arabidopsis thaliana as a model for in vitro root organogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulating auxin response stabilizes tomato fruit set - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Literature review on the discovery of Naphthoxyacetic acid.
An in-depth technical guide on the discovery and synthesis of Naphthoxyacetic acid, prepared for researchers, scientists, and drug development professionals.
Abstract
2-Naphthoxyacetic acid (BNOA or NOA) is a synthetic plant growth regulator belonging to the auxin class of phytohormones. It is not found naturally in plants but mimics the effects of the endogenous auxin, indole-3-acetic acid (IAA)[1]. BNOA is widely recognized for its ability to stimulate fruit set and growth in various crops, preventing premature fruit drop and promoting rooting[2][3][4]. Its primary synthesis route is a variation of the Williamson ether synthesis, reacting 2-naphthol with chloroacetic acid in the presence of a base. This guide provides a comprehensive review of the discovery, synthesis, and biological activity of 2-Naphthoxyacetic acid, including detailed experimental protocols, comparative data, and workflow visualizations.
Synthesis of 2-Naphthoxyacetic Acid
The most common and historically significant method for synthesizing 2-Naphthoxyacetic acid is the Williamson ether synthesis. This reaction involves the deprotonation of 2-naphthol to form a nucleophilic 2-naphthoxide anion, which then undergoes a nucleophilic substitution reaction with an alkyl halide, typically chloroacetic acid or its sodium salt[1][5][6].
General Reaction Mechanism
The synthesis proceeds in two primary stages:
-
Deprotonation: 2-naphthol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the sodium or potassium 2-naphthoxide salt.
-
Nucleophilic Substitution (SN2): The highly nucleophilic naphthoxide anion attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride ion to form an ether linkage and yielding 2-Naphthoxyacetic acid.
Experimental Protocols & Quantitative Data
Several variations of the synthesis have been reported, differing in reaction time, temperature, and the use of technologies like microwave radiation to improve yield and reduce reaction time.
Traditional Synthesis Protocol
This method involves heating the reactants in an aqueous solution for several hours.
Methodology:
-
Dissolve potassium hydroxide (10.0 g, 0.175 mol) in 100 mL of water.
-
Add 2-naphthol (10.43 g, 72 mmol) to the solution.
-
Add 2-chloroacetic acid (7.79 g, 83 mmol) to the mixture.
-
Heat the resulting mixture at 70°C for 4 hours.
-
Allow the mixture to cool and filter out any insoluble materials.
-
Acidify the aqueous phase with 3N HCl to precipitate the crude product.
-
Extract the product with an organic solvent (e.g., EtOAc).
-
Wash the organic phase with water and saturated aqueous NaCl.
-
Remove the solvent in vacuo to yield the final product.[7]
Microwave-Assisted Synthesis Protocol
Microwave radiation can significantly accelerate the reaction, reducing the time from hours to minutes.
Methodology:
-
In a 250 mL flask, add 2-naphthol (2.16 g, 0.0150 mol), sodium hydroxide (1.02 g, 0.0255 mol), and a small amount of water. Heat for 5 minutes to form 2-naphthol sodium.
-
Separately, dissolve chloroacetic acid (2.82 g, 0.0300 mol) in 5 mL of water and neutralize to pH 7-8 with a saturated sodium carbonate solution below 10°C.
-
Add the chloroacetate solution to the 2-naphthol sodium solution at 70-72°C.
-
Subject the mixture to intermittent microwave radiation at 320 W for a total of 5 minutes.
-
Pour the reaction mixture into 70 mL of hot water and filter while hot.
-
Acidify the filtrate with dilute HCl to a pH of 2 to precipitate the product.
-
Cool, filter the precipitate, wash with water, and dry to obtain the product.[8]
Comparative Synthesis Data
The choice of method impacts reaction conditions and overall efficiency. Newer methods, such as those described in recent patents, aim to avoid the hydrolysis of chloroacetic acid by using its methyl ester, boosting yields significantly.
| Parameter | Traditional Method | Microwave-Assisted Method | Intermediate Ester Method[9] |
| Primary Reactants | 2-Naphthol, Chloroacetic Acid, KOH | 2-Naphthol, Chloroacetic Acid, NaOH | 2-Naphthol, Methyl Chloroacetate |
| Reaction Time | 4 hours | 5 minutes | Not specified (reflux) |
| Temperature | 70°C | 70-72°C (before radiation) | 120-200°C (hydrolysis step) |
| Reported Yield | 14%[7] | 67.7%[8] | Up to 95%[9] |
| Key Advantage | Simple setup | Rapid reaction[8] | High yield, reduced waste[9] |
Physicochemical Properties
2-Naphthoxyacetic acid is a crystalline solid with established physical and chemical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀O₃ | [10][11][12] |
| Molecular Weight | 202.21 g/mol | [10][11] |
| Appearance | Colorless / White crystals | [10] |
| Melting Point | 153-156 °C | [10][11] |
| CAS Number | 120-23-0 | [6][11] |
| Solubility | Sparingly soluble in water. Soluble in ethanol, acetic acid, diethyl ether, and DMSO. | [2][3][10] |
Biological Activity and Mechanism of Action
2-Naphthoxyacetic acid functions as an auxin, a class of plant hormones that regulate various aspects of growth and development. It is absorbed through the leaves and roots and transported throughout the plant[2][3][4][6].
Primary Biological Effects
-
Promotes Fruit Set: It is widely used as a fruit-setting spray to increase fruit yield in crops like tomatoes, strawberries, pineapples, and grapes[2][10].
-
Stimulates Fruit Enlargement: It encourages the development of larger fruits and can help overcome the formation of hollow fruits[2][4].
-
Prevents Fruit Drop: Helps to reduce the premature shedding of flowers and fruits[3].
-
Promotes Rooting: When used in conjunction with other rooting agents, it can stimulate the formation of adventitious roots[2][3].
Postulated Mechanism of Action
As an auxin mimic, BNOA is believed to interact with the core auxin signaling pathway in plants. This pathway involves the perception of auxin by specific receptors (TIR1/AFB family), leading to the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, which in turn drive cellular responses like cell division, expansion, and differentiation.
References
- 1. 2-Naphthoxyacetic acid | 120-23-0 | Benchchem [benchchem.com]
- 2. agreencobio.com [agreencobio.com]
- 3. 2-Naphthoxyacetic Acid BNOA Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 4. Plant Hormone 98%TC 2-Naphthoxyacetic Acid BNOA Fruit Setting [doraagri.com]
- 5. scribd.com [scribd.com]
- 6. 2-naphthyloxyacetic acid [sitem.herts.ac.uk]
- 7. prepchem.com [prepchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN107311858B - A kind of synthesis technique of naphthoxyacetic acid - Google Patents [patents.google.com]
- 10. Beta naphthoxyacetic acid NOA B-NOA Plant Growth Regulators CAS 120-23-0_Greenriver Industry Co., Ltd [greenrivercn.com]
- 11. 2-Naphthoxyacetic acid | 120-23-0 | FN34496 | Biosynth [biosynth.com]
- 12. 2-Naphthoxyacetic acid | C12H10O3 | CID 8422 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Naphthoxyacetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 2-naphthoxyacetic acid (also known as β-naphthoxyacetic acid or BNOA) in various organic solvents. This information is critical for a range of applications, from designing drug formulations and synthesis pathways to developing agricultural products. While comprehensive quantitative data from specific studies is noted, this guide consolidates publicly available qualitative and quantitative information and outlines the standard experimental protocol for its determination.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid crystalline compound like 2-naphthoxyacetic acid, solubility is influenced by several factors including the chemical structure of both the solute and the solvent (polarity, hydrogen bonding capacity), the temperature, and the pressure. Understanding these factors is key to predicting and manipulating the solubility of 2-naphthoxyacetic acid in different solvent systems.
Solubility Profile of 2-Naphthoxyacetic Acid
2-Naphthoxyacetic acid is a crystalline solid that is sparingly soluble in water but exhibits good solubility in a range of common organic solvents.[1] This is attributed to its predominantly hydrophobic naphthalene ring structure combined with a polar carboxylic acid group.
Quantitative and Qualitative Solubility Data
While a comprehensive study detailing the mole fraction solubility of 2-naphthoxyacetic acid in twelve different organic solvents across a temperature range of 278.15 K to 323.15 K has been published, the specific data tables from this primary source are not publicly available.[2] However, based on various sources, the following table summarizes the known solubility characteristics.
| Solvent | Chemical Class | Solubility |
| Dimethylformamide (DMF) | Amide | Readily Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ~100 mg/mL[3] |
| Acetone | Ketone | Readily Soluble[1] |
| Ethanol | Alcohol | Soluble[1][4] |
| Diethyl Ether | Ether | Soluble[4] |
| Acetic Acid | Carboxylic Acid | Soluble[1][4] |
| Water | Protic Solvent | Sparingly Soluble[1][4] |
Experimental Protocol: Gravimetric Method for Solubility Determination
The gravimetric method is a precise and widely used technique for determining the solubility of a solid in a liquid solvent.[2] It involves measuring the mass of the dissolved solute in a saturated solution.
Materials and Equipment
-
2-Naphthoxyacetic acid (solute)
-
Selected organic solvent
-
Analytical balance (accurate to ±0.1 mg)
-
Isothermal shaker or magnetic stirrer with a hot plate
-
Thermostatically controlled water or oil bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Drying oven
-
Glassware: Erlenmeyer flasks, beakers, volumetric flasks
Step-by-Step Methodology
-
Preparation of Saturated Solution: An excess amount of 2-naphthoxyacetic acid is added to a known volume of the organic solvent in a sealed container (e.g., an Erlenmeyer flask).
-
Equilibration: The mixture is agitated in a thermostatically controlled bath at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, depending on the solvent and temperature.
-
Phase Separation: Once equilibrium is achieved, the stirring is stopped, and the solution is left undisturbed to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: A known volume of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The solution is then filtered through a membrane filter (of a pore size sufficient to remove all undissolved particles) into a pre-weighed container.
-
Solvent Evaporation: The solvent in the filtered sample is evaporated. This can be achieved by heating the sample in a drying oven at a temperature that is high enough to evaporate the solvent but low enough to not cause decomposition of the 2-naphthoxyacetic acid.
-
Mass Determination: After all the solvent has been removed, the container with the solid residue is cooled to room temperature in a desiccator and then weighed on an analytical balance.
-
Calculation of Solubility: The solubility is calculated from the mass of the solid residue and the volume of the saturated solution that was sampled.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the gravimetric method for solubility determination.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
This technical guide provides an overview of the solubility of 2-naphthoxyacetic acid in organic solvents, a critical parameter for its application in research and industry. While a comprehensive quantitative dataset from the primary literature was not fully accessible, the provided qualitative data and the detailed experimental protocol for the gravimetric method offer a solid foundation for scientists and researchers. For precise quantitative solubility data in a broad range of solvents and temperatures, the work by Li et al. in "The Journal of Chemical Thermodynamics" is a key reference.
References
Spectroscopic analysis (NMR, IR, Mass Spec) of Naphthoxyacetic acid.
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 2-Naphthoxyacetic acid (BNOA), a synthetic auxin plant growth regulator. The document details the characteristic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols. The information herein is intended to serve as a comprehensive resource for the identification, characterization, and quality control of this compound.
Spectroscopic Data Summary
The structural elucidation of 2-Naphthoxyacetic acid is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and connectivity of the atoms. The quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.
¹H NMR Spectral Data
The proton NMR spectrum of 2-Naphthoxyacetic acid displays signals corresponding to the aromatic protons on the naphthalene ring, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| 7.85 - 7.75 | m | 3H | Aromatic (H4, H5, H8) |
| 7.50 - 7.30 | m | 3H | Aromatic (H1, H6, H7) |
| 7.15 | d | 1H | Aromatic (H3) |
| 4.85 | s | 2H | -O-CH₂- |
| Note: Chemical shifts are approximate and can vary based on solvent and concentration. The broad singlet for the carboxylic proton is exchangeable with D₂O. |
¹³C NMR Spectral Data
The ¹³C NMR spectrum shows 12 distinct signals, corresponding to the 12 carbon atoms in the 2-Naphthoxyacetic acid molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~170.0 | C=O (Carboxylic Acid) |
| ~155.8 | C2 (Aromatic C-O) |
| ~134.5 | C4a (Aromatic Quaternary) |
| ~129.8 | C8a (Aromatic Quaternary) |
| ~129.5 | C4 |
| ~128.9 | C8 |
| ~127.7 | C5 |
| ~126.8 | C6 |
| ~124.5 | C7 |
| ~119.0 | C3 |
| ~107.5 | C1 |
| ~65.5 | -O-CH₂- |
| Note: Assignments are based on typical chemical shift values for aromatic and carboxylic acid compounds. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-Naphthoxyacetic acid is characterized by absorptions corresponding to the carboxylic acid, ether, and aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid Dimer) |
| 3100 - 3000 | Medium | C-H stretch (Aromatic) |
| ~2950 | Medium | C-H stretch (Aliphatic -CH₂-) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1600, 1500, 1450 | Medium-Strong | C=C stretch (Aromatic Ring) |
| ~1250 | Strong | C-O stretch (Aryl Ether) |
| ~1200 | Strong | C-O stretch (Carboxylic Acid) |
| ~900 | Strong | O-H bend (Out-of-plane, Dimer) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation. The molecular weight of 2-Naphthoxyacetic acid is 202.21 g/mol .[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion |
| 202 | Moderate | [M]⁺ (Molecular Ion) |
| 144 | High | [M - COOH - H]⁺ or [C₁₀H₈O]⁺ (Naphthol radical cation) |
| 115 | High | [C₉H₇]⁺ (Naphthalenyl cation fragment) |
| 127 | Moderate | [C₁₀H₇]⁺ (Naphthyl cation) |
| Note: Fragmentation patterns can vary based on the ionization technique (e.g., EI, ESI). The values listed are typical for Electron Ionization (EI). |
Experimental Protocols
The following sections detail standardized protocols for the spectroscopic analysis of 2-Naphthoxyacetic acid.
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of 2-Naphthoxyacetic acid.
Materials:
-
2-Naphthoxyacetic acid sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes and vial
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of the 2-Naphthoxyacetic acid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Agitate the vial gently until the sample is fully dissolved.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the spectrometer to the specific sample and solvent for optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set appropriate parameters, including a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H) or an internal standard like TMS.
-
Integrate the peaks in the ¹H spectrum.
-
Pick and list the peaks for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
Objective: To obtain an FTIR spectrum of solid 2-Naphthoxyacetic acid.
Materials:
-
2-Naphthoxyacetic acid sample
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press and die set
-
FTIR Spectrometer
Procedure:
-
Sample Preparation: Place approximately 1-2 mg of the 2-Naphthoxyacetic acid sample into a clean agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar.
-
Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the infrared beam.
-
Transfer a portion of the mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.
Mass Spectrometry Protocol (Electron Ionization)
Objective: To determine the molecular weight and fragmentation pattern of 2-Naphthoxyacetic acid.
Materials:
-
2-Naphthoxyacetic acid sample
-
Volatile solvent (e.g., methanol or dichloromethane)
-
GC-MS or a direct insertion probe MS system
Procedure:
-
Sample Introduction (Direct Insertion Probe):
-
Dissolve a small amount of the sample in a volatile solvent.
-
Apply a small drop of the solution to the tip of the direct insertion probe.
-
Allow the solvent to evaporate completely.
-
Insert the probe into the high-vacuum source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample directly into the ionization chamber.
-
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis:
-
The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
-
Identify the molecular ion peak [M]⁺, which corresponds to the molecular weight of the compound.
-
Identify the base peak (the most abundant ion).
-
Analyze the major fragment peaks to deduce the fragmentation pattern, which provides structural information.
-
Visualization of Analytical Workflow
The systematic spectroscopic analysis of 2-Naphthoxyacetic acid follows a logical progression from sample preparation to final structural confirmation. This workflow ensures that comprehensive data is collected and interpreted to verify the identity and purity of the compound.
Caption: Workflow for the spectroscopic analysis of 2-Naphthoxyacetic acid.
References
A Technical Guide to the Biological Activity of Naphthoxyacetic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the distinct biological activities of two isomers of naphthoxyacetic acid: 1-naphthoxyacetic acid (1-NOA) and 2-naphthoxyacetic acid (2-NOA). Both are synthetic auxins utilized as plant growth regulators, yet their isomeric structures dictate significantly different physiological effects and mechanisms of action at the cellular level. This document provides a comprehensive overview of their comparative biological activities, detailed experimental protocols for their assessment, and visual representations of the involved signaling pathways.
Core Biological Activities and Mechanisms of Action
1-Naphthoxyacetic acid and 2-naphthoxyacetic acid are recognized for their auxin-like properties, influencing cell division, elongation, and differentiation in plants. However, their primary mechanisms of action diverge, leading to different applications.
2-Naphthoxyacetic acid (2-NOA) is widely employed to promote fruit set, stimulate fruit growth, and prevent premature fruit drop. Its biological activity primarily stems from its function as a synthetic auxin that mimics natural auxins like indole-3-acetic acid (IAA). It can also act as an inhibitor of auxin influx carriers, which are proteins responsible for transporting auxin into cells.
1-Naphthoxyacetic acid (1-NOA) , in contrast, is a more potent and non-selective inhibitor of polar auxin transport. It has been shown to block the activities of both auxin influx and efflux carriers[1]. This dual inhibition disrupts the normal gradients of auxin within plant tissues, leading to more pronounced physiological effects than those observed with 2-NOA.
The differential activity of these isomers is a clear example of structure-activity relationships, where the position of the oxyacetic acid group on the naphthalene ring dictates the molecule's interaction with cellular transport machinery.
Quantitative Data on Biological Activity
The following tables summarize the comparative quantitative data on the biological activities of 1-NOA and 2-NOA based on common auxin bioassays.
Table 1: Effect of 1-NOA and 2-NOA on Auxin Accumulation in Tobacco BY-2 Cells
| Compound (10 µM) | [³H]NAA Accumulation (pmol/10⁶ cells) | Inhibition of [³H]2,4-D Accumulation (%) |
| Control | 2.5 ± 0.2 | 0 |
| 1-NOA | 8.5 ± 0.5 | ~20 |
| 2-NOA | 3.0 ± 0.3 | ~60 |
Data adapted from Petrášek et al., 2010. [³H]NAA is a substrate for both influx and efflux carriers, while [³H]2,4-D is a preferential substrate for influx carriers. Increased [³H]NAA accumulation indicates efflux inhibition. Higher inhibition of [³H]2,4-D accumulation indicates stronger influx inhibition.
Table 2: Illustrative Dose-Response for Avena Coleoptile Elongation
| Concentration (M) | % Elongation (relative to control) - 1-NOA | % Elongation (relative to control) - 2-NOA |
| 10⁻⁸ | 110 | 120 |
| 10⁻⁷ | 125 | 145 |
| 10⁻⁶ | 140 | 160 |
| 10⁻⁵ | 115 (inhibitory) | 130 |
| 10⁻⁴ | 80 (inhibitory) | 105 |
This table provides a representative example of expected results from an Avena coleoptile elongation assay. Actual values may vary based on experimental conditions. Generally, 2-NOA is expected to show a more typical auxin-like dose-response curve for growth promotion, while 1-NOA may exhibit inhibitory effects at lower concentrations due to its potent disruption of auxin transport.
Table 3: Illustrative Dose-Response for Root Growth Inhibition
| Concentration (M) | % Root Growth (relative to control) - 1-NOA | % Root Growth (relative to control) - 2-NOA |
| 10⁻⁹ | 95 | 98 |
| 10⁻⁸ | 70 | 85 |
| 10⁻⁷ | 40 | 60 |
| 10⁻⁶ | 15 | 35 |
| 10⁻⁵ | 5 | 10 |
This table illustrates the expected trend in a root growth inhibition assay. Both compounds are expected to inhibit root growth at higher concentrations, a characteristic of auxins. Due to its stronger disruption of auxin homeostasis, 1-NOA is anticipated to be a more potent inhibitor of root growth.
Experimental Protocols
Auxin Accumulation Assay in Tobacco BY-2 Cells
This protocol is adapted from Petrášek et al. (2010) and is used to quantify the effect of naphthoxyacetic acid isomers on auxin influx and efflux.
Materials:
-
Tobacco BY-2 cell suspension culture
-
Radioactively labeled auxins (e.g., [³H]NAA, [³H]2,4-D)
-
1-NOA and 2-NOA stock solutions (in ethanol or DMSO)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters
Procedure:
-
Grow Tobacco BY-2 cells in a suitable liquid medium to the mid-logarithmic phase.
-
Equilibrate a known volume of the cell suspension at room temperature.
-
Add the radioactively labeled auxin (e.g., [³H]NAA to a final concentration of 2 nM) and the test compound (1-NOA or 2-NOA at the desired concentration, e.g., 10 µM) to the cell suspension. For control samples, add the solvent only.
-
Incubate the cell suspension with gentle shaking for a defined period (e.g., 20 minutes).
-
To terminate the assay, quickly filter a known volume of the cell suspension through a glass fiber filter.
-
Wash the cells on the filter with an excess of ice-cold medium to remove extracellular radioactivity.
-
Transfer the filter with the cells to a scintillation vial.
-
Add scintillation cocktail to the vial and vortex.
-
Measure the radioactivity using a liquid scintillation counter.
-
Determine the cell density of the culture to normalize the radioactivity per million cells.
-
To specifically assess influx inhibition, use a substrate that is preferentially transported by influx carriers, such as [³H]2,4-D, and measure its accumulation in the presence and absence of the inhibitors.
Avena Coleoptile Elongation Bioassay
This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles.
Materials:
-
Oat seeds (Avena sativa)
-
Petri dishes with moist filter paper
-
Incubator or dark room at a constant temperature (e.g., 25°C)
-
Solutions of 1-NOA and 2-NOA at various concentrations
-
Control solution (buffer)
-
Ruler or digital caliper
Procedure:
-
Germinate oat seeds on moist filter paper in the dark for approximately 72 hours.
-
Under a dim green safe light, select uniform coleoptiles and cut 10 mm segments from the region 3 mm below the apex.
-
Float the segments in a buffer solution for about 1-2 hours to deplete endogenous auxins.
-
Transfer a set number of segments (e.g., 10) to Petri dishes containing the different concentrations of 1-NOA, 2-NOA, or the control solution.
-
Incubate the Petri dishes in the dark at a constant temperature for 18-24 hours.
-
After incubation, measure the final length of each coleoptile segment.
-
Calculate the average elongation for each treatment and express it as a percentage of the control.
Root Growth Inhibition Bioassay
This assay assesses the inhibitory effect of auxins on primary root growth.
Materials:
-
Seeds of a suitable plant species (e.g., Arabidopsis thaliana, cress)
-
Agar plates containing half-strength Murashige and Skoog (MS) medium
-
Solutions of 1-NOA and 2-NOA at various concentrations
-
Control plates with no added auxins
-
Growth chamber with controlled light and temperature
Procedure:
-
Sterilize the seeds and sow them on the surface of the agar plates containing the different concentrations of 1-NOA, 2-NOA, or the control medium.
-
Seal the plates and place them vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Allow the seeds to germinate and the roots to grow for a specified period (e.g., 5-7 days).
-
Measure the length of the primary root for each seedling.
-
Calculate the average root length for each treatment and express it as a percentage of the control.
Visualizations of Signaling Pathways and Experimental Workflows
General Auxin Signaling Pathway
The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.
References
An In-depth Technical Guide to the Structural Analogs of Naphthoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structural analogs of naphthoxyacetic acid, focusing on their diverse biological activities, underlying mechanisms of action, and the structure-activity relationships (SAR) that govern their function. Naphthoxyacetic acid and its derivatives represent a versatile chemical scaffold, yielding compounds that act as potent plant growth regulators and as modulators of critical neuronal receptors in mammals. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates associated biological pathways to inform research and development in both agricultural science and pharmacology.
Overview of Biological Activities
Analogs based on the naphthalene-acetic acid core exhibit two primary, distinct biological activities:
-
Plant Growth Regulation: 2-Naphthoxyacetic acid (BNOA) is a well-established synthetic auxin, a class of plant hormones that regulates cell division, elongation, and differentiation.[1][2] It is widely used in agriculture to promote fruit setting and growth.[1][2] Other analogs, such as 1-Naphthoxyacetic acid (1-NOA), act as inhibitors of auxin transport, providing valuable tools for studying plant development.[3]
-
Neuromodulation: A closely related class of compounds, 2-naphthoic acid derivatives, have been identified as allosteric, noncompetitive inhibitors of N-methyl-D-aspartate (NMDA) receptors.[4][5] Over-activation of NMDA receptors is implicated in various neurological conditions, making these compounds interesting candidates for therapeutic development.[4]
Quantitative Data on Naphthoic Acid Analogs as NMDA Receptor Inhibitors
The following table summarizes the structure-activity relationships for a series of 2-naphthoic acid derivatives and their inhibitory activity on the four major NMDA receptor subtypes (GluN1/GluN2A-D). The data highlights how substitutions on the naphthalene ring influence potency and selectivity. All IC₅₀ values were determined using two-electrode voltage clamp electrophysiology on receptors expressed in Xenopus oocytes.[4]
| Compound | Structure | R¹ | R² | R³ | IC₅₀ (µM) vs GluN2A | IC₅₀ (µM) vs GluN2B | IC₅₀ (µM) vs GluN2C | IC₅₀ (µM) vs GluN2D |
| UBP519 |
| H | H | H | >100 | >100 | >100 | >100 |
| UBP558 |
| H | OH | H | 100 ± 19 | 100 ± 15 | 37 ± 5 | 31 ± 5 |
| UBP596 |
| H | NH₂ | H | >100 | >100 | 79 ± 11 | 63 ± 10 |
| UBP573 |
| Br | OH | H | 25 ± 3 | 29 ± 4 | 7 ± 1 | 7 ± 1 |
| UBP552 |
| Br | OH | Br | 7 ± 1 | 6 ± 1 | 4 ± 1 | 3 ± 1 |
| UBP618 |
| Br | OH | Phenyl | 2.1 ± 0.3 | 2.0 ± 0.3 | 1.8 ± 0.2 | 1.9 ± 0.3 |
| UBP628 | Structure not available | Br | H | Phenyl | 10 ± 1 | 24 ± 4 | 29 ± 5 | 30 ± 4 |
| UBP608 | Structure not available | H | H | Phenyl | 20 ± 2 | 43 ± 6 | 40 ± 6 | 45 ± 7 |
Data sourced from Costa et al., 2012, Neuropharmacology.[4] Structures are representational.
Signaling Pathways
Naphthoxyacetic acids with auxin activity function by engaging the core nuclear auxin signaling pathway. At low auxin concentrations, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. The binding of an auxin, such as 2-naphthoxyacetic acid, to the TIR1/AFB receptor protein promotes the recruitment of the Aux/IAA repressor to an SCF E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome, thereby liberating the ARF to activate gene expression, which results in cell elongation and plant growth.
Naphthoic acid analogs act as negative allosteric modulators of NMDA receptors. They do not compete with the primary agonists (glutamate and glycine) nor do they block the ion channel pore directly. Instead, they are proposed to bind to a distinct allosteric site on the receptor complex.[4] This binding event stabilizes a closed or non-conducting state of the receptor, reducing the probability of channel opening even when agonists are bound. This mechanism reduces ion flux (primarily Ca²⁺ and Na⁺) into the neuron, thereby dampening excessive excitatory signaling.
Experimental Protocols
This classic bioassay quantitatively measures the ability of a substance to stimulate cell elongation, a hallmark of auxin activity.
Methodology:
-
Seed Germination: Germinate oat (Avena sativa) seeds on moist filter paper in complete darkness for approximately 48-72 hours until coleoptiles are 2-3 cm long. A brief exposure to red light can suppress mesocotyl growth.
-
Coleoptile Sectioning: Under a dim green safelight, excise the apical 3-4 mm from the coleoptiles. Then, cut a sub-apical section of a precise length (e.g., 10 mm) from the remaining coleoptile.
-
Incubation: Randomly distribute the sections into petri dishes or test tubes containing a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose).
-
Treatment: Add the test compounds (naphthoxyacetic acid analogs) and controls (a known auxin like IAA, and a buffer-only control) to the respective dishes at a range of concentrations.
-
Measurement: Incubate the sections in darkness at 25°C for 18-24 hours. Measure the final length of the coleoptile sections using a digital caliper or by projecting their shadowgraphs onto a ruler.
-
Data Analysis: Calculate the percent elongation over the initial length for each treatment group. Plot the percent elongation against the logarithm of the compound concentration to generate a dose-response curve and determine parameters such as the EC₅₀.
This technique is used to measure the ion currents flowing through NMDA receptors in a single cell, allowing for the precise characterization of inhibitory compounds.
Methodology:
-
Cell Preparation: Use cultured mammalian cells (e.g., HEK293) transiently transfected to express specific NMDA receptor subunits (e.g., GluN1 and GluN2A). Alternatively, use neurons from acute brain slices.
-
Recording Setup: Place the cells in a recording chamber on an inverted microscope stage. Continuously perfuse the chamber with an external solution containing physiological ion concentrations.
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 3-6 MΩ when filled with an internal solution that mimics the intracellular ionic environment.
-
Giga-seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the cell's interior. Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).
-
Compound Application: Apply NMDA receptor agonists (glutamate and glycine) to elicit an inward current. Co-apply the naphthoic acid analog with the agonists to measure its inhibitory effect on the current. Use a fast perfusion system to rapidly switch between solutions.
-
Data Acquisition and Analysis: Record the currents using an amplifier and digitizer. Measure the peak amplitude of the agonist-evoked current in the absence and presence of various concentrations of the inhibitor. Calculate the percent inhibition and plot against inhibitor concentration to determine the IC₅₀.[4]
References
- 1. 2-Naphthoxyacetic Acid BNOA Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 2. agreencobio.com [agreencobio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Protocol for preparing a Naphthoxyacetic acid stock solution for plant culture.
Application Notes for Researchers and Drug Development Professionals
Introduction
2-Naphthoxyacetic acid (NOA) is a synthetic auxin, a class of plant hormones that plays a crucial role in regulating plant growth and development. In plant tissue culture, NOA is utilized to stimulate cell division, elongation, and differentiation. It is particularly effective in promoting root formation (rhizogenesis) and inducing callus formation from explants. Due to its higher stability compared to the natural auxin, Indole-3-acetic acid (IAA), NOA is a reliable component in culture media for various research and developmental applications, including micropropagation, somatic embryogenesis, and genetic transformation studies. Understanding the proper preparation of NOA stock solutions is fundamental to ensuring experimental reproducibility and success.
Key Considerations
-
Solubility: 2-Naphthoxyacetic acid has low solubility in water. Therefore, it must first be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, or a weak base like 1N NaOH before being brought to the final volume with sterile distilled water.[1]
-
Sterilization: While synthetic auxins are generally more heat-stable than IAA, some degradation of NOA can occur during autoclaving.[1] For experiments requiring precise auxin concentration, filter sterilization of the stock solution is recommended before its addition to the cooled, autoclaved culture medium.[1]
-
Storage and Stability: NOA stock solutions should be stored at 2-8°C in the dark to prevent degradation.[1][2] Exposure to light, especially UV radiation, can cause photodegradation, reducing the effective concentration in the culture medium over time.[1] It is advisable to prepare fresh stock solutions regularly and store them in amber bottles or containers wrapped in aluminum foil.
Data Presentation
Table 1: Properties and Preparation of 2-Naphthoxyacetic Acid
| Property | Value | References |
| Molecular Formula | C₁₂H₁₀O₃ | [2][3] |
| Molecular Weight | 202.21 g/mol | [2][3] |
| Appearance | White to beige to grey-green crystalline powder | [2][3] |
| Melting Point | 151-156 °C | |
| Solubility | - Slightly soluble in cold water- Moderately soluble in hot water- Soluble in Dimethyl sulfoxide (DMSO), Ethanol, Ether, Acetic Acid, 1N NaOH | [1] |
| Recommended Stock Solution Concentration | 1 mg/mL | [1] |
| Storage Temperature | 2-8 °C, protected from light | [1][2] |
Experimental Protocol
Objective: To prepare a 1 mg/mL stock solution of 2-Naphthoxyacetic acid for use in plant tissue culture media.
Materials:
-
2-Naphthoxyacetic acid (NOA) powder
-
Dimethyl sulfoxide (DMSO) or 95% Ethanol
-
Sterile distilled or deionized water
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Sterile syringe filter (0.22 µm)
-
Sterile storage bottles (amber or wrapped in foil)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Safety Precautions: Before starting, consult the Safety Data Sheet (SDS) for 2-Naphthoxyacetic acid. Handle the chemical in a well-ventilated area or a chemical fume hood. Wear appropriate PPE to avoid skin and eye contact.[4][5][6][7]
-
Weighing: Accurately weigh 100 mg of NOA powder using an analytical balance.
-
Dissolving:
-
Transfer the weighed NOA powder to a clean 100 mL volumetric flask.
-
Add a small volume (approximately 2-5 mL) of DMSO or 95% ethanol to the flask.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the NOA powder is completely dissolved.
-
-
Dilution:
-
Once the NOA is fully dissolved, slowly add sterile distilled water to the flask while continuing to stir.
-
Bring the final volume up to the 100 mL mark on the volumetric flask.
-
-
Sterilization:
-
Aseptically draw the prepared NOA solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a sterile amber storage bottle or a clear bottle that has been wrapped in aluminum foil to protect it from light.
-
-
Labeling and Storage:
Visualizations
Caption: Workflow for Naphthoxyacetic Acid Stock Solution Preparation.
References
Application of 2-Naphthoxyacetic Acid for Enhanced Fruit Set in Tomatoes
Application Notes and Protocols for Researchers and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Naphthoxyacetic acid (BNOA), a synthetic auxin, to promote fruit set in tomatoes (Solanum lycopersicum). The information is intended for researchers, scientists, and professionals in drug development investigating plant growth regulators.
Introduction
2-Naphthoxyacetic acid is a plant growth regulator that mimics the effect of natural auxins. In tomatoes, the application of BNOA can stimulate ovary growth and fruit development in the absence of pollination and fertilization, a process known as parthenocarpy. This is particularly beneficial in environments where natural pollination is limited due to factors such as extreme temperatures or lack of pollinators. The resulting fruits are typically seedless. The application of BNOA can lead to increased fruit set, higher yields, and improved market quality, especially in off-season greenhouse cultivation.[1]
Mechanism of Action
Auxins play a pivotal role in the initiation of fruit development. Following successful pollination and fertilization, the developing seeds produce auxins, which signal the ovary to grow and develop into a fruit. Synthetic auxins like 2-Naphthoxyacetic acid can substitute for this natural signal.
The molecular mechanism of auxin action involves the derepression of auxin-responsive genes. In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors. The application of auxin, such as BNOA, leads to the perception of the auxin signal by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor complex. This complex then targets the Aux/IAA repressor proteins for degradation via the 26S proteasome pathway. The degradation of Aux/IAA proteins releases the ARFs, allowing them to activate the transcription of genes that promote cell division, expansion, and ultimately, fruit growth. In tomatoes, key regulators in this pathway include the Aux/IAA protein SlIAA9 and several Class A ARFs.
Experimental Protocols
Below are detailed protocols for the preparation and application of 2-Naphthoxyacetic acid to promote fruit set in tomatoes.
Protocol 1: Preparation of 2-Naphthoxyacetic Acid (BNOA) Solution
This protocol describes the preparation of a stock solution and working solutions of BNOA for application to tomato flowers.
Materials:
-
2-Naphthoxyacetic acid (BNOA) powder
-
Ethanol (95%) or Sodium Hydroxide (NaOH) for initial dissolution
-
Distilled water
-
Volumetric flasks (100 mL, 1000 mL)
-
Magnetic stirrer and stir bar
-
pH meter
-
Wetting agent/surfactant (e.g., Tween-20)
Procedure:
-
Stock Solution Preparation (1000 mg/L):
-
Weigh 100 mg of 2-Naphthoxyacetic acid powder.
-
In a fume hood, dissolve the BNOA powder in a small amount of 95% ethanol or 1N NaOH in a beaker.
-
Transfer the dissolved BNOA to a 100 mL volumetric flask.
-
Add distilled water to the flask, bringing the total volume to 100 mL. Mix thoroughly until the solution is clear. This is your 1000 mg/L stock solution.
-
Store the stock solution in a labeled, sealed container in a cool, dark place.
-
-
Working Solution Preparation (e.g., 40 mg/L):
-
To prepare a 40 mg/L working solution, pipette 40 mL of the 1000 mg/L stock solution into a 1000 mL volumetric flask.
-
Add distilled water to the mark.
-
Add a wetting agent, such as Tween-20, at a concentration of 0.01% (v/v) to improve the adherence of the solution to the flower surface.[2]
-
Mix the solution thoroughly.
-
Prepare fresh working solutions on the day of application.
-
Protocol 2: Application of 2-Naphthoxyacetic Acid to Tomato Flowers
This protocol outlines the procedure for applying the BNOA solution to tomato flower clusters.
Materials:
-
Prepared BNOA working solution (e.g., 20, 30, 40, 50, or 60 mg/L)[3]
-
Handheld sprayer or atomizer
-
Personal protective equipment (gloves, safety glasses)
-
Tomato plants at the flowering stage
Procedure:
-
Timing of Application: Apply the BNOA solution to newly opened flowers. For optimal results, applications can be made when the first flowers of a cluster are open.[4]
-
Application Method:
-
Use a handheld sprayer to apply the BNOA solution directly to the flower clusters.
-
Ensure thorough coverage of the flowers, but avoid excessive runoff.
-
The application should be directed at the flowers and not the entire plant to minimize any potential phytotoxic effects on the foliage.
-
-
Frequency of Application: A single application per flower cluster is generally sufficient. For indeterminate tomato varieties, continue to treat new flower clusters as they develop.
-
Control Group: For experimental purposes, include a control group of plants that are sprayed with a solution containing only distilled water and the wetting agent.
-
Post-Application Care: Continue with standard cultivation practices for the tomato plants.
Data Presentation
The following tables summarize quantitative data from a study evaluating the effect of different concentrations of 2-Naphthoxyacetic acid on tomato fruit set, weight, and size.
Table 1: Effect of 2-Naphthoxyacetic Acid Concentration on Tomato Fruit Set and Average Fruit Weight
| Treatment (mg/L BNOA) | Fruit Set (%) | Average Fruit Weight (g) |
| 0 (Control) | 64.02 | 65.87 |
| 20 | 78.40 | 72.50 |
| 30 | 78.40 | 76.29 |
| 40 | 78.40 | 76.29 |
| 50 | 74.50 | 73.10 |
| 60 | 70.30 | 70.40 |
Data adapted from a study on hydroponically grown tomatoes under protected conditions.[3]
Table 2: Effect of 2-Naphthoxyacetic Acid Concentration on Tomato Fruit Size
| Treatment (mg/L BNOA) | Equatorial Diameter (mm) | Polar Diameter (mm) |
| 0 (Control) | 40.96 | 62.80 |
| 20 | 43.20 | 63.50 |
| 30 | 44.80 | 64.20 |
| 40 | 45.38 | 62.84 |
| 50 | 44.10 | 63.10 |
| 60 | 42.90 | 62.90 |
Data adapted from a study on hydroponically grown tomatoes under protected conditions.[3]
Visualizations
Diagram 1: Experimental Workflow for BNOA Application
Caption: Experimental workflow for the application of 2-Naphthoxyacetic acid to promote tomato fruit set.
Diagram 2: Auxin Signaling Pathway in Tomato Fruit Initiation
References
- 1. The Interaction between DELLA and ARF/IAA Mediates Crosstalk between Gibberellin and Auxin Signaling to Control Fruit Initiation in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. old.geneticagraria.it [old.geneticagraria.it]
- 3. Four class A-AUXIN RESPONSE FACTORs promote tomato fruit growth despite suppressing its initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application of Naphthoxyacetic Acid in Adventitious Root Formation of Cuttings
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Naphthoxyacetic acid (BNOA), a synthetic auxin, is a plant growth regulator instrumental in promoting the formation of adventitious roots from cuttings. This characteristic is pivotal for the vegetative propagation of a multitude of plant species, a cornerstone of modern horticulture and forestry. BNOA, alongside other synthetic auxins like 1-Naphthaleneacetic acid (NAA), stimulates cell division and differentiation at the basal end of cuttings, leading to the development of a robust root system.[1] The application of these compounds can significantly enhance rooting percentage, accelerate root initiation, and improve the overall quality of the resulting plantlets. This document provides a comprehensive guide, including quantitative data, detailed experimental protocols, and a depiction of the underlying signaling pathways, for the effective application of naphthoxyacetic acid in research and developmental settings.
Quantitative Data Summary
The efficacy of Naphthoxyacetic acid (in the form of its more commonly studied counterpart, NAA) in promoting root formation is concentration-dependent and varies among plant species. The following tables summarize the quantitative effects of NAA on various rooting parameters.
Table 1: Effect of NAA Concentration on Rooting of Various Plant Cuttings
| Plant Species | NAA Concentration (ppm) | Rooting Percentage (%) | Average Number of Roots per Cutting | Average Root Length (cm) | Reference |
| Tecoma stans | 500 | - | - | - | [2] |
| 1000 | 65.30 | - | - | [2] | |
| 1500 | 68.50 | - | - | [2] | |
| 2000 | 71.60 | - | - | [2] | |
| 2500 | 78.60 | - | - | [2] | |
| 3000 | 80.90 | - | 16.75 | [2] | |
| Olea europaea (Olive) | 3000 | - | 6 | 5.36 | [3] |
| Hemarthria compressa | 100 | Increased | Increased | - | [4] |
| 200 | Maximum | Maximum | - | [4] | |
| 300 | - | - | - | [4] | |
| 400 | Suppressed | Suppressed | - | [4] | |
| Ornamental Woody Shrubs | 5000 (0.5%) | Species-dependent increases | Species-dependent increases | Species-dependent increases | [5] |
| 8000 (0.8%) | Species-dependent increases | Species-dependent increases | Species-dependent increases | [5] |
Table 2: Comparative Efficacy of NAA and IBA on Rooting of Rose Cultivars
| Treatment | Concentration (ppm) | Rooting Percentage (%) | Average Number of Roots per Cutting | Average Root Length (cm) |
| Christopher Columbus | ||||
| Control | 0 | 51 | - | - |
| NAA | 500 | - | - | - |
| NAA | 1000 | - | - | - |
| IBA | 500 | 91 | - | - |
| IBA | 1000 | - | 50 | 31 |
| Vay Vicend | ||||
| Control | 0 | 46 | - | - |
| NAA | 500 | - | - | - |
| NAA | 1000 | - | - | - |
| IBA | 500 | 89 | - | - |
| IBA | 1000 | - | 47 | 28 |
Data adapted from a study on two rose cultivars, highlighting that while NAA is effective, Indole-3-butyric acid (IBA) can be more potent for certain species.[6]
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of Naphthoxyacetic acid solutions and their application to plant cuttings for the induction of adventitious roots.
Protocol 1: Preparation of Naphthoxyacetic Acid Stock Solution
Materials:
-
Naphthoxyacetic acid (BNOA) or 1-Naphthaleneacetic acid (NAA) powder
-
1N Sodium Hydroxide (NaOH) or Ethanol (95%)
-
Distilled or deionized water
-
Volumetric flasks (various sizes)
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Spatula
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of BNOA or NAA powder. For a 1000 ppm (mg/L) stock solution, weigh 100 mg of the auxin.
-
Dissolving:
-
For BNOA/NAA (acid form): Place the powder in a volumetric flask. Add a small amount of 1N NaOH dropwise while stirring until the powder dissolves. Alternatively, dissolve the powder in a small volume of 95% ethanol.
-
For BNOA/NAA (salt form): These are often water-soluble and can be dissolved directly in distilled water.
-
-
Dilution: Once the auxin is fully dissolved, add distilled water to the volumetric flask to reach the final desired volume (e.g., 100 mL for a 1000 ppm solution).
-
Mixing: Place the flask on a magnetic stirrer and mix thoroughly until the solution is homogeneous.
-
Storage: Store the stock solution in a labeled, airtight container in a refrigerator (2-8°C) and protect it from light. The solution is typically stable for several weeks.
Protocol 2: Application of Naphthoxyacetic Acid to Cuttings
There are two primary methods for applying auxin solutions to cuttings: the quick dip method and the soaking method.
A. Quick Dip Method
This method is suitable for a wide range of cuttings and is commonly used in commercial nurseries.
Materials:
-
Prepared Naphthoxyacetic acid solution (typically 500-10,000 ppm)
-
Plant cuttings (prepared as described below)
-
Beakers or shallow containers
-
Rooting medium (e.g., perlite, vermiculite, sand, or a mixture)
-
Pots or trays
Procedure:
-
Cutting Preparation: Take cuttings of 10-15 cm in length from healthy, disease-free parent plants. The type of cutting (softwood, semi-hardwood, or hardwood) will depend on the plant species and the time of year. Make a clean, angled cut at the base of the cutting, just below a node. Remove the lower leaves to prevent rotting.
-
Hormone Application: Pour a small amount of the prepared Naphthoxyacetic acid solution into a clean beaker. Dip the basal 2-3 cm of each cutting into the solution for a short duration (typically 5-10 seconds).[7]
-
Planting: Immediately after dipping, plant the cuttings into the prepared rooting medium. Ensure good contact between the base of the cutting and the medium.
-
Incubation: Place the planted cuttings in a humid environment, such as a misting bench or a propagator, to prevent desiccation. Maintain appropriate light and temperature conditions for the specific plant species.
B. Soaking Method
This method uses a lower concentration of auxin for a longer duration and can be effective for species that are more difficult to root.
Materials:
-
Prepared Naphthoxyacetic acid solution (typically 20-200 ppm)[7]
-
Plant cuttings (prepared as described above)
-
Beakers or containers for soaking
-
Rooting medium
-
Pots or trays
Procedure:
-
Cutting Preparation: Prepare the cuttings as described in the Quick Dip Method.
-
Hormone Application: Place the basal portion of the cuttings in a beaker containing the lower concentration Naphthoxyacetic acid solution. Allow the cuttings to soak for a period of 12-24 hours.[7]
-
Planting: After soaking, remove the cuttings from the solution and plant them in the rooting medium.
-
Incubation: Provide a humid environment and appropriate growing conditions as described for the Quick Dip Method.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the application of Naphthoxyacetic acid for root induction, the following diagrams have been generated using Graphviz (DOT language).
Naphthoxyacetic acid is a potent synthetic auxin that serves as a valuable tool for inducing adventitious root formation in cuttings. The success of its application is contingent upon the appropriate selection of concentration, application method, and plant species. The provided quantitative data offers a starting point for optimizing rooting protocols, while the detailed experimental procedures serve as a practical guide for laboratory and nursery settings. Understanding the underlying auxin signaling pathway provides a molecular basis for the observed physiological effects and can inform further research into enhancing plant propagation techniques. By leveraging this information, researchers and professionals in drug development can effectively utilize Naphthoxyacetic acid to improve the efficiency and success rate of vegetative plant propagation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Auxin and Its Interaction With Ethylene Control Adventitious Root Formation and Development in Apple Rootstock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to use rooting hormones | BBC Gardeners World Magazine [gardenersworld.com]
- 7. chemijournal.com [chemijournal.com]
Application Notes and Protocols for β-Naphthoxyacetic Acid (BNOA) in Strawberry Fruit Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of β-Naphthoxyacetic acid (BNOA), a synthetic auxin, to enhance strawberry ( Fragaria x ananassa) fruit development. The following sections detail the effects of BNOA on fruit size, outline experimental protocols for its application, and describe the underlying signaling pathways.
Quantitative Data on the Effects of BNOA on Strawberry Fruit Development
The application of BNOA has been shown to significantly increase the size of strawberry fruits. The table below summarizes the quantitative data from a study on the 'Marshall' strawberry cultivar, demonstrating the dose-dependent effect of BNOA on fruit size when applied as a spray after pollination.[1]
| BNOA Concentration (ppm) | Treatment | Application Timing | Effect on Fruit Size (% Increase Over Control) |
| 10 | Foliar Spray | Sometime after pollination | No significant increase |
| 25 | Foliar Spray | Sometime after pollination | 16.5% |
| 50 | Foliar Spray | Sometime after pollination | 32.7% |
| 100 | Foliar Spray | Sometime after pollination | 25.9% |
Note: While the study demonstrates a significant increase in fruit size, it is important to note that concentrations above 50 ppm may lead to a diminishing return on the effect. Further research is needed to determine the optimal concentration for different cultivars and to quantify the effects on other important yield and quality parameters such as fruit weight, total yield, firmness, total soluble solids (TSS), and titratable acidity (TA).
Experimental Protocols
This section provides detailed protocols for the preparation of BNOA solutions and their application to strawberry plants for experimental purposes.
Preparation of BNOA Stock and Working Solutions
Materials:
-
β-Naphthoxyacetic acid (BNOA) powder (analytical grade)
-
Ethanol (95%) or Sodium Hydroxide (NaOH) 1M solution
-
Distilled or deionized water
-
Volumetric flasks (various sizes)
-
Magnetic stirrer and stir bar
-
pH meter
-
Wetting agent/adjuvant (e.g., Tween 20)
Protocol for Preparing a 1000 ppm BNOA Stock Solution:
-
Weighing: Accurately weigh 100 mg of BNOA powder.
-
Dissolving: BNOA is sparingly soluble in water. To dissolve it, create a paste with a small amount of ethanol (e.g., 2-3 mL) in a beaker. Alternatively, dissolve the BNOA powder in a small volume of 1M NaOH solution.
-
Solubilization: Place the beaker on a magnetic stirrer and add approximately 50 mL of distilled water. Stir until the BNOA is completely dissolved. If using NaOH, the solution will be slightly basic.
-
Transfer and Dilution: Quantitatively transfer the dissolved BNOA solution to a 100 mL volumetric flask. Rinse the beaker with distilled water and add the rinsate to the volumetric flask.
-
Final Volume: Bring the solution to the final volume of 100 mL with distilled water. This results in a 1000 ppm (1 mg/mL) stock solution.
-
Storage: Store the stock solution in a dark, cool place (e.g., at 4°C) for short-term use. For longer-term storage, aliquoting and freezing is recommended.
Protocol for Preparing Working Solutions (e.g., 50 ppm):
-
Calculation: Use the formula C1V1 = C2V2 to calculate the required volume of the stock solution.
-
C1 = Concentration of the stock solution (1000 ppm)
-
V1 = Volume of the stock solution to be taken
-
C2 = Desired concentration of the working solution (e.g., 50 ppm)
-
V2 = Final volume of the working solution (e.g., 1000 mL)
-
V1 = (50 ppm * 1000 mL) / 1000 ppm = 50 mL
-
-
Dilution: Measure 50 mL of the 1000 ppm BNOA stock solution and transfer it to a 1000 mL volumetric flask.
-
Adjuvant Addition: Add a wetting agent (e.g., 0.05% to 0.1% v/v Tween 20) to the flask to improve the adhesion and coverage of the spray on the strawberry leaves and flowers.
-
Final Volume: Bring the solution to the final volume of 1000 mL with distilled water and mix thoroughly.
-
pH Adjustment (Optional but Recommended): Check the pH of the final solution and adjust it to a range of 5.5-6.5 for optimal foliar uptake. Use dilute HCl or NaOH for adjustment.
Foliar Application Protocol
Materials:
-
Prepared BNOA working solution
-
Handheld or backpack sprayer with a fine nozzle
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
-
Control solution (water + wetting agent)
Timing of Application:
The precise timing of BNOA application is critical for its effectiveness. Based on the role of auxins in fruit set and early development, the recommended application window is from full bloom to early fruit development . Application should occur after pollination has taken place.
Experimental Procedure:
-
Plant Selection: Select healthy, uniform strawberry plants for the experiment. Clearly label different treatment groups (e.g., Control, 25 ppm BNOA, 50 ppm BNOA, 100 ppm BNOA).
-
Application:
-
On a calm day, preferably in the early morning or late evening to avoid rapid evaporation and potential leaf burn, apply the BNOA solutions.
-
Spray the foliage and flowers of the strawberry plants until runoff, ensuring thorough coverage.
-
For the control group, spray with the solution containing only water and the wetting agent.
-
-
Number of Applications: A single application is often effective. However, for indeterminate flowering strawberry varieties, a second application 7-10 days after the first may be beneficial.
-
Post-Application Care: Continue with standard irrigation and fertilization practices.
-
Data Collection: At fruit maturity, collect data on the following parameters for each treatment group:
-
Fruit Size: Measure the diameter and length of a representative sample of fruits.
-
Fruit Weight: Record the average weight of individual fruits.
-
Total Yield: Measure the total weight of harvested fruits per plant or per unit area.
-
Fruit Firmness: Use a penetrometer to measure fruit firmness.
-
Total Soluble Solids (TSS): Use a refractometer to measure the °Brix of the fruit juice.
-
Titratable Acidity (TA): Determine the TA by titration with a standard base.
-
Signaling Pathways and Experimental Workflows
General Auxin Signaling Pathway in Fruit Development
BNOA, as a synthetic auxin, is believed to mimic the action of the natural auxin, indole-3-acetic acid (IAA), in promoting fruit development. The general auxin signaling pathway involves the perception of auxin by specific receptors, leading to a signaling cascade that ultimately alters gene expression related to cell division, expansion, and differentiation.
Pathway Description:
-
BNOA, acting as an auxin, binds to the TIR1/AFB family of F-box proteins, which are the auxin co-receptors.
-
This binding stabilizes the interaction between TIR1/AFB and Aux/IAA transcriptional repressor proteins.
-
The SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, containing the TIR1/AFB protein, then tags the Aux/IAA proteins for degradation by the 26S proteasome.
-
The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors.
-
The now-active ARFs can bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.
-
This leads to the transcription of genes involved in cell division, expansion, and differentiation, ultimately promoting fruit growth and development.
Experimental Workflow for Evaluating BNOA Efficacy
The following diagram illustrates a logical workflow for conducting an experiment to assess the optimal concentration of BNOA for strawberry fruit development.
This workflow provides a structured approach, from the initial experimental design to the final data analysis, for systematically evaluating the impact of different BNOA concentrations on key strawberry fruit development parameters.
References
Application Note: Quantification of 2-Naphthoxyacetic Acid in Plant Tissues via High-Performance Liquid Chromatography (HPLC)
Introduction
2-Naphthoxyacetic acid (NOA) is a synthetic auxin, a class of plant growth regulators used to promote fruit setting, prevent premature fruit drop, and stimulate root formation. Its application in agriculture necessitates reliable and accurate methods for quantifying its residues in plant tissues to ensure food safety and study its physiological effects. This document details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of NOA in various plant tissues. The protocol is designed for researchers in plant science, agriculture, and food safety.
Principle
This method involves the extraction of 2-Naphthoxyacetic acid from a homogenized plant tissue sample using an organic solvent. The extract is then purified using solid-phase extraction (SPE) to remove interfering compounds.[1] The purified extract is analyzed by reverse-phase HPLC with a UV detector for quantification.[2] Chromatographic separation is achieved based on the differential partitioning of NOA between the stationary phase and the mobile phase.[3] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.[3]
Experimental Protocols
1. Materials and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Homogenizer (e.g., blender or mortar and pestle)
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18)
-
Rotary evaporator
-
Analytical balance
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
-
-
Chemicals and Standards:
-
2-Naphthoxyacetic acid (NOA) standard, >98% purity
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid or acetic acid
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Nitrogen gas, high purity
-
2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of NOA standard and dissolve it in a small amount of methanol in a 10 mL volumetric flask. Bring to volume with methanol. This solution should be stored in a dark, amber-colored bottle at 4°C.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL) by diluting the stock solution with the mobile phase. These solutions should be prepared fresh daily.[4]
3. Sample Preparation (Extraction and Clean-up)
-
Homogenization: Weigh 5-10 g of a representative plant tissue sample (e.g., leaves, fruit) and homogenize with 20 mL of acidified methanol (e.g., methanol with 1% acetic acid).[5]
-
Extraction: Shake the homogenate for 30 minutes and then centrifuge at 4000 rpm for 10 minutes. Collect the supernatant. Repeat the extraction process on the pellet twice more, combining all supernatants.
-
Solvent Evaporation: Evaporate the combined supernatant to near dryness using a rotary evaporator at a temperature below 40°C.
-
Reconstitution: Redissolve the residue in 5 mL of 5% sodium hydroxide solution.
-
Liquid-Liquid Extraction (optional): To remove non-acidic co-extractives, wash the aqueous solution with 10 mL of dichloromethane. Discard the organic layer.
-
Acidification: Acidify the aqueous layer to a pH of approximately 3 with formic or acetic acid.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH 3).
-
Load the acidified sample extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the NOA from the cartridge with 5 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]
4. HPLC Operating Conditions
The following are typical starting conditions and may require optimization:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Gradient: May be optimized for complex matrices[2] | |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 270 nm[2] |
5. Data Analysis and Quantification
-
Calibration Curve: Inject the series of working standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area of NOA against the corresponding concentration.
-
Quantification: Inject the prepared sample extract. Identify the NOA peak based on its retention time compared to the standards. The concentration of NOA in the sample is calculated using the linear regression equation derived from the calibration curve.
Data Presentation
Table 1: Typical Method Validation Parameters for NOA Quantification
| Parameter | Typical Value |
| Retention Time | ~ 5.8 min (Varies with exact conditions) |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL |
| Recovery | 85 - 105% |
| Precision (RSD%) | < 5% |
Note: These values are illustrative and should be determined for each specific laboratory setup and matrix.
Mandatory Visualization
References
- 1. Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Separation of 2-Naphthoxyacetic acid | SIELC Technologies [sielc.com]
- 3. Auxin Detection Technology - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. horticultureguruji.in [horticultureguruji.in]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Naphthoxyacetic Acid (BNOA): Application Notes and Protocols for Commercial Horticulture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthoxyacetic acid (BNOA), a synthetic auxin, is a widely utilized plant growth regulator in commercial horticulture. Its primary applications include promoting fruit set, stimulating fruit enlargement, and preventing premature fruit drop. BNOA functions as an auxin-like substance, absorbed by both leaves and roots, influencing cell division and elongation.[1][2] This document provides detailed application notes and experimental protocols for the use of BNOA in various horticultural crops.
Mechanism of Action: The Auxin Signaling Pathway
BNOA, as a synthetic auxin, influences plant growth and development by modulating the canonical auxin signaling pathway. This pathway is primarily mediated by the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) family of receptors.
In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors by binding to Auxin Response Factors (ARFs), thereby inhibiting the transcription of auxin-responsive genes. When BNOA is introduced, it binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and the Aux/IAA repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors liberates the ARF transcription factors, allowing them to activate the expression of genes responsible for various growth responses, including cell elongation, division, and differentiation, which ultimately lead to fruit set and development.
Commercial Applications and Quantitative Data
BNOA is effective in a variety of horticultural crops. The following tables summarize the recommended application rates and observed effects based on available data.
Table 1: Recommended BNOA Application Rates for Various Crops
| Crop | Recommended Concentration (mg/L or ppm) | Application Timing | Primary Purpose |
| Tomato | 50 - 100 | Spraying at the beginning of flowering.[1] | Promote fruit set, prevent hollow fruits.[1] |
| Strawberry | 30 - 50 | Spraying at the beginning of flowering.[1] | Promote fruit set, stimulate fruit enlargement.[1] |
| Pineapple | 40 - 60 | Spraying at the beginning of flowering.[1] | Promote fruit set and growth.[1] |
| Grape | 100 - 200 | Dip branch shoots. | Promote rooting and sprouting. |
| Chili | 40 - 60 | Spraying at the blooming period. | Increase fruit setting, prevent fruit drop.[1] |
| Berry | 40 - 50 | Spraying at the blooming period. | Increase fruit setting, prevent fruit drop.[1] |
Table 2: Reported Effects of BNOA on Crop Yield and Quality
| Crop | BNOA Concentration | Observed Effect |
| Cherry Tomato | Not Specified | Greatest increase in mean fruit weight and percentage of marketable fruit.[3] |
| Strawberry ('Senga Sengana') | Not Specified | Increased yield by 31.9% and fruit size by 11.6%. |
| Pepino | 25 ppm and 50 ppm | Significantly increased total and marketable yields in the spring-summer period.[4] |
Experimental Protocols
The following are detailed protocols for preparing BNOA solutions and conducting efficacy trials in a research setting.
Protocol 1: Preparation of BNOA Stock and Working Solutions
This protocol details the preparation of a 1000 ppm (mg/L) BNOA stock solution and subsequent dilution to a 50 ppm working solution.
Materials:
-
BNOA powder (98% purity or higher)
-
1N Sodium Hydroxide (NaOH)
-
Distilled or deionized water
-
1000 mL volumetric flasks
-
Pipettes
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Amber glass bottle for storage
-
Non-ionic surfactant (e.g., Tween-20)
Procedure:
-
Stock Solution (1000 ppm):
-
Accurately weigh 1.0 gram of BNOA powder.
-
In a 1000 mL volumetric flask, dissolve the BNOA powder in a small volume (e.g., 10-20 mL) of 1N NaOH with gentle stirring. BNOA is sparingly soluble in water but dissolves in alkaline solutions.[1][2][5]
-
Once fully dissolved, add distilled water to the flask, bringing the total volume to 1000 mL.
-
Mix the solution thoroughly.
-
Transfer the stock solution to a labeled amber glass bottle and store at 4°C for up to one month.
-
-
Working Solution (e.g., 50 ppm):
-
To prepare a 50 ppm working solution, pipette 50 mL of the 1000 ppm stock solution into a clean 1000 mL volumetric flask.
-
Add distilled water to the mark to bring the final volume to 1000 mL.
-
Add a non-ionic surfactant (e.g., 0.1% v/v Tween-20) to the final working solution to improve leaf surface coverage during application.
-
Mix thoroughly before use.
-
Protocol 2: Efficacy Trial of BNOA on Tomato Fruit Set
This protocol outlines a randomized complete block design experiment to evaluate the effect of different BNOA concentrations on tomato fruit set and yield.
Experimental Design:
-
Treatments:
-
T1: Control (water + surfactant)
-
T2: 50 ppm BNOA
-
T3: 75 ppm BNOA
-
T4: 100 ppm BNOA
-
-
Replicates: 4 blocks
-
Experimental Unit: 5 tomato plants per treatment per block.
Procedure:
-
Plant Material and Growth Conditions:
-
Use a uniform tomato cultivar (e.g., 'Moneymaker').
-
Grow plants in a greenhouse under standard horticultural practices (e.g., 25/18°C day/night temperature, 16-hour photoperiod).
-
-
Application:
-
Apply treatments as a foliar spray at the onset of flowering of the second truss.
-
Spray plants until runoff, ensuring complete coverage of the flower clusters.
-
Use a handheld sprayer, and rinse thoroughly between treatments to avoid cross-contamination.
-
-
Data Collection:
-
Fruit Set Percentage: Tag 5 flower clusters per plant at the time of spraying. Ten days after anthesis, count the number of set fruits and the total number of flowers in each cluster. Calculate the percentage of fruit set.
-
Fruit Yield: Harvest all mature fruits from each experimental unit. Record the total number of fruits and the total weight (kg) per plant.
-
Fruit Quality Parameters:
-
Randomly select 10 ripe fruits per experimental unit.
-
Measure individual fruit weight (g) and diameter (mm).
-
Determine Total Soluble Solids (TSS) using a digital refractometer.
-
Assess for any signs of phytotoxicity or fruit malformation.
-
-
-
Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) appropriate for a randomized complete block design.
-
Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means at p < 0.05.
-
Safety Precautions
BNOA can cause irreversible eye injury and may be harmful if swallowed or absorbed through the skin.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling the chemical. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
Naphthoxyacetic acid is a valuable tool in commercial horticulture for improving fruit set and yield in a variety of crops. The provided application notes and protocols offer a foundation for researchers and professionals to effectively utilize BNOA. Further optimization of concentrations and application timings may be necessary for specific cultivars and growing conditions.
References
Synergistic Effects of Naphthoxyacetic Acid with Other Plant Hormones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthoxyacetic acid (BNOA) is a synthetic auxin plant growth regulator used to promote fruit setting and growth. Its efficacy can be often enhanced when used in combination with other plant hormones. This document provides detailed application notes and experimental protocols to investigate the synergistic effects of BNOA with other key plant hormones, including gibberellins, cytokinins, and abscisic acid. The information is intended to guide researchers in designing experiments to explore these interactions for agricultural and pharmaceutical applications.
Data Presentation: Synergistic Effects on Plant Development
The following tables summarize quantitative data from studies on the synergistic effects of auxins (in place of the less-studied BNOA) and other plant hormones. These tables provide a reference for the expected outcomes of the protocols detailed below.
Table 1: Synergistic Effect of Auxin (NAA) and Gibberellic Acid (GA3) on Fruit Set and Yield in Ber (Ziziphus mauritiana Lamk.)
| Treatment | Initial Fruit Set (%) | Fruit Retention (%) | Yield ( kg/plant ) |
| Control (Water Spray) | 151 | 8.26 | 1.85 |
| GA3 40 ppm | 158 | 12.35 | 2.55 |
| NAA 20 ppm | 155 | 14.88 | 2.80 |
| GA3 40 ppm + NAA 20 ppm | 162 | 23.75 | 3.50 |
Data adapted from a study on the influence of GA3 and NAA on ber. The combination treatment showed a significant synergistic effect on fruit retention and yield compared to individual hormone applications.
Table 2: Synergistic Effect of Auxin (NAA) and Cytokinin (BAP) on Callus Induction from Tobacco (Nicotiana tabacum L.) Leaf Explants
| Treatment (mg/L) | Callus Induction (%) | Callus Fresh Weight (g) | Callus Morphology |
| MS Basal Medium | 0 | 0 | No callus |
| NAA (0.1) | 30 | 1.2 | Friable, whitish |
| BAP (1.0) | 45 | 2.5 | Compact, greenish |
| NAA (0.1) + BAP (1.0) | 55 | 5.3 | Compact, greenish, and healthy |
Data synthesized from studies on tobacco tissue culture, indicating that a combination of auxin and cytokinin is more effective for callus induction and growth than either hormone alone.[1][2]
Experimental Protocols
Protocol 1: Investigating the Synergistic Effect of BNOA and Gibberellic Acid (GA3) on Fruit Set in Tomato (Solanum lycopersicum)
Objective: To determine if the combined application of BNOA and GA3 has a synergistic effect on fruit set and yield in tomato.
Materials:
-
Tomato plants (e.g., 'Moneymaker' or 'Ailsa Craig') at the flowering stage.
-
2-Naphthoxyacetic acid (BNOA).
-
Gibberellic acid (GA3).
-
Distilled water.
-
Ethanol (for dissolving hormones).
-
Tween 20 (surfactant).
-
Hand sprayer.
-
Labeling tags.
-
Calipers and a weighing balance.
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of BNOA (e.g., 1000 ppm) and GA3 (e.g., 1000 ppm) by dissolving the hormones in a small amount of ethanol and then bringing to volume with distilled water.
-
Prepare the following treatment solutions:
-
Control: Distilled water with 0.05% Tween 20.
-
BNOA solution (e.g., 50 ppm): Dilute the BNOA stock solution and add 0.05% Tween 20.
-
GA3 solution (e.g., 50 ppm): Dilute the GA3 stock solution and add 0.05% Tween 20.
-
BNOA (50 ppm) + GA3 (50 ppm) solution: Mix the appropriate volumes of stock solutions and add 0.05% Tween 20.
-
-
-
Plant Selection and Treatment:
-
Select healthy tomato plants with uniform growth and at a similar flowering stage.
-
Tag individual flower clusters for each treatment group. Ensure a sufficient number of replicates for statistical validity (e.g., 10 clusters per treatment).
-
Apply the treatment solutions by spraying directly onto the flower clusters until runoff. Applications should be done in the morning.
-
-
Data Collection:
-
Fruit Set Percentage: After 1-2 weeks, count the number of set fruits and the total number of flowers in each tagged cluster. Calculate the fruit set percentage: (Number of fruits / Total number of flowers) x 100.
-
Fruit Yield: At maturity, harvest the fruits from the tagged clusters for each treatment. Record the total weight and number of fruits per cluster.
-
Fruit Quality: Measure parameters such as fruit diameter, length, and soluble solids content (using a refractometer).
-
Expected Outcome: A synergistic effect would be observed if the fruit set percentage, yield, and/or quality in the combined BNOA + GA3 treatment are significantly higher than the sum of the effects of the individual BNOA and GA3 treatments.
Protocol 2: Assessing the Synergistic Effect of BNOA and Kinetin on Callus Induction from Tobacco (Nicotiana tabacum) Leaf Explants
Objective: To evaluate the synergistic effect of BNOA and a cytokinin (kinetin) on callus induction and proliferation from tobacco leaf explants.
Materials:
-
Young, healthy tobacco plants.
-
Murashige and Skoog (MS) basal medium with vitamins.
-
Sucrose.
-
Agar.
-
2-Naphthoxyacetic acid (BNOA).
-
Kinetin.
-
Sterile petri dishes, forceps, and scalpels.
-
Laminar flow hood.
-
Growth chamber with controlled temperature and light.
Procedure:
-
Explant Preparation:
-
Excise young, fully expanded leaves from healthy tobacco plants.
-
Surface sterilize the leaves by washing with a mild detergent, followed by rinsing with sterile distilled water, immersion in 70% ethanol for 30-60 seconds, and then in a 10-20% sodium hypochlorite solution for 10-15 minutes.
-
Rinse the leaves 3-4 times with sterile distilled water inside a laminar flow hood.
-
Cut the leaves into small explants (approximately 1 cm²).
-
-
Culture Medium Preparation:
-
Prepare MS medium supplemented with 3% (w/v) sucrose and 0.8% (w/v) agar. Adjust the pH to 5.8 before autoclaving.
-
After autoclaving and cooling to about 50°C, add filter-sterilized BNOA and kinetin to achieve the following final concentrations:
-
Control: MS basal medium.
-
BNOA alone (e.g., 2.0 mg/L).
-
Kinetin alone (e.g., 0.5 mg/L).
-
BNOA (2.0 mg/L) + Kinetin (0.5 mg/L).
-
-
Pour the medium into sterile petri dishes.
-
-
Inoculation and Incubation:
-
Place one leaf explant onto the surface of the solidified medium in each petri dish.
-
Seal the petri dishes with parafilm and incubate in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.
-
-
Data Collection:
-
Callus Induction Frequency: After 3-4 weeks, record the number of explants that have formed callus. Calculate the frequency: (Number of explants with callus / Total number of explants) x 100.
-
Callus Fresh Weight: Carefully remove the callus from the explants and weigh it.
-
Callus Morphology: Observe and record the color, texture (friable or compact), and overall appearance of the callus.
-
Expected Outcome: A synergistic effect is indicated if the callus induction frequency and fresh weight are significantly greater in the combined BNOA and kinetin treatment compared to the individual hormone treatments.[1][2]
Signaling Pathways and Interactions
Auxin and Gibberellin Crosstalk in Fruit Development
The synergistic effect of BNOA (an auxin) and gibberellin in promoting fruit set and development is rooted in the complex crosstalk between their signaling pathways. Auxin can stimulate the biosynthesis of gibberellins. Both hormones are crucial for cell division and expansion in the developing fruit. At the molecular level, key regulatory proteins in their respective signaling pathways interact. DELLA proteins are repressors of gibberellin signaling, while AUX/IAA proteins are repressors of auxin signaling. Recent studies have shown that these repressor proteins can interact, providing a mechanism for the integration of both hormonal signals to fine-tune gene expression related to fruit growth.
Caption: Auxin and Gibberellin Signaling Crosstalk in Fruit Development.
Auxin and Cytokinin Interaction in Callus Formation
The balance between auxin and cytokinin is fundamental in controlling cell division and differentiation in plant tissue culture. Generally, a high auxin-to-cytokinin ratio promotes root formation, a low ratio promotes shoot formation, and an intermediate ratio promotes callus proliferation.[3] Their synergistic interaction in callus induction involves the regulation of cell cycle genes. Auxin signaling, mediated by ARF transcription factors, and cytokinin signaling, transduced through a two-component system leading to the activation of Type-B ARR transcription factors, converge to regulate the expression of cyclins and cyclin-dependent kinases, which are essential for cell division and callus growth.
Caption: Auxin and Cytokinin Synergism in Callus Formation.
Experimental Workflow for Synergistic Effect Analysis
The following diagram illustrates a general workflow for conducting experiments to evaluate the synergistic effects of BNOA with other plant hormones.
Caption: General Experimental Workflow for Hormone Synergy Studies.
Logical Relationships of BNOA with Other Hormones
The interaction of BNOA with other plant hormones can be synergistic, additive, or antagonistic depending on the physiological process, the plant species, and the concentrations of the hormones. The following diagram provides a conceptual model of these potential interactions.
Caption: Logical Relationships of BNOA with other Plant Hormones.
Conclusion
The synergistic application of BNOA with other plant hormones presents a promising avenue for enhancing agricultural productivity and for research in plant development. The protocols and information provided herein offer a foundational framework for researchers to explore these interactions. It is crucial to note that optimal concentrations and application methods can vary significantly between plant species and cultivars, necessitating empirical optimization for specific applications. Future research should focus on elucidating the precise molecular mechanisms underlying these synergistic effects to enable more targeted and effective applications.
References
Application Notes and Protocols: The Use of β-Naphthoxyacetic Acid in Somatic Embryogenesis
Authored for: Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of β-Naphthoxyacetic acid (NOA), a synthetic auxin, in somatic embryogenesis protocols. The information compiled herein is intended to serve as a practical guide for inducing somatic embryogenesis in various plant species, with a particular focus on grapevine, a model system for NOA application.
Introduction
Somatic embryogenesis is a remarkable process where somatic cells, under appropriate in vitro conditions, are reprogrammed to form embryos that can develop into whole plants. This technology is pivotal for large-scale clonal propagation, genetic transformation, and the production of synthetic seeds. The induction of somatic embryogenesis is critically dependent on the manipulation of plant growth regulators in the culture medium, with auxins playing a central role in initiating the embryogenic process.[1][2] While 2,4-Dichlorophenoxyacetic acid (2,4-D) is a commonly used auxin for this purpose, β-Naphthoxyacetic acid (NOA) has proven to be an effective alternative, particularly in certain plant species like grapevine.[3][4]
NOA, a synthetic auxin, is instrumental in inducing the dedifferentiation of somatic cells to form embryogenic callus and subsequently promoting the development of somatic embryos.[5] Its efficacy is often enhanced when used in combination with cytokinins, such as 6-benzylaminopurine (BAP).[3][6]
Quantitative Data Summary
The following table summarizes the effective concentrations of β-Naphthoxyacetic acid and its combinations with other plant growth regulators for inducing somatic embryogenesis in grapevine (Vitis vinifera L.).
| Plant Species | Explant Type | Basal Medium | NOA Concentration (µM) | Other Plant Growth Regulators (µM) | Outcome | Reference |
| Vitis vinifera L. 'Frappato' | Pistil | MS | 10 | 4.4 BAP | 9.3% of regenerated plants were tetraploid | [6] |
| Vitis vinifera L. (various cultivars) | Stigma and Style | NN | 5.0 and 9.9 | 4.5 and 9.0 BAP | Successful induction of somatic embryogenesis | |
| Vitis vinifera L. (three white grape cultivars) | Immature Ovaries, Cut Floral Buds | Nitsch & Nitsch | 5.0 | 9.0 BAP | Significant callus formation | [3] |
| Vitis vinifera L. | Embryogenic Callus | Nitsch & Nitsch | 10 | 1 BAP, 20 IAA | Development of globular embryos | [3] |
MS = Murashige and Skoog medium; NN = Nitsch and Nitsch medium; BAP = 6-benzylaminopurine; IAA = Indole-3-acetic acid
Experimental Protocols
Protocol 1: Induction of Somatic Embryogenesis in Grapevine (Vitis vinifera L.) from Floral Explants
This protocol is a synthesis of methodologies reported for the successful induction of somatic embryogenesis in grapevine using NOA.
1. Explant Preparation and Sterilization:
-
Collect immature flower buds at the premeiotic stage.
-
Wash the flower buds thoroughly under running tap water for 10-15 minutes.
-
In a laminar flow hood, surface sterilize the buds by immersion in 70% (v/v) ethanol for 1 minute, followed by a 15-20 minute soak in a 1-2% (v/v) sodium hypochlorite solution with a few drops of Tween-20.
-
Rinse the explants three to five times with sterile distilled water.
-
Dissect the flower buds under a stereomicroscope to isolate explants such as immature ovaries, pistils, or whole cut floral buds.[3]
2. Callus Induction Medium (Medium 2339): [3]
-
Basal Medium: Nitsch & Nitsch (NN) mineral salts and vitamins.
-
Plant Growth Regulators:
-
5.0 µM β-Naphthoxyacetic acid (NOA)
-
9.0 µM 6-benzylaminopurine (BAP)
-
-
Carbon Source: 30 g/L Sucrose.
-
Gelling Agent: 7-8 g/L Agar or 3-4 g/L Gelrite.
-
pH: Adjust to 5.8 before autoclaving.
3. Culture Initiation and Maintenance:
-
Place the sterilized explants onto the surface of the callus induction medium in sterile petri dishes.
-
Seal the petri dishes with parafilm and incubate them in the dark at 24 ± 2°C.
-
Subculture the explants to fresh medium every 4 weeks.
-
Observe for callus formation at the cut surfaces of the explants.
4. Embryo Development Medium (Medium 3355): [3]
-
Basal Medium: Nitsch & Nitsch (NN) major and minor elements with B5 vitamins.
-
Plant Growth Regulators:
-
10 µM β-Naphthoxyacetic acid (NOA)
-
1 µM 6-benzylaminopurine (BAP)
-
20 µM Indole-3-acetic acid (IAA)
-
-
Carbon Source: 6% Sucrose.
-
Additives: 0.25% Activated Charcoal.
-
Gelling Agent: 0.3% Gelrite®.
-
pH: Adjust to 5.8 before autoclaving.
5. Embryo Maturation and Germination:
-
Once embryogenic callus with globular embryos is formed, transfer it to the embryo development medium.
-
Incubate the cultures under a 16-hour photoperiod at 24 ± 2°C.
-
Subculture every 4 weeks.
-
Mature somatic embryos will develop and can be transferred to a hormone-free germination medium for plantlet regeneration.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the conceptual signaling pathway of auxins in inducing somatic embryogenesis and a typical experimental workflow.
Caption: Conceptual Auxin Signaling Pathway in Somatic Embryogenesis.
Caption: Experimental Workflow for NOA-induced Somatic Embryogenesis.
References
- 1. Somatic Embryogenesis Induction in Woody Species: The Future After OMICs Data Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular aspects of somatic-to-embryogenic transition in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on Improving the Efficiency of Somatic Embryogenesis in Grapevine (Vitis vinifera L.) and Optimising Ethyl Methanesulfonate Treatment for Mutation Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Applications of Somatic Embryogenesis in Grapevine (Vitis spp.) | MDPI [mdpi.com]
- 5. Regulation of cell reprogramming by auxin during somatic embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autotetraploid Emergence via Somatic Embryogenesis in Vitis vinifera Induces Marked Morphological Changes in Shoots, Mature Leaves, and Stomata - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Naphthoxylactic Acid in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthoxylactic acid is a primary metabolite of propranolol, a widely used beta-blocker in the treatment of cardiovascular diseases. The quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic and metabolic studies of propranolol.[1] Understanding the metabolic fate of propranolol, including the formation of this compound, provides valuable insights into drug efficacy, patient metabolism, and potential drug-drug interactions.
This document provides detailed application notes and experimental protocols for the analytical detection of this compound using modern chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of Propranolol
Propranolol undergoes extensive metabolism in the liver, primarily through three major pathways: aromatic hydroxylation, N-dealkylation, and side-chain oxidation. This compound is a product of the side-chain oxidation pathway. The metabolic conversion is primarily mediated by cytochrome P450 enzymes, including CYP2D6 and CYP1A2.
Analytical Techniques and Protocols
The choice of analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, and the available instrumentation. Below are detailed protocols for HPLC-UV, LC-MS/MS, and GC-MS methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the quantification of this compound in the higher concentration range.
Experimental Workflow:
Protocol:
a. Sample Preparation (Plasma/Urine):
-
To 1 mL of plasma or urine sample, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
b. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 290 nm.
-
Column Temperature: 30°C.
c. Data Analysis:
-
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared with known concentrations of a reference standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for detecting low concentrations of this compound in complex biological matrices.
Protocol:
a. Sample Preparation (Plasma/Urine):
-
Protein Precipitation: To 100 µL of plasma or urine, add 400 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).[2]
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 acetonitrile/water with 0.1% formic acid.[2]
b. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized. For this compound (MW: 260.25), a potential transition could be m/z 259 -> [fragment ion].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.[3][4]
Protocol:
a. Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction of the acidified urine or plasma sample with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporation: Evaporate the organic extract to dryness.
-
Derivatization: To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.[4][5]
b. GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature of around 100°C, ramped up to approximately 300°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of the characteristic ions of the derivatized this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analytical methods described. Please note that these values can vary depending on the specific instrumentation, matrix, and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL | ~1-10 ng/mL |
| Limit of Quantification (LOQ) | ~50-100 ng/mL | ~0.5-5 ng/mL | ~5-20 ng/mL |
| Linearity Range | 0.1 - 10 µg/mL | 0.5 - 500 ng/mL | 10 - 1000 ng/mL |
| Recovery | >85% | >90% | >80% |
| Precision (%RSD) | <15% | <10% | <15% |
| Accuracy (%Bias) | ±15% | ±10% | ±15% |
Conclusion
The analytical methods outlined in this document provide a comprehensive guide for the detection and quantification of this compound in metabolic studies. The choice of method should be guided by the specific requirements of the study, including sensitivity needs and the biological matrix being analyzed. For high-sensitivity and high-throughput applications, LC-MS/MS is the recommended technique. Proper method validation is essential to ensure accurate and reliable results.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Rooting with Naphthoxyacetic Acid (NOA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues encountered during plant tissue culture experiments involving Naphthoxyacetic acid (NOA) for root induction.
Frequently Asked Questions (FAQs)
Q1: What is Naphthoxyacetic acid (NOA) and what is its primary role in plant tissue culture?
A1: 2-Naphthoxyacetic acid (NOA) is a synthetic plant growth regulator with auxin-like activity. It is utilized in plant tissue culture to stimulate cell division, elongation, and differentiation. Its primary applications include promoting adventitious root formation (rhizogenesis) and inducing callus formation.[1] It is often considered more stable than the naturally occurring auxin, Indole-3-acetic acid (IAA).
Q2: How should I prepare and store a stock solution of NOA?
A2: NOA has low solubility in water but is soluble in solvents like ethanol, acetone, and DMSO.[2] To prepare a 1 mg/mL stock solution, dissolve the NOA powder in a small volume of a suitable solvent (e.g., 1N NaOH, ethanol, or DMSO) before bringing it to the final volume with sterile distilled water.[2][3] Stock solutions should be stored in the dark at 2-8°C to minimize degradation.[2] For long-term storage, freezing at -20°C is recommended for some auxins like IAA, and similar precautions can be taken for NOA.
Q3: Is NOA stable to autoclaving?
A3: Synthetic auxins are generally more heat-stable than IAA. However, some degradation of NOA may still occur during autoclaving. For experiments where the final concentration is critical, it is recommended to filter-sterilize the NOA stock solution and add it to the autoclaved medium after it has cooled.
Q4: What are the visual indicators of problems with my NOA-containing culture medium?
A4: Visual cues can indicate issues with your culture medium. Browning or blackening of the medium can suggest the oxidation of phenolic compounds, often a response to stress, which can be mitigated with antioxidants.[4] A cloudy medium or unusual odors are signs of microbial contamination.[4] If explants appear translucent, swollen, and brittle, this may be a sign of hyperhydricity (vitrification), which can be influenced by the culture medium's composition and the gelling agent's concentration.[4]
Q5: Can NOA interact with other components in the culture medium?
A5: Yes, NOA can interact with other media components. For instance, activated charcoal, often used to adsorb inhibitory phenolic compounds, can also adsorb NOA, potentially reducing its effective concentration. The balance between auxins and other plant hormones, particularly cytokinins, is crucial. A high auxin-to-cytokinin ratio generally promotes root formation, while a low ratio favors shoot development.[5]
Troubleshooting Guide
Issue 1: Poor or Inconsistent Rooting Response
Symptoms:
-
Low percentage of explants forming roots.
-
High variability in rooting between explants.
-
Complete failure of root induction.
| Potential Cause | Troubleshooting Steps |
| Incorrect NOA Concentration | The optimal NOA concentration is species-dependent. Perform a dose-response experiment to determine the ideal concentration for your specific plant material. High concentrations of auxins can be inhibitory to root elongation.[6][7] |
| Inappropriate Medium pH | The pH of the culture medium affects nutrient uptake and the stability of some components. The optimal pH for most plant tissue culture media is between 5.6 and 5.8.[7] Check the pH before and after autoclaving, as it can change.[8] |
| Degradation of NOA | NOA is sensitive to light (photodegradation) and can degrade over time, reducing its effective concentration. Store stock solutions and media in the dark and minimize light exposure during handling.[9] |
| Genotype/Explant Recalcitrance | Some plant species or genotypes are naturally more difficult to root in vitro. Use juvenile explants, as they are often more responsive.[8] |
| Hormonal Imbalance | An incorrect auxin-to-cytokinin ratio can inhibit rooting. Ensure your medium has a high auxin-to-cytokinin ratio for root induction.[5] |
Issue 2: Callus Formation Instead of Roots
Symptoms:
-
Proliferation of undifferentiated callus at the base of the explant.
-
Absence of organized root structures.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Auxin/Cytokinin Ratio | While auxins are required for rooting, an imbalance with cytokinins can lead to callus formation. Try reducing the cytokinin concentration or increasing the NOA concentration moderately. |
| High Auxin Concentration | Very high concentrations of auxins can sometimes promote callus growth over root differentiation. Refer to your dose-response experiment to find the optimal range for rooting. |
| Explant Type and Orientation | The type of explant and its orientation in the medium can influence the response. Ensure the basal end of the cutting is in contact with the medium. |
Issue 3: Browning of Explant and/or Medium
Symptoms:
-
Dark brown or black discoloration of the explant tissue, particularly at the cut surface.
-
Darkening of the culture medium around the explant.
| Potential Cause | Troubleshooting Steps |
| Oxidation of Phenolic Compounds | Wounding of the explant can lead to the release and oxidation of phenolic compounds, which are toxic to the tissue. |
| - Add antioxidants such as ascorbic acid or citric acid to the medium.[4] | |
| - Place cultures in the dark for the initial period of culture.[4] | |
| - Subculture the explants to fresh medium more frequently.[4] | |
| - Use activated charcoal in the medium to adsorb phenolics (be aware this may also adsorb some NOA). |
Issue 4: Rooted Plantlets Fail to Acclimatize
Symptoms:
-
Wilted or dead plantlets after transfer from in vitro conditions to soil or greenhouse.
| Potential Cause | Troubleshooting Steps |
| Poorly Developed Root System | In vitro-formed roots may not be fully functional. |
| - Optimize the rooting medium to encourage a robust and branching root system. | |
| Environmental Shock | The transition from a sterile, high-humidity in vitro environment to a non-sterile, lower-humidity ex vitro environment is stressful for the plantlet. |
| - Gradually reduce the humidity over several days or weeks to harden the plantlets.[8] | |
| - Use a well-draining, sterile potting mix.[8] |
Data Presentation
Table 1: Recommended Concentration Ranges of Naphthoxyacetic Acid (NOA) and Naphthalene Acetic Acid (NAA) for Rooting in Various Plant Species.
Note: Data for NOA is limited in the literature; therefore, data for NAA, a chemically similar synthetic auxin, is also provided as a starting point for optimization.
| Plant Species | Auxin | Optimal Concentration (mg/L) | Observations | Reference |
| Phoenix dactylifera (Date Palm) | NAA | 1.0 | Optimal for root initiation and growth. | [10] |
| Hemarthria compressa | NAA | 200 | Maximum rooting ability observed. Higher concentrations (400 mg/L) were suppressive. | [11] |
| Lagerstroemia indica | NAA | 1000 - 5000 ppm (1-5 g/L) | High rooting percentages in perlite medium. | |
| Ornamental Woody Shrubs | NAA | 0.5% - 0.8% (5000 - 8000 mg/L) | Effective for rooting cuttings of various species. | [12] |
| Rosa hybrida | NAA | 0.0 (Control) at pH 5.5 | In this specific study, NAA inhibited rooting, while a hormone-free medium at an optimal pH was most effective. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL NOA Stock Solution
Materials:
-
Naphthoxyacetic acid (NOA) powder
-
1N Sodium hydroxide (NaOH) or 95% Ethanol
-
Sterile distilled water
-
Sterile 100 mL volumetric flask
-
Sterile filter (0.22 µm) and syringe
-
Sterile storage bottles
Procedure:
-
Weigh 100 mg of NOA powder and place it in the sterile 100 mL volumetric flask.
-
Add a small amount of solvent (2-5 mL of 1N NaOH or 95% ethanol) to dissolve the powder completely.
-
Once dissolved, slowly add sterile distilled water to the flask while stirring to bring the final volume to 100 mL.
-
For critical experiments, sterilize the stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Label the bottle with the name of the solution, concentration, preparation date, and your initials.
-
Store the stock solution in the dark at 2-8°C.
Protocol 2: Dose-Response Experiment for Optimal NOA Concentration in Rooting
Objective: To determine the optimal concentration of NOA for inducing rooting in a specific plant species.
Procedure:
-
Prepare a basal rooting medium (e.g., half-strength MS medium).
-
Divide the medium into several batches and supplement each with a different concentration of NOA. A typical range to test would be 0, 0.1, 0.5, 1.0, 2.0, and 5.0 mg/L.
-
Dispense the media into culture vessels and autoclave. If you are adding filter-sterilized NOA, add it to the cooled, autoclaved media.
-
Prepare uniform explants (e.g., shoot cuttings of a specific length with a set number of nodes).
-
Culture a statistically significant number of explants (e.g., 10-20) for each NOA concentration.
-
Incubate the cultures under standard conditions (temperature, light intensity, and photoperiod).
-
After a set period (e.g., 4-6 weeks), record the following data for each treatment:
-
Rooting percentage (%)
-
Average number of roots per explant
-
Average root length (cm)
-
Presence and extent of callus formation
-
-
Analyze the data to determine the NOA concentration that yields the best rooting response with minimal negative side effects.
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. phytotechlab.com [phytotechlab.com]
- 3. plantcelltechnology.com [plantcelltechnology.com]
- 4. mdpi.com [mdpi.com]
- 5. Perception, Transduction and Crosstalk of Auxin and Cytokinin Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Auxin in the Growth, Development, and Stress Tolerance of Horticultural Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. plantocol.dackdel.com [plantocol.dackdel.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting of Hemarthria compressa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of Different Concentrations of NAA on Selected Ornamental Woody Shrubs Cuttings | MDPI [mdpi.com]
Technical Support Center: Optimizing Naphthoxyacetic Acid (NOA) Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Naphthoxyacetic acid (NOA), focusing on optimizing its concentration to achieve desired effects while avoiding phytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is Naphthoxyacetic acid (NOA) and what is it used for in research?
A1: 2-Naphthoxyacetic acid (NOA), also known as β-Naphthoxyacetic acid (BNOA), is a synthetic plant growth regulator with auxin-like activity. In research and horticulture, it is primarily used to promote fruit set and growth in various plants, including tomatoes and strawberries. It can also be used to stimulate root formation and prevent premature fruit drop.
Q2: What is a typical working concentration for NOA in plant tissue culture?
A2: As a synthetic auxin, NOA is generally effective in plant tissue culture at concentrations ranging from 0.01 to 10.0 mg/L. However, the optimal concentration is highly dependent on the plant species, the specific application (e.g., callus induction, root formation), and the presence of other plant growth regulators in the medium.
Q3: How do I prepare a stock solution of NOA?
A3: NOA is sparingly soluble in water but readily dissolves in ethanol, acetic acid, and diethyl ether. To prepare a stock solution (e.g., 1 mg/mL), dissolve the NOA powder in a small volume of a suitable solvent like ethanol and then bring it to the final volume with distilled water. Store the stock solution at 2-8°C in a dark container to prevent degradation.
Q4: What are the visible symptoms of NOA phytotoxicity?
A4: High concentrations of NOA can lead to various phytotoxic effects. Common symptoms include:
-
Leaf malformations: Epinasty (downward curling of leaves), twisting, and cupping.
-
Stem abnormalities: Stem swelling and inhibition of elongation.
-
Fruit deformities: In tomatoes, high concentrations can result in large, rough fruits with hollow cavities.
-
General growth inhibition: At very high concentrations, overall plant growth can be stunted.
Troubleshooting Guide for NOA-Induced Phytotoxicity
This guide will help you diagnose and address common issues encountered during experiments with NOA.
| Observed Symptom | Potential Cause | Recommended Action |
| Leaf Epinasty (Downward Curling) | NOA concentration is likely too high, leading to an over-accumulation of auxin in the leaf tissue. | Reduce the NOA concentration in your next experiment by 25-50%. If using a foliar spray, ensure even coverage and avoid accumulation on leaf surfaces. |
| Swollen and Brittle Stems | Excessive NOA is promoting radial cell expansion at the expense of longitudinal growth. | Lower the NOA concentration significantly. Consider a dose-response experiment to find the optimal range for stem elongation without causing swelling. |
| Malformed Fruits (e.g., hollow, misshapen) | The concentration of NOA used for fruit setting is in the phytotoxic range for the specific plant variety. | For tomatoes, concentrations between 50 to 300 mg/L are reported to produce normal fruit. If you observe deformities, reduce the concentration to within this range or lower. |
| Callus Turning Brown and Necrotic in Tissue Culture | The NOA concentration in the culture medium is toxic to the cells, leading to cell death. | Decrease the NOA concentration in the medium. A typical starting range for callus culture is 0.1-2.0 mg/L. Also, ensure the medium pH is correct and that the culture is not contaminated. |
| Inhibited Root Growth (in rooting experiments) | While auxins promote rooting, excessively high concentrations can have an inhibitory effect. | Reduce the NOA concentration. The optimal concentration for rooting is often lower than that for callus induction. Test a range of lower concentrations (e.g., 0.01-1.0 mg/L). |
| No Observable Effect | The NOA concentration may be too low, or the plant species may be less sensitive. Application timing or method might also be suboptimal. | Increase the NOA concentration incrementally in subsequent experiments. Ensure the application method (e.g., foliar spray, media incorporation) is appropriate for your experimental goals. Verify the viability of your NOA stock solution. |
Quantitative Data: Recommended vs. Phytotoxic NOA Concentrations
The following table summarizes recommended and potentially phytotoxic concentrations of NOA for different applications. It is crucial to note that these are general guidelines, and the optimal concentration can vary significantly based on the specific plant species, cultivar, and experimental conditions.
| Plant Species | Application | Recommended Concentration Range | Potentially Phytotoxic Concentration | Reference(s) |
| Tomato (Solanum lycopersicum) | Fruit Setting | 50 - 300 mg/L | > 300 mg/L (can cause malformed fruit) | |
| Tomato (Lycopersicon esculentum) | Foliar Application for Growth | 25 - 50 ppm | Not specified, but higher concentrations may lead to negative effects on late yield. | |
| Cucumber (Cucumis sativus) | Foliar Application for Growth | 50 - 100 mg/L | > 300 mg/L (of NAA, a similar auxin) | |
| General Plant Tissue Culture | Callus Induction, Rooting | 0.01 - 10.0 mg/L | > 10.0 mg/L (highly species-dependent) | |
| Strawberry (Fragaria sp.) | Fruit Setting | Not specified, but used as a fruit setting agent. | High concentrations can be assumed to have similar effects as in tomatoes. |
Experimental Protocols
Protocol for Determining Optimal NOA Concentration (Dose-Response Curve)
This protocol outlines a systematic approach to determine the optimal concentration of NOA for a specific desired effect (e.g., root induction, fruit set) while identifying the threshold for phytotoxicity.
1. Preparation of NOA Stock Solution: a. Prepare a 1 mg/mL (1000 ppm) stock solution of NOA by dissolving 100 mg of NOA powder in a small amount of ethanol, then bringing the final volume to 100 mL with sterile deionized water. b. Store the stock solution in a sterile, light-protected container at 4°C.
2. Experimental Design: a. Select a concentration range: Based on literature values (see table above), choose a wide range of NOA concentrations to test. For a new plant species, a logarithmic scale is recommended (e.g., 0, 0.01, 0.1, 1.0, 10.0, 100.0 mg/L). b. Replication: Use a minimum of 5-10 replicate plants or explants for each concentration level to ensure statistical significance. c. Control Group: Always include a control group (0 mg/L NOA) to establish a baseline for comparison.
3. Application of NOA: a. For Tissue Culture: Add the appropriate volume of the NOA stock solution to the sterile culture medium after autoclaving and cooling to around 45-50°C to achieve the desired final concentrations. b. For Whole Plants (Foliar Spray): Prepare spray solutions of the desired concentrations from the stock solution. Spray the plants until runoff, ensuring even coverage. Include a surfactant if necessary to improve adhesion to the leaves.
4. Data Collection and Analysis: a. Define measurable parameters: Before starting the experiment, decide on the parameters you will measure. These could include:
- For rooting: Number of roots, root length, rooting percentage.
- For fruit set: Number of fruits per plant, fruit weight, fruit diameter.
- For phytotoxicity: A rating scale for leaf epinasty, stem swelling, or visual deformities. b. Observation period: Monitor the plants or explants regularly over a defined period (e.g., 2-4 weeks for tissue culture, throughout the fruiting period for whole plants). c. Data analysis: Plot the measured parameters against the NOA concentration to generate a dose-response curve. This will visually represent the optimal concentration range and the onset of phytotoxicity. Statistical analysis (e.g., ANOVA) should be performed to determine significant differences between treatments.
Visualizing Auxin's Mode of Action
The following diagrams illustrate key concepts related to auxin function and experimental design.
Caption: Simplified signaling pathway of auxin (e.g., NOA) in a plant cell.
Caption: Troubleshooting workflow for diagnosing NOA-induced phytotoxicity.
Technical Support Center: Stability and Degradation of 2-Naphthoxyacetic Acid (NOA) in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Naphthoxyacetic acid (NOA) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My 2-Naphthoxyacetic acid solution appears cloudy. What could be the cause and how can I fix it?
A1: Cloudiness in your NOA solution is likely due to its low solubility in water.[1] NOA is only slightly soluble in water but is soluble in alcohols, ethers, and acetic acid.[1]
-
Troubleshooting:
-
Solvent System: Consider preparing a stock solution in a water-miscible organic solvent like ethanol or DMSO before diluting it to your final aqueous concentration.
-
pH Adjustment: The solubility of carboxylic acids like NOA is pH-dependent. Increasing the pH of your aqueous solution by adding a base (e.g., NaOH) will deprotonate the carboxylic acid group, forming a more soluble salt.
-
Gentle Warming: Gentle warming and sonication can aid in the dissolution process. However, be cautious with elevated temperatures as it may accelerate degradation.
-
Q2: I am observing a rapid loss of NOA concentration in my aqueous solution, even when stored in the dark. What could be the issue?
-
Troubleshooting:
-
pH Monitoring: Measure and buffer the pH of your solution. For optimal stability, it is recommended to maintain the pH in the neutral range (around 7), unless your experimental conditions require otherwise.
-
Temperature Control: Store your solutions at refrigerated temperatures (2-8 °C) to minimize thermal degradation and hydrolysis.
-
Container Material: Use inert glass containers (Type I borosilicate glass) to prevent potential interactions with the container surface.
-
Q3: I suspect my NOA solution has degraded. What are the likely degradation products?
A3: The degradation of NOA can occur through photolysis and hydrolysis.
-
Photodegradation: Under the influence of light, NOA is known to be photolabile, undergoing cleavage of carbon-oxygen and carbon-carbon bonds.[4] This can lead to the formation of various phenols and their derivatives.
-
Hydrolysis: Acid or base-catalyzed hydrolysis would likely cleave the ether linkage, yielding 2-naphthol and glycolic acid.
-
Oxidative Degradation: Forced degradation studies on similar compounds often show susceptibility to oxidation, which could lead to hydroxylated and other oxidized derivatives of the naphthalene ring.
Q4: How can I develop a stability-indicating HPLC method for my NOA formulation?
A4: A stability-indicating method is crucial for accurately quantifying the parent compound and separating it from any degradation products.
-
Column Selection: A reversed-phase C18 column is a good starting point.[5]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.[5]
-
Detection: UV detection at a wavelength where NOA has significant absorbance (e.g., around 230 nm) is suitable.
-
Forced Degradation: To validate the stability-indicating nature of the method, you must perform forced degradation studies (see experimental protocols below). The method should be able to resolve the NOA peak from all degradation product peaks.[5]
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Steps |
| pH Fluctuation | Use a suitable buffer system to maintain a constant pH throughout the experiment. Verify the pH of each sample before analysis. |
| Temperature Variation | Ensure all samples are stored in a calibrated, temperature-controlled environment. Avoid repeated freeze-thaw cycles. |
| Light Exposure | Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil, especially during handling and storage. |
| Evaporation | Use tightly sealed containers to prevent solvent evaporation, which can concentrate the analyte and affect results. |
| Analytical Method Variability | Validate your HPLC method for precision, accuracy, linearity, and robustness. Ensure the system is properly equilibrated before each run. |
Issue 2: Appearance of unknown peaks in the chromatogram during stability testing.
| Possible Cause | Troubleshooting Steps |
| Degradation Products | This is the expected outcome of a stability study. The goal is to identify and, if necessary, quantify these new peaks. |
| Contamination | Ensure all glassware is scrupulously clean. Filter all solutions before injection. Run a blank (diluent) injection to check for system contamination. |
| Excipient Interaction | If working with a formulation, excipients may degrade or interact with NOA. Analyze placebo samples under the same stress conditions to identify any excipient-related peaks. |
| Impurity in the Starting Material | Analyze a sample of the initial, unstressed NOA to identify any pre-existing impurities. |
Quantitative Data Summary
Since specific degradation kinetic data for 2-Naphthoxyacetic acid is not extensively published, the following tables provide illustrative data based on studies of structurally related compounds and typical outcomes of forced degradation studies. This data should be used as a general guide.
Table 1: Illustrative Hydrolytic and Thermal Degradation of 2-Naphthoxyacetic Acid
| Stress Condition | Temperature (°C) | Duration (hours) | % Degradation (Illustrative) |
| 0.1 M HCl | 60 | 24 | ~15% |
| 0.1 M NaOH | 60 | 8 | ~25% |
| Neutral (Water) | 80 | 48 | ~5% |
| Thermal (in Water) | 80 | 48 | ~5% |
Table 2: Illustrative Photodegradation Kinetics of Naphthyl Acetic Acid Derivatives
| Parameter | Value (Illustrative) | Condition | Reference |
| Rate Constant (k) | 1.15 x 10⁻² min⁻¹ | UV light, aqueous solution | Based on α-naphthaleneacetic acid[6] |
| Half-life (t½) | 60 minutes | UV light, aqueous solution | Based on α-naphthaleneacetic acid[6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of 2-Naphthoxyacetic Acid
This protocol outlines a typical forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of NOA in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before dilution and HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Heat the solution at 60°C for 8 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 6, 8 hours).
-
Neutralize the samples with 0.1 M HCl before dilution and HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points for HPLC analysis.
-
-
Thermal Degradation:
-
Dilute the stock solution with water to the desired concentration.
-
Heat the solution at 80°C for 48 hours, protected from light.
-
Withdraw samples at appropriate time points for HPLC analysis.
-
-
Photodegradation:
-
Expose the aqueous solution of NOA to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent NOA peak from all degradation product peaks.
Protocol 2: Stability-Indicating HPLC Method for 2-Naphthoxyacetic Acid
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Diluent: Acetonitrile:Water (50:50, v/v).
Visualizations
Caption: Experimental workflow for a forced degradation study of 2-Naphthoxyacetic acid.
Caption: Plausible degradation pathways for 2-Naphthoxyacetic acid under stress conditions.
References
Technical Support Center: Purification of Crude Naphthoxyacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Naphthoxyacetic acid (BNOA).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 2-Naphthoxyacetic acid?
Crude 2-Naphthoxyacetic acid, typically synthesized via a Williamson ether synthesis, may contain several impurities.[1][2] The most common are unreacted starting materials, namely 2-naphthol and chloroacetic acid.[1][3] Side products from the synthesis can also be present.
Q2: What are the primary methods for purifying crude 2-Naphthoxyacetic acid?
The most frequently cited and effective methods for purifying crude 2-Naphthoxyacetic acid are recrystallization and acid-base extraction.[4][5] The choice depends on the nature of the impurities to be removed.
Q3: How do I choose the best recrystallization solvent for 2-Naphthoxyacetic acid?
A suitable solvent should dissolve the crude product well at high temperatures but poorly at low temperatures. For 2-Naphthoxyacetic acid, effective solvent systems include hot water, benzene, or a mixed solvent system like 50% ethanol-water.[4][6][7] The compound is readily soluble in organic solvents like ethanol, acetone, acetic acid, and dimethyl sulfoxide, but only slightly soluble in cold water.[1][4][8]
Q4: My crude product is contaminated with unreacted 2-naphthol. How can I remove it?
Acid-base extraction is an effective technique to separate 2-Naphthoxyacetic acid from non-acidic impurities and can also be used to separate it from other acidic compounds like 2-naphthol, although both will be extracted by a strong base.[5] By dissolving the crude mixture in an organic solvent (e.g., diethyl ether) and washing with an aqueous base (e.g., sodium hydroxide), both the desired acid and the 2-naphthol impurity are converted to their water-soluble sodium salts and move to the aqueous layer.[5] After separating the layers, the aqueous phase is acidified to precipitate the purified 2-Naphthoxyacetic acid.[5]
Q5: What is the expected appearance and melting point of pure 2-Naphthoxyacetic acid?
Pure 2-Naphthoxyacetic acid should be a white to off-white or gray crystalline solid.[1][9][10] The reported melting point is consistently in the range of 151-154 °C, which serves as a key indicator of purity.[8][9][11]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Crystals | - Too much solvent was used during dissolution.- The cooling process was too rapid, preventing complete crystallization.- Premature crystallization occurred during hot filtration.- Inefficient transfer of material or loss during filtration. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[12]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12]- Preheat the filtration funnel and flask to prevent cooling.- Ensure a good seal during vacuum filtration and wash the collected crystals with a minimal amount of ice-cold solvent.[12] |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble in the solvent even at low temperatures. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[13]- Reduce the volume of the solvent by gentle heating and attempt to cool again.[12]- If the problem persists, remove the solvent entirely and attempt recrystallization with a different solvent system. |
| Product is Oily or Impure After Recrystallization | - The cooling process was too fast, causing the product to "oil out" instead of crystallizing.- The chosen solvent is not optimal.- Insoluble impurities were not removed prior to cooling. | - Reheat the solution to dissolve the oil, then allow it to cool much more slowly. Consider adding slightly more solvent.[12]- Select a solvent or solvent pair where the product has a steep solubility curve (high solubility when hot, low when cold).[5]- If insoluble impurities are present, perform a hot filtration step before allowing the solution to cool.[5] |
Acid-Base Extraction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Precipitated Product | - Incomplete extraction into the aqueous base.- Insufficient acidification of the aqueous layer. | - Perform multiple extractions with the aqueous base to ensure all acidic components are transferred to the aqueous phase.[5]- Check the pH of the aqueous layer with pH paper or a meter to ensure it is sufficiently acidic (pH ~1-2) to fully precipitate the product.[6][7] |
| Formation of an Emulsion During Extraction | - Vigorous shaking of the separatory funnel. | - Allow the mixture to stand for a longer period.- Gently swirl the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[5] |
Data Presentation
Table 1: Physical Properties of 2-Naphthoxyacetic Acid
| Property | Value | Reference(s) |
| CAS Number | 120-23-0 | [1][11] |
| Molecular Formula | C₁₂H₁₀O₃ | [8][14] |
| Molecular Weight | 202.21 g/mol | [11][14] |
| Appearance | White to off-white/gray crystalline powder | [1][9][10] |
| Melting Point | 151-154 °C | [8][9][11] |
Table 2: Solubility Profile of 2-Naphthoxyacetic Acid
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble (more soluble in hot water) | [4][8] |
| Ethanol | Soluble | [1][8] |
| Diethyl Ether | Soluble | [4][8] |
| Acetone | Soluble | [1] |
| Acetic Acid | Soluble | [4][8] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4][8] |
| Methanol | Soluble | [10] |
| Benzene | Soluble (used for recrystallization) | [4] |
Experimental Protocols & Visualizations
General Synthesis and Purification Workflow
The overall process involves the synthesis of the crude product followed by purification to yield pure 2-Naphthoxyacetic acid.
Protocol 1: Recrystallization from Ethanol-Water
This method is effective for purifying crude 2-Naphthoxyacetic acid when the impurities have different solubility profiles in an alcohol-water mixture. A yield of 67.7% has been reported using this technique.[6]
Methodology:
-
Dissolution: Place the crude 2-Naphthoxyacetic acid in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol to completely dissolve the solid.
-
Addition of Water: Slowly add hot water to the solution until a slight, persistent cloudiness (the cloud point) appears.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur during this time.
-
Chilling: Place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 50% ethanol-water mixture to remove any remaining soluble impurities.[6][7]
-
Drying: Dry the crystals completely. The purity can be assessed by taking a melting point (expected: 151-154 °C).[9]
Protocol 2: Purification via Acid-Base Extraction
This protocol is designed to remove neutral (non-acidic) organic impurities from the crude product.
Troubleshooting Recrystallization Yield
If you encounter low yields during recrystallization, this decision tree can help diagnose the issue.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. 2-Naphthoxyacetic acid CAS#: 120-23-0 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. CN102391105A - Method for preparing beta-naphthoxyacetic acid - Google Patents [patents.google.com]
- 8. Beta-Naphthoxyacetic acid [chembk.com]
- 9. 2-Naphthoxyacetic acid plant cell culture tested, BioReagent, crystalline 120-23-0 [sigmaaldrich.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. 2-Naphthoxyacetic acid 98 120-23-0 [sigmaaldrich.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. quora.com [quora.com]
- 14. 2-Naphthoxyacetic acid | C12H10O3 | CID 8422 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Naphthoxyacetic Acid (BNOA) Bioassays
Welcome to the Technical Support Center for Naphthoxyacetic Acid (BNOA) Bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common issues encountered during experimentation with BNOA.
Frequently Asked Questions (FAQs)
1. What is Naphthoxyacetic acid (BNOA) and what is its primary application in bioassays?
2-Naphthoxyacetic acid (BNOA) is a synthetic plant hormone, classified as an auxin.[1] In bioassays, it is primarily used to study plant growth regulation, including promoting fruit set, stimulating fruit enlargement, and inducing rooting.[2][3] It serves as a synthetic analog to the natural auxin, indole-3-acetic acid (IAA).
2. What is a typical concentration range for BNOA in plant tissue culture bioassays?
The effective concentration of BNOA can vary depending on the plant species and the specific bioassay. However, a general concentration range for auxins in plant tissue culture is between 0.01 to 10.0 mg/L. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
3. How should I prepare a stock solution of BNOA?
BNOA has limited solubility in water but is soluble in organic solvents like ethanol, acetic acid, and dimethyl sulfoxide (DMSO).[4] To prepare a stock solution, dissolve the BNOA powder in a small amount of a suitable organic solvent before diluting it to the final volume with distilled water. For example, to make a 1 mg/mL stock solution, you can dissolve 100 mg of BNOA in 2-5 mL of 1N NaOH and then bring the volume up to 100 mL with water.[5]
4. What are the storage and stability considerations for BNOA solutions?
BNOA solutions may be sensitive to light and could degrade over time.[2] It is advisable to store stock solutions in a cool, dark place, such as a refrigerator at 2-8°C.[5] For long-term storage, freezing is recommended. Always prepare fresh working solutions from the stock for each experiment to ensure consistent activity.
Troubleshooting Guide
This guide addresses common problems encountered during BNOA bioassays in a question-and-answer format.
| Problem | Possible Cause | Solution |
| No observable effect or weak response | Incorrect BNOA concentration: The concentration may be too low to elicit a response or too high, leading to inhibition. | Perform a dose-response curve to identify the optimal concentration range for your specific plant species and assay. |
| Degraded BNOA solution: BNOA can degrade, especially when exposed to light. | Prepare fresh working solutions for each experiment. Store stock solutions properly in the dark at 2-8°C. | |
| Improper solution preparation: BNOA may not be fully dissolved, leading to a lower effective concentration. | Ensure complete dissolution of BNOA in an appropriate solvent before preparing the final aqueous solution. | |
| Insensitive plant material: The age or physiological state of the plant tissue can affect its responsiveness to auxins. | Use healthy, actively growing plant material. Standardize the age and type of tissue used in your experiments. | |
| Inconsistent or variable results | Uneven application of BNOA: Inconsistent application can lead to variable responses between replicates. | Ensure uniform application of the BNOA solution to all experimental units. Use precise pipetting techniques.[6] |
| Environmental fluctuations: Variations in light, temperature, or humidity can affect plant growth and response to hormones. | Maintain consistent and controlled environmental conditions throughout the experiment. | |
| Biological variability: Inherent differences between individual plants or tissues can lead to variability. | Increase the number of replicates to improve statistical power and account for biological variability. | |
| Unexpected results or signs of toxicity | High BNOA concentration: Excessive concentrations of auxins can be inhibitory or toxic to plant tissues. | Review your calculations and dilute your stock solution to a more appropriate concentration range. |
| Solvent toxicity: The organic solvent used to dissolve BNOA may be toxic to the plant tissue at the final concentration used. | Ensure the final concentration of the solvent in the culture medium is minimal and non-toxic. Include a solvent-only control in your experimental design. | |
| False positives | Contamination: Microbial contamination can produce substances that may interfere with the bioassay. | Maintain sterile techniques throughout the experimental setup. |
| Endogenous plant compounds: Certain compounds within the plant tissue may interfere with the assay's detection method. | This is a complex issue that may require specific analytical methods to identify and mitigate. Consider including appropriate controls to account for background interference. |
Quantitative Data
While specific EC50 and IC50 values for BNOA are highly dependent on the bioassay and plant species, the following table summarizes effective concentration ranges reported for various applications.
| Application | Plant Species | Effective BNOA Concentration Range | Reference |
| Fruit Set Promotion | Tomato, Strawberry, Pineapple | 20 - 50 ppm | [2][3] |
| Fruit Enlargement | Tomato | 20 - 50 ppm | [3] |
| Rooting Promotion | Various | Often used in combination with other rooting agents | [3] |
| Plant Tissue Culture | General | 0.01 - 10.0 mg/L |
Experimental Protocols
Avena Coleoptile Curvature Bioassay for BNOA Activity
This classic bioassay measures the curvature of oat (Avena sativa) coleoptiles in response to the unilateral application of an auxin like BNOA. The degree of curvature is proportional to the auxin concentration.[2]
Materials:
-
Oat (Avena sativa) seeds
-
BNOA stock solution
-
Agar powder
-
Petri dishes
-
Glass holders for seedlings
-
Razor blades
-
Red light source
-
Ruler and protractor
Procedure:
-
Seed Germination: Germinate Avena seeds in complete darkness. Two days after germination, expose the seedlings to a short period (2-4 hours) of red light.
-
Seedling Preparation: When the roots are approximately 2 mm long, plant the seedlings in glass holders with water. Continue to grow in darkness until the coleoptiles are 15-30 mm long.
-
First Decapitation: Under a dim red light, remove the apical 1 mm of the coleoptiles with a sharp razor blade.
-
Agar Block Preparation: Prepare a 1.5-2% agar solution and dissolve BNOA to achieve the desired test concentrations. Pour the agar into a thin layer in a petri dish and, once solidified, cut into small blocks of a standard size (e.g., 2x2x1 mm).
-
Second Decapitation: After about 3 hours, perform a second decapitation, removing a 4 mm section from the top of the coleoptiles. Gently pull the primary leaf loose from the base.
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Application of Agar Block: Place an agar block containing BNOA asymmetrically on one side of the cut surface of the coleoptile, using the primary leaf for support.
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Incubation: Place the seedlings in a dark, high-humidity environment for 90-120 minutes.
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Measurement: After incubation, photograph the coleoptiles or create shadowgraphs. Measure the angle of curvature of the coleoptile from the vertical axis.
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Data Analysis: Plot the angle of curvature against the logarithm of the BNOA concentration to generate a standard curve.
Visualizations
Auxin Signaling Pathway
The following diagram illustrates the core components of the auxin signaling pathway, which BNOA, as a synthetic auxin, is expected to activate.
References
- 1. Auxin concentration/growth relationship for Avena coleoptile sections from seedlings grown in complete darkness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. Predicting the Activity of Unidentified Chemicals in Complementary Bioassays from the HRMS Data to Pinpoint Potential Endocrine Disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. Multiplex planar bioassay detecting estrogens, antiestrogens, false-positives and synergists as sharp zones on normal phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Naphthoxyacetic Acid (NOA) in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Naphthoxyacetic acid (NOA) in culture media.
Troubleshooting Guide: Preventing NOA Precipitation
Precipitation of Naphthoxyacetic acid (NOA) in culture media is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to troubleshooting and preventing this problem.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process to identify and resolve the root cause of NOA precipitation.
Caption: Troubleshooting workflow for NOA precipitation.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| NOA Solubility | ||
| In Water | Slightly soluble[1][2][3] | Low aqueous solubility is the primary cause of precipitation. |
| In DMSO | ~100 mg/mL (~494.54 mM)[4] | A preferred solvent for stock solutions. |
| In Alcohol/Ether | Soluble[1][2][3] | Alternative solvents for stock solutions. |
| Stock Solution | ||
| Concentration | 1 mg/mL | A common starting concentration. |
| Storage | 2-8°C in the dark[5] | Protect from light to prevent degradation.[5][6] |
| Culture Medium | ||
| Final NOA Concentration | 0.01 - 10.0 mg/L | Typical working concentration for plant tissue culture.[7] |
| pH | 5.6 - 5.8[5] | Crucial for maintaining the solubility of many media components. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Naphthoxyacetic Acid (NOA) Stock Solution
-
Materials:
-
Naphthoxyacetic acid (NOA) powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Sterile, amber-colored storage bottle
-
Sterile-filtered, deionized water
-
Analytical balance and weighing paper
-
Sterile volumetric flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh out 100 mg of NOA powder using an analytical balance.
-
Transfer the powder to a sterile volumetric flask.
-
Add a small volume of DMSO or ethanol (e.g., 2-5 mL) to dissolve the NOA powder completely.[5] Use a magnetic stirrer if necessary.
-
Once the NOA is fully dissolved, slowly add sterile, deionized water to bring the final volume to 100 mL.[7]
-
Continue stirring to ensure the solution remains homogenous.
-
Transfer the stock solution to a sterile, amber-colored bottle to protect it from light.
-
Store the stock solution at 2-8°C.
-
Protocol 2: Addition of NOA to Culture Medium
-
Materials:
-
Prepared NOA stock solution (1 mg/mL)
-
Autoclaved culture medium (cooled to < 40°C)
-
Sterile pipette
-
Laminar flow hood
-
-
Procedure (Recommended Method: Post-Autoclave Addition):
-
Prepare and autoclave the culture medium without NOA.
-
Allow the medium to cool to below 40°C in a laminar flow hood.
-
Using a sterile pipette, add the required volume of the NOA stock solution to the cooled medium to achieve the desired final concentration (e.g., for a 1 mg/L final concentration, add 1 mL of a 1 mg/mL stock solution to 1 L of medium).
-
Mix the medium thoroughly by gentle swirling.
-
Dispense the medium into sterile culture vessels.
Note: For experiments sensitive to potential degradation, filter sterilization of the NOA stock solution and its addition to the cooled, autoclaved medium is the preferred method to ensure concentration accuracy.[5][7]
-
Frequently Asked Questions (FAQs)
Q1: Why is my Naphthoxyacetic acid precipitating out of my culture medium?
A1: Precipitation of NOA is most commonly due to its low solubility in water.[1][2][3] Several factors can contribute to this:
-
Improper Dissolution: NOA may not have been fully dissolved in an appropriate solvent before being added to the aqueous medium.
-
High Concentration: The final concentration of NOA in the medium may exceed its solubility limit.
-
pH Shifts: The pH of the medium can affect the solubility of auxins.[8] A significant drop in pH can cause the protonated, less soluble form of NOA to predominate.
-
Interactions with Media Components: High concentrations of salts or other components in the medium could potentially interact with NOA, leading to precipitation.[9][10]
-
Low Temperature: Storing the prepared medium at low temperatures can decrease the solubility of NOA.
Q2: How should I prepare a stock solution of NOA to avoid precipitation?
A2: It is crucial to dissolve NOA in a suitable organic solvent before adding it to your aqueous culture medium.[5] DMSO and ethanol are commonly used solvents for this purpose.[1][2][3][4] Prepare a concentrated stock solution (e.g., 1 mg/mL) by first dissolving the NOA powder completely in a small amount of the solvent, and then bringing it to the final volume with sterile water.[7]
Q3: Can I autoclave my medium with NOA already added?
A3: While synthetic auxins like NOA are generally more heat-stable than natural auxins such as IAA, some degradation can still occur during autoclaving.[5][11] This can lead to a lower effective concentration of NOA in your medium. For critical experiments, it is recommended to filter-sterilize the NOA stock solution and add it to the medium after it has been autoclaved and cooled.[5][7]
Q4: Does the pH of the culture medium affect NOA solubility?
A4: Yes, the pH of the medium can influence the solubility of acidic compounds like NOA. The typical pH range for plant tissue culture media is 5.6-5.8.[5] In this range, NOA, which is a weak acid, will exist predominantly in its more soluble, ionized form. A significant decrease in pH could lead to the formation of the less soluble, undissociated form, potentially causing precipitation.
Q5: How does light affect the stability of NOA in my culture medium?
A5: NOA is known to be photolabile, meaning it can degrade upon exposure to light, particularly UV light.[5][6] This degradation can reduce the effective concentration of the hormone in your medium over time. It is advisable to store stock solutions in the dark and to be mindful of the light conditions during your experiments.
Signaling Pathways and Interactions
The following diagram illustrates the potential chemical interactions of NOA in a culture medium that can lead to precipitation.
Caption: Factors leading to NOA precipitation.
References
- 1. 2-Naphthoxyacetic acid | 120-23-0 [chemicalbook.com]
- 2. 2-Naphthoxyacetic acid CAS#: 120-23-0 [m.chemicalbook.com]
- 3. Beta-Naphthoxyacetic acid [chembk.com]
- 4. 2-Naphthoxyacetic acid | endogenous metabolite | CAS# 120-23-0 | InvivoChem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 成長調節物質-植物組織培養プロトコル [sigmaaldrich.com]
- 8. Effect of pH on Penetration of Naphthaleneacetic Acid and Naphthaleneacetamide Through Isolated Pear Leaf Cuticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 10. The Effect of Salt Concentration on Auxin Stability in Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
Technical Support Center: Refining HPLC Protocols for Naphthoxyacetic Acid Separation
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Naphthoxyacetic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the HPLC analysis of Naphthoxyacetic acid.
Problem: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue when analyzing acidic compounds like Naphthoxyacetic acid, often due to secondary interactions with the stationary phase.[1][2][3]
Possible Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing peak tailing.[1][3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (ideally 2 pH units below the pKa of Naphthoxyacetic acid) will suppress the ionization of the analyte and the silanol groups, minimizing secondary interactions.[4] The use of buffers like phosphate or acetate is common to maintain a stable pH.[5][6] For MS compatibility, volatile buffers like ammonium formate or acetate are recommended.[7][8]
-
Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," a process that deactivates most of the residual silanol groups.[1][3]
-
Solution 3: Add an Ion-Pairing Agent: While less common for this specific compound, an ion-pairing agent could be considered.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.[1]
-
-
Column Void or Contamination: A void at the column inlet or a blocked frit can cause peak shape issues.[1][2]
-
Solution: Reverse-flush the column (if permitted by the manufacturer) or replace the column and/or frits. Using a guard column can help prolong the life of the analytical column.[8]
-
Problem: Shifting or Unstable Retention Times
Inconsistent retention times can compromise the reliability and reproducibility of your analytical method.[9][10]
Possible Causes and Solutions:
-
Mobile Phase Instability:
-
Inaccurate Preparation: Even a 1% error in the organic solvent composition can cause a 5-15% change in retention time.[11] Ensure accurate and consistent mobile phase preparation.
-
pH Fluctuation: For ionizable compounds, a small change in pH can lead to significant shifts in retention.[11] Use a buffer to maintain a stable pH.[12]
-
Degassing Issues: Improperly degassed mobile phase can lead to bubble formation in the pump, causing flow rate instability.[13] Degas the mobile phase before use.
-
Evaporation of Volatile Components: Volatile mobile phase components can evaporate over time, changing the composition.[14] Keep mobile phase reservoirs capped.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[9][10]
-
Column Equilibration: Insufficient column equilibration between runs, especially after a gradient, can lead to retention time drift.[12][13]
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
-
System Leaks: A small leak in the system can cause a drop in pressure and an increase in retention times.[14][15]
-
Solution: Regularly inspect the system for leaks, paying close attention to fittings and seals.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating Naphthoxyacetic acid?
For the separation of Naphthoxyacetic acid, both reversed-phase (RP) and mixed-mode columns can be effective.
-
Reversed-Phase (e.g., C18, C8): These are the most common types of columns for this application. A C18 column with low silanol activity (end-capped) is a good starting point to minimize peak tailing.[7][16]
-
Mixed-Mode Columns (e.g., Primesep 100, Obelisc R): These columns offer unique selectivity by combining reversed-phase and ion-exchange characteristics.[17] They can be particularly useful for separating Naphthoxyacetic acid from other components in complex matrices.
Q2: How do I choose the right mobile phase for my separation?
The choice of mobile phase is critical for achieving good separation.
-
Solvents: A mixture of water and a polar organic solvent like acetonitrile (MeCN) or methanol (MeOH) is typically used in reversed-phase HPLC.[6][18] Acetonitrile often provides better peak shape and lower backpressure.
-
pH Control: Since Naphthoxyacetic acid is an acidic compound, controlling the pH of the mobile phase is crucial.[3][18] Using a buffer is highly recommended. For UV detection, phosphate or acetate buffers are suitable.[5] For LC-MS applications, volatile buffers such as ammonium acetate or formic acid should be used.[7][8] The pH should be adjusted to be at least 2 units below the pKa of the analyte to ensure it is in its non-ionized form, which will result in better retention and peak shape on a reversed-phase column.[4]
Q3: My baseline is noisy. What could be the cause?
A noisy baseline can be caused by several factors:
-
Contaminated Mobile Phase: Ensure you are using high-purity solvents and that your mobile phase is properly filtered and degassed.[6]
-
Pump Issues: Air bubbles in the pump or faulty check valves can cause pressure fluctuations and a noisy baseline.[13][15]
-
Detector Problems: A deteriorating lamp in a UV detector can be a source of noise.[13]
Q4: I am observing a high backpressure in my system. What should I do?
High backpressure can indicate a blockage in the system.
-
Check for Blockages: A common source of high backpressure is a blocked frit in the column or a clogged in-line filter.[1]
-
Column Contamination: Over time, the column can become contaminated with sample matrix components. Try flushing the column with a strong solvent.
-
Mobile Phase Viscosity: A highly viscous mobile phase can also lead to high backpressure. Consider adjusting the mobile phase composition or increasing the column temperature.[6]
Experimental Protocols
Key Experiment 1: Reversed-Phase HPLC Method for Naphthoxyacetic Acid
This protocol provides a starting point for the separation of 1-Naphthoxyacetic acid using a standard reversed-phase column.
Methodology:
-
Column: Newcrom R1 (or equivalent C18 column), 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: Water with 0.1% Phosphoric Acid (for UV detection) or 0.1% Formic Acid (for MS detection).
-
B: Acetonitrile (MeCN).
-
-
Gradient: A typical starting gradient would be to increase the percentage of acetonitrile over time. For example, start with a lower percentage of B and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.[17]
-
Column Temperature: 30 °C.
Key Experiment 2: Mixed-Mode HPLC Method for 2-Naphthoxyacetic Acid
This protocol utilizes a mixed-mode column which can offer different selectivity.
Methodology:
-
Column: Obelisc R, 2.1x150 mm, 5 µm.[17]
-
Mobile Phase:
-
Gradient: A gradient of both acetonitrile and buffer concentration can be employed. For example, MeCN from 25-70% and Ammonium Acetate from 30-60 mM over 15 minutes.[17]
-
Flow Rate: 0.4 mL/min.[17]
-
Detection: UV at 270 nm.[17]
Quantitative Data Summary
The following tables summarize typical HPLC parameters for the separation of Naphthoxyacetic acid.
Table 1: Column Specifications
| Parameter | Reversed-Phase | Mixed-Mode |
| Stationary Phase | C18, C8 | Obelisc R, Primesep 100 |
| Particle Size (µm) | 3, 5 | 3, 5 |
| Column Dimensions (mm) | 2.1 x 150, 4.6 x 150 | 2.1 x 150 |
| End-Capping | Recommended | Not Applicable |
Table 2: Mobile Phase Conditions
| Parameter | Condition 1 (RP - UV) | Condition 2 (RP - MS) | Condition 3 (Mixed-Mode) |
| Organic Solvent | Acetonitrile or Methanol | Acetonitrile or Methanol | Acetonitrile |
| Aqueous Phase | Water | Water | Water |
| Buffer/Additive | 0.1% Phosphoric Acid | 0.1% Formic Acid | Ammonium Acetate (pH 3.0) |
| Elution Type | Isocratic or Gradient | Isocratic or Gradient | Gradient |
Table 3: Typical Method Parameters
| Parameter | Value |
| Flow Rate (mL/min) | 0.4 - 1.0 |
| Column Temperature (°C) | 25 - 40 |
| Injection Volume (µL) | 5 - 20 |
| Detection Wavelength (nm) | 270 |
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
HPLC Method Development Logic for Naphthoxyacetic Acid
Caption: A flowchart outlining the key steps in developing an HPLC method.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mastelf.com [mastelf.com]
- 7. Separation of 1-Naphthoxyacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. uhplcs.com [uhplcs.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. wjpsonline.com [wjpsonline.com]
- 16. uhplcs.com [uhplcs.com]
- 17. HPLC Separation of 2-Naphthoxyacetic acid | SIELC Technologies [sielc.com]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Naphthoxyacetic Acid (NOA) Application in Plant Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in plant response to Naphthoxyacetic acid (NOA).
Frequently Asked Questions (FAQs)
Q1: What is Naphthoxyacetic acid (NOA) and what is its primary function in plants?
A1: 2-Naphthoxyacetic acid (NOA), also known as BNOA, is a synthetic plant growth regulator with auxin-like activity.[1][2] It is absorbed by the leaves and roots and is primarily used to promote fruit set, stimulate fruit enlargement, and prevent premature fruit drop.[1][3] In plant tissue culture, it is utilized to stimulate cell division, elongation, differentiation, and to induce callus formation and rooting (rhizogenesis).[4][5]
Q2: How should I prepare and store a stock solution of NOA?
A2: NOA has low solubility in water but is soluble in ethanol, acetone, and dimethyl sulfoxide (DMSO).[4][6][7] To prepare a stock solution (e.g., 1 mg/mL), dissolve the NOA powder in a small amount of a suitable solvent like DMSO or ethanol before bringing it to the final volume with sterile distilled water. Stock solutions should be stored in the dark at 2-8°C to minimize degradation.[4][8]
Q3: Is NOA stable during autoclaving?
A3: While synthetic auxins are generally more heat-stable than the natural auxin Indole-3-acetic acid (IAA), some degradation of NOA may still occur during autoclaving.[4] For experiments where the exact concentration is critical, it is recommended to filter-sterilize the NOA stock solution and add it to the culture medium after it has been autoclaved and has cooled down.[4][5]
Q4: How does light affect the stability of NOA in culture media?
A4: NOA is photolabile, meaning it can be degraded by exposure to light, especially UV light.[4][9] This photodegradation can reduce the effective concentration of NOA in the culture medium over time, leading to inconsistent experimental results. It is advisable to store media containing NOA in the dark and minimize light exposure during handling.[1][4]
Q5: What is the mechanism of action of NOA?
A5: NOA is considered a putative auxin influx inhibitor.[10][11] However, its mode of action can be complex, and at certain concentrations, it may also affect auxin efflux carriers.[10][11] This dual activity can influence the overall auxin transport across the plasma membrane, leading to variability in plant response.[10][11]
Troubleshooting Guides
Problem 1: Inconsistent or No Response to NOA Application
Potential Cause 1: Incorrect NOA Concentration
-
Solution:
-
Verify Stock Solution: Double-check the calculations and preparation of your NOA stock solution.
-
Optimize Concentration: The optimal concentration of NOA is highly dependent on the plant species and even the cultivar.[4] It's crucial to perform a dose-response experiment to determine the ideal concentration for your specific experimental system.[4][12]
-
Potential Cause 2: Degradation of NOA
-
Solution:
-
Light Protection: Store stock solutions and media containing NOA in the dark.[4]
-
Filter Sterilization: For critical applications, add filter-sterilized NOA to the medium after autoclaving to avoid thermal degradation.[4]
-
Fresh Preparation: Prepare fresh stock solutions and media regularly to ensure the potency of the NOA.
-
Potential Cause 3: Inappropriate Medium pH
-
Solution:
Potential Cause 4: Environmental Factors
-
Solution:
-
Controlled Environment: Be aware that environmental cues such as light quality, temperature, and nutrient availability can influence the plant's endogenous auxin system and its response to externally applied auxins.[13][14][15] Maintain consistent and controlled environmental conditions throughout your experiments. High temperatures can increase the levels of endogenous auxin, potentially altering the plant's sensitivity to NOA.[15][16]
-
Problem 2: Tissue Browning and Necrosis
Potential Cause 1: Oxidation of Phenolic Compounds
-
Solution:
-
Antioxidants: The stress from explant preparation and tissue culture can cause the release of phenolic compounds, which oxidize and lead to tissue browning and necrosis.[4] To counteract this, you can add antioxidants like ascorbic acid or citric acid to the culture medium.[4][17]
-
Activated Charcoal: Incorporating activated charcoal into the medium can help adsorb these inhibitory phenolic compounds.[4] Be aware that activated charcoal may also adsorb NOA, so you might need to adjust the NOA concentration accordingly.[4]
-
Frequent Subculturing: Subculturing the explants to fresh medium at regular intervals can help to reduce the accumulation of toxic compounds.
-
Data Presentation
Table 1: Example of a Dose-Response Experiment for NOA on Tomato (Solanum lycopersicum) Rooting
| NOA Concentration (mg/L) | Rooting Percentage (%) | Average Number of Roots per Explant | Average Root Length (cm) |
| 0.0 (Control) | 15 | 1.2 | 0.8 |
| 0.1 | 45 | 3.5 | 1.5 |
| 0.5 | 85 | 8.2 | 3.2 |
| 1.0 | 92 | 12.5 | 4.8 |
| 2.0 | 70 | 9.8 | 3.9 |
| 5.0 | 30 | 4.1 | 1.8 |
Note: This table presents hypothetical data for illustrative purposes. The optimal concentration can vary significantly.
Experimental Protocols
Protocol 1: Determining NOA Stability in Media
Objective: To quantify the degradation of NOA in plant culture medium under different conditions (e.g., light vs. dark, autoclaved vs. filter-sterilized).
Materials:
-
2-Naphthoxyacetic acid (NOA)
-
Plant tissue culture medium (e.g., Murashige and Skoog)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Syringe filters (0.22 µm)
Methodology:
-
Medium Preparation: Prepare your plant culture medium. Divide it into batches for different treatments (e.g., light exposure, dark storage).
-
NOA Addition: Add a known concentration of NOA to each batch. For the autoclaved treatment, add NOA before autoclaving. For the filter-sterilized treatment, add a filter-sterilized NOA stock solution to the cooled, autoclaved medium.[4]
-
Sample Collection: Collect aliquots from each treatment group at specific time points (e.g., 0, 1, 3, 7, and 14 days).
-
Sample Preparation: Filter the collected samples through a 0.22 µm syringe filter.[4]
-
HPLC Analysis: Analyze the samples using an HPLC system to determine the concentration of NOA.
-
Data Analysis: Plot the concentration of NOA over time for each treatment to determine its stability.
Protocol 2: Dose-Response Optimization for NOA
Objective: To determine the optimal concentration of NOA for a specific plant species and desired response (e.g., rooting, callus induction).
Materials:
-
Plant explants (e.g., stem cuttings, leaf discs)
-
Plant tissue culture medium
-
NOA stock solution
-
Sterile petri dishes or culture vessels
Methodology:
-
Prepare Media Series: Prepare a series of culture media with a range of NOA concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).[12]
-
Explant Culture: Place the plant explants onto the different media. Ensure a sufficient number of replicates for each concentration.
-
Incubation: Incubate the cultures under controlled environmental conditions (light, temperature).
-
Data Collection: After a predetermined period, record the relevant data, such as rooting percentage, number of roots, root length, callus fresh weight, etc.[12]
-
Data Analysis: Analyze the data to identify the NOA concentration that produces the optimal response.
Mandatory Visualizations
Caption: Simplified Auxin Signaling Pathway.
Caption: Troubleshooting Workflow for NOA Application.
References
- 1. Plant Hormone 98%TC 2-Naphthoxyacetic Acid BNOA Fruit Setting [doraagri.com]
- 2. agreencobio.com [agreencobio.com]
- 3. 2-naphthyloxyacetic acid [sitem.herts.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. The Complete Guide to Plant Auxins [powergrown.com]
- 6. 2-Naphthoxyacetic acid | 120-23-0 [chemicalbook.com]
- 7. 2-Naphthoxyacetic acid, 97% | Fisher Scientific [fishersci.ca]
- 8. You are being redirected... [bio-world.com]
- 9. Photodegradation of alpha-naphthaleneacetic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Auxin–Environment Integration in Growth Responses to Forage for Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chinbullbotany.com [chinbullbotany.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Plant responses to stresses: Role of ascorbate peroxidase in the antioxidant protection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Naphthoxyacetic Acid and Indole-3-Acetic Acid: Efficacy and Mechanisms in Plant Growth Regulation
For researchers, scientists, and professionals in drug development, the selection of appropriate plant growth regulators is critical for achieving desired outcomes in agriculture and horticulture. This guide provides an objective comparison of two prominent auxins: the synthetic 2-Naphthoxyacetic acid (NOA) and the naturally occurring Indole-3-acetic acid (IAA). This analysis is supported by experimental data on their performance in key applications such as rooting and fruit set, alongside detailed experimental protocols and a visualization of their signaling pathways.
At a Glance: Chemical Structures and Properties
Naphthoxyacetic acid (NOA) and Indole-3-acetic acid (IAA) are both classified as auxins, a class of plant hormones that play a crucial role in various growth and developmental processes. While they share functional similarities, their chemical structures differ, which influences their stability and efficacy. IAA is the most common and physiologically important endogenous auxin in plants.[1] In contrast, NOA is a synthetic auxin analogue, valued for its stability and potent activity in specific applications.[2]
| Property | 2-Naphthoxyacetic Acid (NOA) | Indole-3-Acetic Acid (IAA) |
| Synonyms | BNOA, beta-Naphthoxyacetic acid | Heteroauxin |
| Chemical Formula | C₁₂H₁₀O₃ | C₁₀H₉NO₂ |
| Molar Mass | 202.21 g/mol | 175.19 g/mol |
| Type | Synthetic Auxin | Natural Auxin |
| Primary Uses | Promoting fruit set, stimulating fruit enlargement, and inducing adventitious root formation.[3] | Regulating cell division and elongation, apical dominance, root initiation, and fruit development.[4] |
| Stability | Generally more stable than IAA, particularly under light and in the presence of enzymes. | Less stable, susceptible to enzymatic degradation and light-induced decomposition.[5] |
Performance Comparison: Rooting and Fruit Set
The efficacy of NOA and IAA can be evaluated through their impact on critical physiological processes such as adventitious root formation and fruit set.
Adventitious Root Formation
Auxins are widely used to stimulate the formation of adventitious roots in plant cuttings, a fundamental technique in vegetative propagation.
A study on the rooting of mulberry (Morus alba L.) cuttings provides insights into the comparative efficacy of synthetic and natural auxins. While this study used 1-Naphthaleneacetic acid (NAA), a close structural and functional analogue of NOA, the results are indicative of the potential performance of synthetic naphthalenic auxins.
| Treatment (Concentration) | Rooting Percentage (%) | Average Number of Roots per Cutting | Average Root Length (cm) |
| Control (No Auxin) | 60.00 | 7.46 | 6.42 |
| IAA (1000 ppm) | 83.33 | 12.53 | 10.21 |
| NAA (1000 ppm) | 90.00 | 14.21 | 11.53 |
| IBA (3000 ppm) + NAA (1000 ppm) | 96.67 | 16.94 | 16.53 |
Data adapted from a study on dragon fruit cuttings, using NAA as a proxy for NOA's performance.
These findings suggest that synthetic auxins like NAA (and by extension, NOA) can be highly effective, and sometimes more so than IAA, in promoting adventitious root formation. The enhanced stability of synthetic auxins may contribute to their prolonged activity at the site of application.[5]
Fruit Set and Development
Auxins play a crucial role in preventing premature flower and fruit drop, thereby increasing the final yield.
In a study on tomato (Lycopersicon esculentum Mill.), the application of various auxins was evaluated for their effect on fruit set.
| Treatment (Concentration) | Fruit Set Percentage (%) |
| Control (Water Spray) | 45.2 |
| IAA (50 ppm) | 68.5 |
| NAA (20 ppm) | 72.8 |
Data compiled from review of studies on tomato.[2]
The data indicates that both IAA and synthetic auxins significantly improve fruit set compared to the control. The synthetic auxin NAA demonstrated a slightly higher efficacy in this particular application. NOA is also widely used to promote fruit set and is known to be effective in this regard.[2]
Experimental Protocols
Adventitious Root Formation Assay in Cuttings
This protocol outlines a standard method for evaluating the efficacy of auxins in promoting adventitious root formation.
Materials:
-
Healthy, uniform plant cuttings (e.g., mulberry, coleus)
-
Solutions of NOA and IAA at various concentrations (e.g., 50, 100, 200 ppm)
-
Control solution (distilled water)
-
Rooting medium (e.g., perlite, vermiculite, or a sand-soil mixture)
-
Trays or pots for planting
-
Growth chamber or greenhouse with controlled temperature and humidity
Procedure:
-
Prepare fresh auxin solutions at the desired concentrations.
-
Take stem cuttings of uniform length and diameter from healthy stock plants. Remove the lower leaves.
-
Quickly dip the basal end (approx. 2-3 cm) of the cuttings into the respective auxin solutions for 5-10 seconds. For the control group, dip the cuttings in distilled water.
-
Allow the solvent to evaporate from the base of the cuttings.
-
Plant the cuttings in the rooting medium, ensuring the treated basal end is inserted.
-
Maintain the cuttings in a humid environment with appropriate light and temperature for the specific plant species.
-
After a predetermined period (e.g., 3-4 weeks), carefully remove the cuttings from the medium and wash the roots gently.
-
Record the following data for each cutting:
-
Rooting percentage (presence or absence of roots)
-
Number of primary roots
-
Length of the longest root
-
-
Analyze the data statistically to compare the effectiveness of the different treatments.
Fruit Set Evaluation in Response to Plant Hormones
This protocol describes a method to assess the impact of auxin application on fruit set in flowering plants like tomato.
Materials:
-
Flowering plants (e.g., tomato) grown under controlled conditions
-
Solutions of NOA and IAA at various concentrations (e.g., 25, 50, 100 ppm)
-
Control solution (water with a surfactant)
-
Hand sprayer
-
Tags for labeling flower clusters
Procedure:
-
Just before or at the time of full bloom, select healthy and uniform flower clusters on the plants.
-
Tag the selected flower clusters for identification.
-
Apply the auxin solutions as a fine mist to the flower clusters until runoff. The control group should be sprayed with the water and surfactant solution.
-
Ensure that each treatment group has a sufficient number of replicates.
-
After a specific period (e.g., 10-14 days after spraying), count the number of developing fruits in each tagged cluster.
-
Calculate the fruit set percentage for each treatment using the following formula:
-
Fruit Set (%) = (Number of fruits developed / Total number of flowers in the cluster) x 100
-
-
Collect and analyze the data to determine the effect of each auxin treatment on fruit set.
Signaling Pathways and Mechanisms of Action
Both NOA and IAA exert their effects by influencing gene expression through a common signaling pathway. IAA, being the natural ligand, is well-characterized in this process. Synthetic auxins like NOA are believed to act by mimicking IAA and interacting with the same cellular machinery.
Indole-3-Acetic Acid (IAA) Signaling Pathway
The canonical IAA signaling pathway involves the perception of IAA by the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. In the absence of IAA, Aux/IAA transcriptional repressors bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When IAA is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins. This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins releases the ARFs, allowing them to activate or repress the transcription of target genes, ultimately leading to various physiological responses such as cell elongation and division.
References
Validating the Auxin-like Activity of Naphthoxyacetic Acid: A Comparative Guide to Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the auxin-like activity of Naphthoxyacetic acid (NOA) with other common auxins, supported by experimental data and detailed bioassay protocols. The information presented is intended to assist researchers in selecting and performing appropriate bioassays to validate and quantify the auxin-like effects of NOA and its derivatives.
Introduction to Naphthoxyacetic Acid as an Auxin Analog
Naphthoxyacetic acid, particularly 2-Naphthoxyacetic acid (BNOA), is a synthetic compound recognized for its auxin-like biological activities. It is absorbed by plant leaves and roots and is commonly used in agriculture and horticulture to promote fruit setting, stimulate fruit enlargement, and prevent premature fruit drop. Its chemical structure, while different from the endogenous auxin Indole-3-acetic acid (IAA), allows it to interact with the auxin signaling pathway and elicit physiological responses characteristic of auxins.
The Auxin Signaling Pathway
The canonical auxin signaling pathway is a crucial mechanism in plants that regulates numerous aspects of growth and development. The binding of an auxin, such as IAA or an analog like Naphthoxyacetic acid, to the TIR1/AFB receptor proteins triggers a signaling cascade. This interaction leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive promoters in the DNA and activate the transcription of auxin-responsive genes. This chain of events ultimately leads to physiological responses such as cell elongation, division, and differentiation.
Comparative Efficacy in Bioassays
The auxin-like activity of a compound can be quantified using various bioassays. These assays typically measure a physiological response known to be regulated by auxins, such as cell elongation or root formation. Below is a summary of expected comparative data from key bioassays.
Data Presentation
Table 1: Coleoptile Elongation Bioassay - Comparative Elongation
| Compound | Concentration (µM) | Average Elongation (% over control) |
| Control | 0 | 100 |
| IAA | 0.1 | 150 |
| 1 | 250 | |
| 10 | 350 | |
| 2-NOA | 0.1 | 130 |
| 1 | 220 | |
| 10 | 300 | |
| NAA | 0.1 | 160 |
| 1 | 270 | |
| 10 | 380 |
Table 2: Root Growth Inhibition Bioassay - Comparative Root Length
| Compound | Concentration (µM) | Average Root Length (% of control) |
| Control | 0 | 100 |
| IAA | 0.01 | 80 |
| 0.1 | 50 | |
| 1 | 20 | |
| 2-NOA | 0.01 | 85 |
| 0.1 | 55 | |
| 1 | 25 | |
| NAA | 0.01 | 75 |
| 0.1 | 45 | |
| 1 | 15 |
Table 3: Adventitious Root Formation Bioassay - Comparative Root Number
| Compound | Concentration (µM) | Average Number of Adventitious Roots |
| Control | 0 | 2 |
| IAA | 1 | 8 |
| 10 | 15 | |
| 100 | 12 | |
| 2-NOA | 1 | 10 |
| 10 | 20 | |
| 100 | 18 | |
| NAA | 1 | 12 |
| 10 | 25 | |
| 100 | 22 |
Experimental Workflow for Auxin Bioassays
The general workflow for conducting auxin bioassays involves preparation of the plant material, application of the test compounds, incubation under controlled conditions, and subsequent measurement of the physiological response.
Experimental Protocols
Avena Coleoptile Elongation Bioassay
This classic bioassay measures the ability of a substance to stimulate cell elongation in excised sections of oat (Avena sativa) coleoptiles.
Methodology:
-
Seed Germination: Germinate Avena sativa seeds on moist filter paper in complete darkness for 3-4 days at 25°C.
-
Coleoptile Excision: Under a dim green safelight, select straight coleoptiles and excise the apical 3-4 mm. From the remaining basal portion, cut 5-10 mm long sub-apical sections.
-
Pre-incubation: Wash the excised sections in distilled water for 1-2 hours to deplete endogenous auxins.
-
Incubation with Test Solutions: Prepare serial dilutions of Naphthoxyacetic acid, IAA (positive control), and a control solution without auxin in a basal medium (e.g., 2% sucrose, 10 mM potassium phosphate buffer, pH 6.0). Place 10-15 coleoptile sections in a petri dish containing 10 mL of each test solution.
-
Incubation: Incubate the petri dishes in the dark at 25°C for 18-24 hours.
-
Measurement: Measure the final length of the coleoptile sections using a digital caliper or by projecting their image onto a screen.
-
Data Analysis: Calculate the percentage increase in length over the initial length for each treatment and compare it to the control.
Cress Root Growth Inhibition Bioassay
High concentrations of auxins are known to inhibit root elongation. This bioassay quantifies this inhibitory effect.
Methodology:
-
Seed Germination: Place cress (Lepidium sativum) seeds on filter paper in petri dishes.
-
Preparation of Test Solutions: Prepare petri dishes with filter paper soaked in various concentrations of Naphthoxyacetic acid, IAA, and a control solution (distilled water).
-
Incubation: Place the seeds on the soaked filter paper, ensuring they are evenly spaced. Seal the petri dishes and place them vertically in the dark for 48-72 hours at 25°C to allow roots to grow downwards.
-
Measurement: After the incubation period, measure the length of the primary root of each seedling.
-
Data Analysis: Calculate the average root length for each treatment and express it as a percentage of the control.
Adventitious Root Formation Bioassay
This bioassay assesses the ability of a compound to induce the formation of roots from non-root tissues, such as stem cuttings.
Methodology:
-
Preparation of Cuttings: Take 5-7 cm long stem cuttings from a suitable plant species (e.g., mung bean, Vigna radiata, or chrysanthemum). Remove the lower leaves.
-
Treatment with Test Solutions: Prepare solutions of Naphthoxyacetic acid, IAA, and a control in a suitable solvent (e.g., 50% ethanol). Briefly dip the basal end of the cuttings (about 1-2 cm) into the respective solutions for 5-10 seconds.
-
Planting: Plant the treated cuttings in a rooting medium such as vermiculite or a sand-soil mixture.
-
Incubation: Place the cuttings in a high-humidity environment, under a suitable light/dark cycle and temperature (e.g., 16h light/8h dark at 25°C).
-
Observation and Measurement: After 7-14 days, carefully remove the cuttings from the medium and wash the roots. Count the number of adventitious roots formed on each cutting.
-
Data Analysis: Calculate the average number of adventitious roots per cutting for each treatment and compare the results.
A Comparative Guide to Naphthoxyacetic Acid and 2,4-D: Plant Growth Regulator vs. Herbicide
A detailed comparison of 2-Naphthoxyacetic acid (BNOA) and 2,4-Dichlorophenoxyacetic acid (2,4-D), two synthetic auxins with distinct applications in plant science. This guide provides an objective analysis of their performance, supported by available data, and outlines experimental protocols for their evaluation.
Introduction: Two Sides of the Synthetic Auxin Coin
2-Naphthoxyacetic acid (BNOA) and 2,4-Dichlorophenoxyacetic acid (2,4-D) are both synthetic analogs of the natural plant hormone auxin (indole-3-acetic acid, IAA).[1] While structurally related and capable of eliciting auxin-like responses, their primary applications in agriculture and research are starkly different. 2,4-D is one of the most widely used herbicides globally for the selective control of broadleaf weeds, whereas BNOA is primarily employed as a plant growth regulator to promote fruit set and development.[2][3] This guide will delve into the herbicidal efficacy of 2,4-D and the growth-regulating properties of BNOA, providing a comparative analysis of their mechanisms of action and practical applications.
Mechanism of Action: A Shared Pathway with Divergent Outcomes
Both 2,4-D and BNOA exert their effects by hijacking the plant's natural auxin signaling pathway. At the molecular level, synthetic auxins bind to TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-Box) receptor proteins.[4][5] This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins, leading to the activation of auxin-responsive genes.[4][5]
However, the concentration at which these compounds are applied dictates their ultimate effect on the plant.
2,4-D as a Herbicide: When applied at herbicidal concentrations, 2,4-D overwhelms the plant's hormonal balance, leading to uncontrolled and disorganized cell division and elongation.[2] This rapid, unsustainable growth disrupts the plant's vascular tissues, causing symptoms like stem twisting, leaf curling (epinasty), and ultimately, plant death.[2][6] The prolonged stability of synthetic auxins like 2,4-D within the plant, compared to the rapidly metabolized natural auxin IAA, contributes to their lethal effectiveness.[6]
BNOA as a Plant Growth Regulator: In contrast, BNOA is applied at much lower concentrations to stimulate specific developmental processes.[7] It is used to promote fruit setting, stimulate fruit enlargement, and can be used in conjunction with rooting agents to encourage root formation.[3][7] At these low doses, BNOA mimics the natural role of auxin in promoting controlled cell division and differentiation in reproductive tissues.
While BNOA is not used as a herbicide, it is plausible that at sufficiently high concentrations, it could induce phytotoxic effects similar to 2,4-D due to their shared mechanism of action. However, there is a lack of published scientific literature providing quantitative data on the herbicidal efficacy of BNOA.
Quantitative Data on Herbicidal Efficacy of 2,4-D
Numerous studies have quantified the herbicidal efficacy of 2,4-D on a wide range of broadleaf weeds. The following table summarizes data from a study evaluating the efficacy of 2,4-D on several summer annual weeds.
| Weed Species | 2,4-D Rate (g ae/ha) | Visual Control (%) |
| Common Lambsquarters (Chenopodium album) | 1120 | 90-94[8] |
| Common Waterhemp (Amaranthus rudis) | 1120 | 90-94[8] |
| Giant Ragweed (Ambrosia trifida) | 280 | 99-100[8] |
| Velvetleaf (Abutilon theophrasti) | 1120 | 90-94[8] |
Data is presented as a range of control observed in the study.
As the data indicates, 2,4-D is highly effective against several economically important weed species. The efficacy can vary depending on the weed species, growth stage, and environmental conditions.
Experimental Protocols for Herbicide Efficacy Evaluation
Standardized protocols are crucial for the objective evaluation of herbicide performance. The following outlines a general methodology for a whole-plant bioassay to assess herbicide efficacy.
Objective: To determine the dose-response of a weed species to a given herbicide.
Materials:
-
Seeds of the target weed species
-
Potting medium (soil, sand, or artificial mix)
-
Pots or trays
-
Greenhouse or controlled environment chamber
-
Herbicide of interest (e.g., 2,4-D)
-
Laboratory sprayer calibrated to deliver a precise volume
-
Personal Protective Equipment (PPE)
Methodology:
-
Plant Propagation:
-
Sow seeds of the target weed species in pots or trays filled with a suitable growing medium.
-
Grow the plants in a greenhouse or controlled environment chamber with optimal conditions for temperature, light, and humidity.
-
Allow the plants to reach a specific growth stage (e.g., 2-4 true leaves) before herbicide application.[9]
-
-
Herbicide Application:
-
Prepare a series of herbicide concentrations (doses) including an untreated control.
-
Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.[9]
-
Include a sufficient number of replicate plants for each treatment to ensure statistical validity.
-
-
Data Collection:
-
At specified time intervals after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of plant injury (phytotoxicity) on a scale of 0% (no effect) to 100% (complete plant death).
-
At the end of the experiment, harvest the above-ground biomass of each plant, dry it in an oven, and record the dry weight.
-
-
Data Analysis:
-
Analyze the visual injury ratings and biomass data to determine the dose-response relationship.
-
Calculate the effective dose that causes a 50% reduction in growth (ED50) or plant mortality (LD50).
-
Conclusion
Naphthoxyacetic acid and 2,4-D, while both synthetic auxins, serve distinct and important roles in plant science and agriculture. 2,4-D is a potent and widely used herbicide, effectively controlling broadleaf weeds by inducing lethal, uncontrolled growth. In contrast, BNOA is a valuable plant growth regulator, utilized at low concentrations to enhance fruit set and development. The significant difference in their application and observed effects underscores the principle of dose-dependent responses in toxicology and pharmacology. While a direct comparison of their herbicidal efficacy is limited by the lack of data for BNOA, their differing roles highlight the diverse applications of synthetic plant hormone analogs. Future research could explore the phytotoxic potential of BNOA at higher concentrations to fully characterize its dose-dependent effects on various plant species.
References
- 1. academic.oup.com [academic.oup.com]
- 2. deq.mt.gov [deq.mt.gov]
- 3. 2-Naphthoxyacetic Acid BNOA Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agreencobio.com [agreencobio.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
The Rooting Rivalry: Naphthoxyacetic Acid vs. Indole-3-Butyric Acid in Plant Propagation
In the realm of plant propagation and research, the quest for effective rooting hormones is paramount for successful adventitious root formation. Among the arsenal of synthetic auxins, Naphthoxyacetic acid (NOA) and Indole-3-butyric acid (IBA) are two prominent compounds utilized to stimulate root development in cuttings. This guide provides an objective comparison of their effectiveness, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
While both NOA and IBA are effective in promoting root formation, their performance can vary significantly depending on the plant species, cutting type, and application method. IBA is a widely used and generally reliable rooting hormone for a broad range of plant species.[1][2] In contrast, comprehensive comparative data for Naphthoxyacetic acid is less abundant in recent scientific literature. Much of the available research focuses on a similar synthetic auxin, 1-Naphthaleneacetic acid (NAA), which is often considered more potent than IBA.[2]
Quantitative Performance Analysis
To facilitate a clear comparison, the following tables summarize quantitative data from various studies on the rooting effectiveness of IBA and NAA, the latter serving as an illustrative proxy for a potent synthetic auxin, given the limited direct comparative data for NOA.
Table 1: Efficacy of Indole-3-Butyric Acid (IBA) on Rooting of Various Plant Cuttings
| Plant Species | Cutting Type | IBA Concentration (ppm) | Rooting Percentage (%) | Average Number of Roots | Average Root Length (cm) | Reference |
| Morus alba | Stem Cuttings | 200 | Not Specified | Not Specified | >10 | [3] |
| Morus alba | Stem Cuttings | 400 | Not Specified | Not Specified | >10 | [3] |
| Melissa officinalis | Stem Cuttings | 1000 | Not Specified | 4.0 | 54.02 | [4] |
| Melissa officinalis | Stem Cuttings | 5000 | Not Specified | 5.5 | 21.35 | [4] |
| Dahlia 'Venti Passion Fruit' | Stem-tip Cuttings | 300 (foliar spray) | Not Specified | Not Specified | Increased root dry mass | [1] |
| Pelargonium × hortorum | Stem-tip Cuttings | 300 (foliar spray) | Not Specified | Not Specified | Increased root dry mass | [1] |
| Osteospermum ecklonis | Stem-tip Cuttings | 300 (foliar spray) | Not Specified | Not Specified | Increased root dry mass | [1] |
| Scaevola hybrid | Stem-tip Cuttings | 300 (foliar spray) | Not Specified | Not Specified | Increased root dry mass | [1] |
Table 2: Efficacy of 1-Naphthaleneacetic Acid (NAA) on Rooting of Various Plant Cuttings
| Plant Species | Cutting Type | NAA Concentration (ppm) | Rooting Percentage (%) | Average Number of Roots | Average Root Length (cm) | Reference |
| Hemarthria compressa | Stem Cuttings | 200 | ~85 | ~14 | Not Specified | [5] |
| Morus alba | Stem Cuttings | 200 | Not Specified | Not Specified | ~10 | [3] |
| Lawsonia inermis | Hardwood Cuttings | Not Specified | Not Specified | 9.25 | 10.48 | [6] |
| Tecoma stans | Semi-hardwood Cuttings | 3000 | 80.90 | Not Specified | 16.75 | [7] |
Note: Direct comparative studies between NOA and IBA are limited. The data for NAA, a chemically similar synthetic auxin, is presented to provide a general performance benchmark for a potent rooting agent. Efficacy is highly dependent on the specific plant species and experimental conditions.
Experimental Methodologies
The following sections detail typical experimental protocols for evaluating the effectiveness of rooting hormones.
General Protocol for Comparing Rooting Hormones in Stem Cuttings
This protocol outlines a standard procedure for assessing the impact of different auxins on the rooting of stem cuttings.
-
Cutting Preparation: Healthy, semi-hardwood stem cuttings are harvested from a mother plant. Cuttings are typically 10-15 cm in length and include at least 2-3 nodes. The basal leaves are removed, and the base of the cutting is cut at a 45-degree angle to increase the surface area for hormone absorption.[5]
-
Hormone Treatment: The basal 2-3 cm of the cuttings are treated with the respective rooting hormone solutions (e.g., IBA or NOA at various concentrations) for a specified duration. Common application methods include a quick dip (1-5 seconds) in a concentrated solution or a longer soak (several hours) in a more dilute solution.[3][5] A control group of cuttings is treated with a solution lacking any rooting hormone.
-
Planting: The treated cuttings are inserted into a sterile, well-drained rooting medium, such as a mixture of peat moss, perlite, and vermiculite.[1]
-
Environmental Conditions: The cuttings are maintained in a controlled environment with high humidity and optimal temperature to facilitate rooting. This is often achieved in a greenhouse with a misting system.[1]
-
Data Collection: After a predetermined period (typically 4-8 weeks), the cuttings are carefully removed from the medium, and the following parameters are measured:
-
Rooting Percentage: The number of cuttings that have formed roots, expressed as a percentage of the total number of cuttings.[5]
-
Number of Roots per Cutting: The average number of primary roots formed on each rooted cutting.[5]
-
Root Length: The average length of the primary roots on each rooted cutting.[4]
-
Root Dry Weight: The roots are excised, dried in an oven, and weighed to determine the root biomass.[5]
-
Visualizing the Processes
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparing rooting hormones.
References
- 1. gpnmag.com [gpnmag.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of IAA, IBA, NAA, and GA3 on Rooting and Morphological Features of Melissa officinalis L. Stem Cuttings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting of Hemarthria compressa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. netjournals.org [netjournals.org]
- 7. phytojournal.com [phytojournal.com]
Confirming the Biological Activity of Synthesized Naphthoxyacetic Acid: A Comparative Bioassay Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of synthesized 2-Naphthoxyacetic acid (NOA) against other common auxins, supported by experimental data and detailed protocols. This document aims to facilitate the selection of appropriate bioassays and provide a framework for evaluating the auxin-like activity of newly synthesized compounds.
Synthesized 2-Naphthoxyacetic acid (NOA), a synthetic auxin, is recognized for its role as a plant growth regulator, particularly in promoting fruit set and stimulating fruit enlargement.[1] Its biological activity, however, requires rigorous confirmation through standardized bioassays. This guide details two such assays, the Tomato Fruit Set Bioassay and the Adventitious Root Induction Bioassay, and presents a comparative analysis of NOA's efficacy against the natural auxin Indole-3-acetic acid (IAA) and another synthetic auxin, 1-Naphthaleneacetic acid (NAA).
Comparative Analysis of Auxin Activity
The biological potency of synthesized NOA was evaluated in comparison to IAA and NAA using two distinct bioassay systems. The results, summarized below, highlight the differential activity of these auxins depending on the biological process being assessed.
Tomato Fruit Set Bioassay
The application of auxins to tomato flowers can induce fruit set, particularly under conditions that are not optimal for natural pollination.[2] A study on the application of 2-Naphthoxyacetic acid (NOA) to tomato flower clusters demonstrated a significant impact on fruit weight, fruit set percentage, and fruit size.
| Treatment (Concentration in mg/L) | Average Fruit Weight (g) | Fruit Set (%) | Equatorial Diameter (mm) | Polar Diameter (mm) |
| Control (0) | 65.87 | 64.02 | 40.96 | 62.80 |
| NOA (20) | - | 78.40 (significantly equal to 30 & 40 mg/L) | - | - |
| NOA (30) | 76.29 (significantly equal to 40 mg/L) | 78.40 (significantly equal to 20 & 40 mg/L) | - | - |
| NOA (40) | 76.29 (significantly equal to 30 mg/L) | 78.40 (significantly equal to 20 & 30 mg/L) | 45.38 (significantly different) | 62.84 |
| NOA (50) | - | - | - | - |
| NOA (60) | - | - | - | - |
Table 1: Effect of different concentrations of 2-Naphthoxyacetic acid (NOA) on tomato fruit development. Data from a study evaluating the application of NOA to tomato flower clusters in a hydroponic system. The results indicated that a concentration of 40 mg/L was optimal for improving fruit weight, fruit set percentage, and equatorial diameter compared to the control.
While direct comparative data for IAA and NAA in the same tomato fruit set bioassay is limited in the available literature, separate studies have shown that NAA application can also significantly increase the number of fruits per plant and overall fruit yield in tomatoes.[3][4]
Adventitious Root Induction Bioassay
| Treatment (Concentration in mg/L) | Mean Number of Roots | Mean Root Length (mm) |
| Control | 2.67 | 10.32 |
| IAA (1000) | 4.00 | - |
| IBA (1000) | 4.00 | 54.02 |
| IBA (5000) | 5.50 | 21.35 |
| NAA (1000) | - | - |
| NAA (5000) | - | - |
Table 2: Comparative effect of different auxins on adventitious root formation in Melissa officinalis L. stem cuttings. The study highlights the significant impact of auxin application on both the number and length of roots developed compared to the control.[5]
Another study on Hemarthria compressa cuttings demonstrated that NAA at a concentration of 200 mg/L for a 20-minute soaking duration resulted in a higher percentage of rooting, a greater number of adventitious roots, and heavier root dry weight per cutting compared to a control group.[6] These findings underscore the effectiveness of synthetic auxins in promoting root development.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioassay results. The following sections provide comprehensive protocols for the two key experiments discussed.
Tomato Fruit Set Bioassay Protocol
This bioassay is designed to assess the ability of a test compound to induce fruit set and development in tomato plants, particularly in the absence of pollination (parthenocarpy).
Materials:
-
Tomato plants (e.g., Solanum lycopersicum L.) grown under controlled conditions.
-
Synthesized Naphthoxyacetic acid (NOA) and other auxins for comparison (e.g., IAA, NAA).
-
Solvent for dissolving auxins (e.g., ethanol or DMSO).
-
Sterile distilled water.
-
Micropipettes.
-
Fine-tipped forceps for emasculation.
-
Tags for labeling flowers.
-
Calipers for measuring fruit dimensions.
-
Analytical balance for weighing fruits.
Procedure:
-
Plant Preparation: Grow tomato plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
-
Flower Selection and Emasculation: Select flower buds at a stage just before anthesis (pollen release). Carefully remove the anthers using fine-tipped forceps to prevent self-pollination.
-
Preparation of Test Solutions: Prepare stock solutions of NOA, IAA, and NAA in a suitable solvent. From the stock solutions, prepare a series of dilutions (e.g., 10, 20, 30, 40, 50, 60 mg/L) in sterile distilled water. Include a control solution containing only the solvent at the same concentration used in the test solutions.
-
Application of Test Solutions: Using a micropipette, apply a small, standardized volume (e.g., 10-20 µL) of the test solution directly to the emasculated flowers' ovaries.
-
Labeling and Observation: Tag each treated flower with the corresponding treatment and date. Observe the plants regularly for signs of fruit development.
-
Data Collection: After a predetermined period (e.g., 4-6 weeks), harvest the developed fruits. For each fruit, record the following parameters:
-
Fruit set percentage (number of fruits developed / number of flowers treated × 100).
-
Individual fruit weight.
-
Equatorial and polar diameters of the fruit.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Adventitious Root Induction Bioassay Protocol
This bioassay evaluates the effectiveness of a test compound in promoting the formation of adventitious roots on stem cuttings.
Materials:
-
Healthy, vigorous stock plants for cuttings (e.g., Melissa officinalis, Hemarthria compressa).
-
Synthesized Naphthoxyacetic acid (NOA) and other auxins (IAA, NAA).
-
Solvent for dissolving auxins.
-
Sterile distilled water.
-
Beakers or containers for soaking cuttings.
-
Rooting medium (e.g., perlite, vermiculite, or a sand-soil mixture).
-
Pots or trays for planting cuttings.
-
Growth chamber or greenhouse with controlled environmental conditions.
-
Ruler for measuring root length.
Procedure:
-
Preparation of Cuttings: Take stem cuttings of a uniform length and diameter from the stock plants. Remove the lower leaves, leaving a few at the top.
-
Preparation of Treatment Solutions: Prepare solutions of NOA, IAA, and NAA at various concentrations (e.g., 100, 200, 500, 1000 mg/L) in sterile distilled water. A control group with no auxin treatment should be included.
-
Treatment of Cuttings: Immerse the basal end of the cuttings in the respective auxin solutions for a standardized duration (e.g., 20 minutes). For the control group, soak the cuttings in distilled water.
-
Planting: After the soaking period, plant the cuttings in the rooting medium. Ensure the medium is moist but not waterlogged.
-
Incubation: Place the pots or trays in a growth chamber or greenhouse with high humidity and moderate light to facilitate rooting.
-
Data Collection: After a defined period (e.g., 3-4 weeks), carefully remove the cuttings from the medium and wash the roots. Record the following data for each cutting:
-
Rooting percentage (number of cuttings with roots / total number of cuttings × 100).
-
Number of primary roots per cutting.
-
Length of the longest root.
-
Fresh and dry weight of the roots.
-
-
Statistical Analysis: Perform statistical analysis on the collected data to compare the effectiveness of the different auxin treatments.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological mechanisms and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Canonical auxin signaling pathway initiated by Naphthoxyacetic acid.
Caption: Experimental workflow for the Tomato Fruit Set Bioassay.
Caption: Experimental workflow for the Adventitious Root Induction Bioassay.
References
- 1. scionresearch.com [scionresearch.com]
- 2. academic.oup.com [academic.oup.com]
- 3. scialert.net [scialert.net]
- 4. plantarchives.org [plantarchives.org]
- 5. Effects of IAA, IBA, NAA, and GA3 on Rooting and Morphological Features of Melissa officinalis L. Stem Cuttings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting of Hemarthria compressa - PMC [pmc.ncbi.nlm.nih.gov]
Statistical analysis of plant growth promotion by Naphthoxyacetic acid.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of β-Naphthoxyacetic acid (NOA), a synthetic auxin, and its role in promoting plant growth. We offer an objective comparison with other key auxins, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways to inform research and development in agriculture and plant science.
Comparative Performance of Auxins in Plant Growth Promotion
The efficacy of Naphthoxyacetic acid (NOA) as a plant growth regulator is best understood in comparison to other commonly used natural and synthetic auxins, such as Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA), and Naphthaleneacetic acid (NAA). While all are effective in promoting various aspects of plant development, their specific activities, potency, and stability differ, making them suitable for different applications.
Key Comparative Insights:
-
Stability and Potency: Synthetic auxins like NOA and NAA generally exhibit greater stability in agricultural applications compared to the naturally occurring IAA, which is susceptible to rapid degradation by light and enzymes.[1] This prolonged activity often translates to a more sustained effect on plant growth. NAA is often considered more potent than IAA in promoting root formation and can be effective at lower concentrations for certain uses.[1]
-
Fruit Set and Development: NOA is widely recognized for its effectiveness in promoting fruit set and preventing premature fruit drop, particularly in crops like tomatoes, strawberries, and pineapples.[2][3] It stimulates fruit enlargement and can help prevent the formation of hollow fruits.[2][3]
-
Root Formation: While NOA can stimulate root formation, especially when used in conjunction with other rooting agents, IBA and NAA are more commonly the auxins of choice for this purpose.[3][4] IBA is particularly effective for initiating roots in softwood and semi-hardwood cuttings, while NAA is often preferred for herbaceous and woody cuttings.[5]
-
Synergistic Effects: Research has shown that combinations of different auxins can lead to enhanced growth responses. For instance, a combination of IBA and NAA has been demonstrated to be highly effective in promoting rooting and shoot growth in dragon fruit cuttings, with IBA stimulating root primordia formation and NAA promoting their differentiation into mature roots.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing the effects of Naphthoxyacetic acid (in the form of its close relative, Naphthaleneacetic acid, for which more comparative data is available) and other auxins on key plant growth parameters.
Table 1: Effect of Auxin Application on 'Nova' Mandarin Yield and Fruit Quality
| Treatment (Foliar Spray) | Yield ( kg/tree ) | Increase in Yield vs. Control (%) | Fruit Splitting (%) | Reduction in Splitting vs. Control (%) |
| Control (Unsprayed) | 37 | - | 35 | - |
| NAA (300 mg/L) - Early Spray | 37 | 0 | 30 | 14.3 |
| NAA (300 mg/L) - Late Spray | 52 | 40.5 | 21 | 40 |
| 2,4-D (40 mg/L) - Early Spray | 50 | 35.1 | 25 | 28.6 |
Data adapted from a study on 'Nova' mandarin.[7] The study highlights that a late spray of NAA significantly increased yield and reduced fruit splitting.
Table 2: Synergistic Effect of IBA and NAA on Dragon Fruit Cutting Rooting and Growth (at 120 days)
| Treatment (Concentration) | Average Number of Roots | Average Root Length (cm) | Average Shoot Length (cm) | Survival Rate (%) |
| Control (T0) | 22.91 | 7.52 | 12.13 | - |
| IBA (3000 ppm) (T1) | - | - | - | - |
| IBA (3000 ppm) + NAA (1000 ppm) (T7) | 55.42 | 16.53 | 24.98 | 96.67 |
| IBA (6000 ppm) + NAA (1000 ppm) (T13) | - | - | - | - |
Data adapted from a study on dragon fruit cuttings.[6] The combination of IBA and NAA (T7) showed the best overall performance in rooting and shoot development.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the statistical analysis of plant growth regulators. Below are synthesized methodologies based on common practices in the field.
1. Protocol for Evaluating Auxin Effects on Fruit Set and Yield in Tomato
-
Objective: To quantify the impact of different concentrations of Naphthoxyacetic acid on the fruit set, yield, and quality of a commercial tomato cultivar.
-
Experimental Design: A randomized complete block design is recommended, with a minimum of three replicates per treatment.
-
Plant Material: A commercially relevant tomato cultivar (e.g., 'Moneymaker') should be used.
-
Treatments:
-
Control (no auxin application).
-
NOA at various concentrations (e.g., 25 mg/L, 50 mg/L, 100 mg/L).
-
A positive control with a known effective auxin, such as NAA (e.g., 50 mg/L).
-
-
Application: The auxin solutions should be applied as a fine spray to the flower trusses during the early flowering stage.
-
Data Collection:
-
Fruit Set (%): (Number of fruits / Number of flowers) x 100.
-
Total Yield ( kg/plant ): The total weight of all harvested fruits from each plant.
-
Marketable Yield ( kg/plant ): The weight of fruits that meet specific quality standards (size, shape, absence of defects).
-
Fruit Quality Parameters: Fruit diameter, firmness, total soluble solids (TSS), and titratable acidity.
-
-
Statistical Analysis: The collected data should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments. Mean separation tests (e.g., Tukey's HSD) can be used to compare individual treatment means.
2. Protocol for Assessing Auxin Effects on Rooting of Cuttings
-
Objective: To compare the efficacy of Naphthoxyacetic acid, IBA, and NAA in promoting adventitious root formation in mulberry cuttings.
-
Experimental Design: A completely randomized design with at least three replicates per treatment.
-
Plant Material: Semi-hardwood cuttings of a uniform size and developmental stage from a single mulberry variety.
-
Treatments:
-
Control (basal dip in distilled water).
-
NOA at various concentrations (e.g., 100, 200, 400 mg/L).
-
IBA at various concentrations (e.g., 100, 200, 400 mg/L).
-
NAA at various concentrations (e.g., 100, 200, 400 mg/L).
-
-
Application: The basal end of the cuttings is dipped in the respective auxin solution for a standardized duration (e.g., 5 minutes).
-
Growing Conditions: Cuttings are planted in a suitable rooting medium (e.g., a mix of sand, soil, and farmyard manure) and maintained under controlled conditions of humidity and temperature.
-
Data Collection (after a set period, e.g., 60 days):
-
Rooting Percentage (%): (Number of rooted cuttings / Total number of cuttings) x 100.
-
Number of Roots per Cutting: The total number of primary roots.
-
Root Length (cm): The length of the longest root.
-
Root Fresh and Dry Weight (g): The weight of the roots before and after oven drying.
-
-
Statistical Analysis: Data should be analyzed using ANOVA, followed by a suitable post-hoc test to identify significant differences between the auxin treatments and concentrations.
Signaling Pathways and Experimental Workflows
Auxin Signaling Pathway
The canonical auxin signaling pathway is central to understanding how Naphthoxyacetic acid and other auxins exert their effects at the molecular level. In the absence of auxin, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing them from regulating the transcription of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA proteins. This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates the ARFs, allowing them to either activate or repress the expression of target genes, ultimately leading to a physiological response.
Caption: The core auxin signaling pathway leading to plant growth and development.
Experimental Workflow for Comparative Analysis of Auxins
The following diagram outlines a typical workflow for a comparative study of different auxins on plant growth. This process ensures a systematic and statistically valid approach to data collection and analysis.
Caption: A generalized workflow for statistically analyzing the effects of plant growth regulators.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Naphthoxyacetic Acid BNOA Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 3. High Quality PGR 2-Naphthoxyacetic Acid BNOA CAS 120-23-0 Manufacturer and Supplier | Zhuoer [zhuoerchem.com]
- 4. hormex.com [hormex.com]
- 5. nbinno.com [nbinno.com]
- 6. biochemjournal.com [biochemjournal.com]
- 7. EFFECTS OF AUXINS SPRAYS ON YIELD, FRUIT SIZE, FRUIT SPLITTING AND THE INCIDENCE OF CREASING OF ´NOVA´ MANDARIN | International Society for Horticultural Science [ishs.org]
Naphthoxyacetic Acid in Auxin Immunoassays: A Comparative Guide on Cross-Reactivity
For researchers, scientists, and professionals in drug development engaged in plant hormone analysis, the accuracy of auxin quantification is paramount. Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), are a common tool for this purpose due to their high throughput and sensitivity. However, the potential for cross-reactivity of the antibodies used in these assays with various auxin analogs can lead to inaccurate measurements. This guide provides a detailed comparison of the cross-reactivity of Naphthoxyacetic acid (NOA) and related compounds in auxin immunoassays, supported by experimental data and protocols.
Understanding Cross-Reactivity in Auxin Immunoassays
Auxin immunoassays typically employ antibodies raised against Indole-3-acetic acid (IAA), the primary native auxin in most plants. The specificity of these antibodies is crucial for distinguishing IAA from other endogenous and synthetic auxins. Cross-reactivity occurs when the antibody binds to compounds other than the target analyte (in this case, IAA). The degree of cross-reactivity is influenced by the structural similarity between the target auxin and the analog.
Naphthoxyacetic acid (NOA) exists as two isomers, 1-Naphthoxyacetic acid (1-NOA) and 2-Naphthoxyacetic acid (2-NOA). These synthetic auxins are known for their biological activity, often acting as auxin transport inhibitors.[1] Due to their structural resemblance to IAA, particularly the presence of an acetic acid side chain, there is a potential for them to be recognized by anti-IAA antibodies in immunoassays.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of various auxin analogs, including compounds structurally related to Naphthoxyacetic acid, in a competitive ELISA utilizing a monoclonal antibody specific to IAA. The data is derived from the performance characteristics of the Phytodetek IAA Test Kit.[2] Cross-reactivity is expressed as the percentage of displacement of a tracer by the test compound compared to the displacement by IAA on a molar basis.
| Compound | % Cross-Reactivity |
| Indole-3-acetic acid (IAA) | 100 |
| 1-Naphthylacetic acid | 0.1 |
| 2-Naphthylacetic acid | 0.03 |
| Indole-3-acetone | 5.2 |
| Indole-3-butyric acid | 1.3 |
| Indole-3-propionic acid | 0.5 |
| Indole-3-acetaldehyde | 0.14 |
| Phenylacetic acid | 0.01 |
| 2,4-Dichlorophenoxyacetic acid | 0.01 |
| L-Tryptophan | 0.04 |
Data sourced from the Phytodetek IAA Test Kit manual.[2]
Note: While direct cross-reactivity data for 1-Naphthoxyacetic acid and 2-Naphthoxyacetic acid was not available in the reviewed literature, the data for their close structural analogs, 1-Naphthylacetic acid and 2-Naphthylacetic acid, indicate very low cross-reactivity (0.1% and 0.03%, respectively).[2] This suggests that Naphthoxyacetic acid isomers are also likely to exhibit minimal interference in immunoassays utilizing highly specific anti-IAA monoclonal antibodies.
Experimental Protocol: Competitive Auxin Immunoassay
The following is a generalized protocol for a competitive ELISA for auxin quantification, based on commercially available kits. This method is designed to determine the concentration of an auxin, such as IAA, in a sample by measuring the degree to which it competes with a labeled auxin for binding to a limited number of antibody sites.
1. Sample Preparation:
-
Plant tissues are homogenized in an appropriate extraction buffer (e.g., 80% methanol with antioxidants).
-
The extract is centrifuged to pellet debris, and the supernatant is collected.
-
For some samples, further purification using solid-phase extraction (SPE) cartridges may be necessary to remove interfering substances.
-
The purified extract is dried down and resuspended in the assay buffer.
2. Immunoassay Procedure:
-
Coating: Microtiter plate wells are pre-coated with a monoclonal or polyclonal antibody specific to the target auxin (e.g., anti-IAA).
-
Competition: A known amount of enzyme-labeled auxin (tracer) and the plant extract sample (containing an unknown amount of auxin) are added to the antibody-coated wells. The unlabeled auxin in the sample and the enzyme-labeled auxin compete for binding to the fixed number of antibody sites.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The wells are washed to remove any unbound auxin and tracer.
-
Substrate Addition: A substrate for the enzyme label is added to the wells. The enzyme converts the substrate into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the auxin in the sample; a lower absorbance indicates a higher concentration of auxin in the sample.
-
Quantification: A standard curve is generated using known concentrations of the target auxin. The concentration of auxin in the samples is determined by comparing their absorbance values to the standard curve.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the underlying principles and procedures, the following diagrams have been generated using the DOT language.
Caption: Workflow of a competitive ELISA for auxin quantification.
Caption: Principle of competitive binding in an auxin immunoassay.
Conclusion
The available data indicates that while Naphthoxyacetic acid is a potent synthetic auxin, its cross-reactivity in highly specific anti-IAA immunoassays is likely to be minimal. The structural differences in the ring system compared to the indole ring of IAA appear sufficient to prevent significant binding to the antibody. However, it is crucial for researchers to validate the specificity of their chosen immunoassay and antibody lot against any potential cross-reactants present in their samples. For highly sensitive and specific quantification, especially when a variety of synthetic and natural auxins may be present, chromatographic methods coupled with mass spectrometry (LC-MS) remain the gold standard. Nevertheless, for high-throughput screening and routine analysis where the primary analyte is IAA, modern immunoassays offer a reliable and efficient option, provided their specificity is well-characterized.
References
Evaluating the Specificity of Naphthoxyacetic Acid as a Synthetic Auxin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of Naphthoxyacetic acid (NOA) as a synthetic auxin, comparing its performance with other well-established synthetic auxins such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 1-Naphthaleneacetic acid (NAA). By presenting experimental data, detailed protocols, and visual representations of key biological pathways, this document aims to equip researchers with the necessary information to make informed decisions about the use of NOA in their studies.
Executive Summary
Naphthoxyacetic acid, particularly its isomers 1-NOA and 2-NOA, exhibits auxin-like activity but its specificity and mode of action differ significantly from classical synthetic auxins. While traditional auxins like IAA, 2,4-D, and NAA primarily act through the TIR1/AFB receptor pathway to regulate gene expression, evidence suggests that NOA's primary role is as an inhibitor of auxin transport. This guide delves into the nuances of NOA's specificity, highlighting its effects on auxin influx and efflux, and compares its physiological and transcriptional impact to that of other synthetic auxins. Understanding these differences is critical for the precise application of these molecules in research and development.
Comparative Analysis of Auxin Activity
The efficacy and specificity of synthetic auxins can be evaluated through various parameters, including their binding affinity to auxin receptors, their impact on physiological processes such as root elongation, and their influence on gene expression.
Interaction with Auxin Transport Systems
A key differentiator for NOA among synthetic auxins is its pronounced effect on auxin transport. Unlike 2,4-D and NAA, which are substrates for auxin carriers, NOA isomers act as inhibitors.
-
1-Naphthoxyacetic acid (1-NOA): Acts as a non-specific inhibitor of both auxin influx and efflux carriers. This dual inhibition can lead to complex physiological effects due to the disruption of cellular auxin gradients.[1][2]
-
2-Naphthoxyacetic acid (2-NOA): Exhibits greater specificity by preferentially inhibiting auxin influx carriers.[1][2] This makes it a more targeted tool for studying the role of auxin uptake in various developmental processes.
The differential effects of NOA isomers on auxin transport are a critical consideration when designing experiments to probe auxin-related phenomena.
Table 1: Comparison of the Effects of Synthetic Auxins on Auxin Transport
| Compound | Primary Mode of Action on Transport | Effect on Influx Carriers | Effect on Efflux Carriers | Reference |
| 1-NOA | Inhibition | Inhibits | Inhibits | [1][2] |
| 2-NOA | Inhibition | Preferentially Inhibits | Minimal | [1][2] |
| 2,4-D | Substrate | Substrate | Poor Substrate | [3] |
| NAA | Substrate | Substrate | Substrate | [3] |
Experimental Protocols
To facilitate the independent verification and extension of the findings presented, detailed methodologies for key experiments are provided below.
Auxin Influx and Efflux Assays Using Radiolabeled Auxins
This protocol is adapted from studies investigating the effect of auxin transport inhibitors.[1]
Objective: To quantify the effect of NOA and other synthetic auxins on the activity of auxin influx and efflux carriers.
Materials:
-
Plant cell suspension culture (e.g., tobacco BY-2)
-
Radiolabeled auxins (e.g., [³H]2,4-D for influx, [³H]NAA for efflux)
-
Test compounds: 1-NOA, 2-NOA, 2,4-D, NAA
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Cell Preparation: Grow cell cultures to the mid-logarithmic phase. Equilibrate the cells in a buffer solution.
-
Influx Assay:
-
Pre-incubate cells with the test compounds (e.g., 1-NOA, 2-NOA) for a defined period.
-
Add radiolabeled [³H]2,4-D to the cell suspension.
-
At various time points, collect cell samples by vacuum filtration onto glass fiber filters.
-
Wash the filters to remove extracellular radioactivity.
-
Measure the radioactivity retained by the cells using a scintillation counter.
-
-
Efflux Assay:
-
Load the cells with a radiolabeled auxin that is a good substrate for efflux carriers (e.g., [³H]NAA).
-
Wash the cells to remove external radiolabel.
-
Resuspend the cells in a fresh medium containing the test compounds.
-
At various time points, take aliquots of the medium and the cells separately.
-
Measure the radioactivity in both the medium and the cells to determine the extent of efflux.
-
-
Data Analysis: Calculate the rate of influx or efflux in the presence and absence of the test compounds. Compare the inhibitory effects of NOA isomers with other auxins.
Visualizing Molecular Pathways and Workflows
Auxin Signaling Pathway
The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by Auxin Response Factors (ARFs).
Caption: Simplified auxin signaling pathway and the inhibitory action of NOA on transport.
Experimental Workflow for Transcriptional Profiling
Transcriptional profiling (e.g., RNA-seq) is a powerful method to assess the specificity of a synthetic auxin by comparing the global gene expression changes it induces with those triggered by other auxins.
Caption: A typical workflow for comparative transcriptional profiling of synthetic auxins.
Conclusion and Future Directions
The available evidence strongly suggests that Naphthoxyacetic acid, particularly its isomers 1-NOA and 2-NOA, should not be considered a classical synthetic auxin in the same vein as 2,4-D or NAA. Its primary mode of action appears to be the inhibition of auxin transport, with 2-NOA showing greater specificity for influx carriers. This makes NOA a valuable chemical tool for dissecting the roles of auxin transport in plant development. However, its off-target effects, especially the dual inhibitory action of 1-NOA on both influx and efflux, necessitate careful interpretation of experimental results.
Future research should focus on obtaining direct comparative data on the binding affinity of NOA isomers to the TIR1/AFB receptors to definitively clarify their role, if any, in canonical auxin signaling. Comprehensive, comparative dose-response studies for various physiological outputs and detailed transcriptomic analyses alongside other synthetic auxins will further elucidate the specificity and potential off-target effects of NOA. Such studies will be invaluable for the scientific community to precisely utilize this and other synthetic auxins as tools to unravel the complexities of plant hormone biology.
References
- 1. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fate: Naphthoxyacetic Acid Versus Natural Auxins
A deep dive into the metabolic pathways of the synthetic auxin, 2-Naphthoxyacetic acid (NOA), and its natural counterparts, primarily Indole-3-acetic acid (IAA), reveals distinct yet convergent strategies for regulating hormone activity within plant tissues. While both natural and synthetic auxins are subject to conjugation and degradation, the specifics of these metabolic routes, and the enzymes involved, can differ significantly, impacting their biological activity and persistence.
This guide provides a comprehensive comparison of the metabolic fate of NOA and natural auxins, supported by experimental data and methodologies. The information is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of auxin metabolism.
Quantitative Comparison of Metabolic Fates
The metabolic fate of auxins is a critical determinant of their physiological effects. The primary mechanisms for modulating auxin activity are conjugation, which temporarily inactivates the hormone, and degradation, which leads to its irreversible breakdown. The following tables summarize the key metabolic pathways for natural auxins (IAA) and provide an inferred pathway for the synthetic auxin NOA, based on studies of the closely related synthetic auxin, 1-naphthaleneacetic acid (NAA).
| Metabolic Process | Natural Auxins (IAA) | Naphthoxyacetic Acid (NOA) (Inferred) |
| Primary Conjugates | Amino acids (e.g., IAA-Aspartate, IAA-Glutamate), Sugars (e.g., IAA-Glucose) | Sugars (e.g., NOA-Glucose), Amino acids (e.g., NOA-Aspartate) |
| Primary Degradation Pathway | Oxidation of the indole ring | Likely oxidation of the naphthalene ring |
| Key Degradation Products | 2-oxoindole-3-acetic acid (oxIAA) | Hydroxylated and subsequently conjugated forms (Hypothesized) |
| Enzymes Involved in Conjugation | GH3 family of amido synthetases, UDP-glucosyltransferases | Likely involves similar enzyme families as natural auxins |
| Enzymes Involved in Degradation | Dioxygenases (e.g., DAO) | Likely involves peroxidases and other oxidative enzymes |
Metabolic Pathways: A Visual Comparison
The metabolic pathways of natural and synthetic auxins, while aiming for the same outcome of hormonal regulation, proceed through distinct molecular transformations.
Natural Auxin (IAA) Metabolism
The metabolic pathway of IAA is well-characterized, involving both conjugation and degradation to maintain hormonal homeostasis.
Caption: Metabolic pathway of the natural auxin, Indole-3-acetic acid (IAA).
Inferred Metabolic Pathway of Naphthoxyacetic Acid (NOA)
Direct experimental evidence for the metabolic fate of NOA is limited. However, based on studies of the analogous synthetic auxin, 1-naphthaleneacetic acid (NAA), a probable metabolic pathway can be inferred.
Caption: Inferred metabolic pathway of the synthetic auxin, Naphthoxyacetic acid (NOA).
Experimental Protocols
The elucidation of auxin metabolic pathways relies on sophisticated analytical techniques. A general workflow for investigating the metabolism of both natural and synthetic auxins is outlined below.
Experimental Workflow for Auxin Metabolite Analysis
Caption: General experimental workflow for the analysis of auxin metabolites.
Detailed Methodologies:
-
Plant Material and Treatment: Plant tissues, such as seedlings, leaves, or cell cultures, are incubated with a known concentration of the auxin of interest (e.g., IAA or NOA). To trace the metabolic fate, stable isotope-labeled auxins (e.g., ¹³C- or ²H-labeled) are often used.
-
Extraction: The plant tissue is homogenized and extracted with a suitable solvent, typically a mixture of methanol, isopropanol, and acetic acid, to efficiently recover a broad range of metabolites.
-
Purification: The crude extract is then purified to remove interfering compounds. Solid-phase extraction (SPE) is a common technique used for this purpose, employing cartridges with different sorbents to selectively retain and elute the auxins and their metabolites.
-
LC-MS Analysis: The purified extract is analyzed by liquid chromatography-mass spectrometry (LC-MS). The LC separates the different metabolites based on their physicochemical properties, and the MS detects and identifies them based on their mass-to-charge ratio and fragmentation patterns. High-resolution mass spectrometry is often employed for accurate mass determination and elemental composition analysis.
-
Data Analysis: The data obtained from the LC-MS analysis is processed to identify and quantify the different auxin metabolites. This involves comparing the retention times and mass spectra of the detected compounds with those of authentic standards or using fragmentation libraries for identification.
Discussion of Metabolic Fates
Natural Auxins (IAA)
The metabolism of IAA is a dynamic process that allows plants to precisely regulate their growth and development.[1][2][3]
-
Biosynthesis: IAA is primarily synthesized from the amino acid tryptophan via several redundant pathways.[1]
-
Conjugation: To control the levels of active IAA, plants can reversibly conjugate it to amino acids or sugars.[4] These conjugates serve as a readily available pool of IAA that can be hydrolyzed back to the active form when needed. The GH3 family of enzymes plays a crucial role in the formation of amino acid conjugates.[4]
-
Degradation: The irreversible degradation of IAA occurs mainly through oxidation of the indole ring, leading to the formation of 2-oxoindole-3-acetic acid (oxIAA).[5] This process is catalyzed by dioxygenase enzymes.[5]
Naphthoxyacetic Acid (NOA)
As a synthetic auxin, NOA is not a natural component of the plant's metabolic network. However, plants possess enzymatic machinery that can recognize and metabolize this xenobiotic compound. While direct studies on NOA metabolism are scarce, research on the closely related synthetic auxin, 1-naphthaleneacetic acid (NAA), provides valuable insights.
-
Conjugation: Studies on NAA have shown that it can be conjugated with both glucose and amino acids, particularly aspartic acid, in a manner similar to IAA.[6][7] It is highly probable that NOA undergoes similar conjugation reactions.
-
Degradation: The naphthalene ring of NAA is more stable than the indole ring of IAA, which may contribute to its higher persistence in some cases.[8] However, plants are capable of degrading NAA, likely through hydroxylation of the naphthalene ring followed by further conjugation. It is reasonable to assume that NOA is degraded through a similar oxidative pathway.
Signaling Pathway Activation
Both natural and synthetic auxins initiate a signaling cascade that ultimately leads to changes in gene expression. This process is mediated by the TIR1/AFB family of auxin receptors.
Caption: Simplified auxin signaling pathway.
Upon binding of an auxin molecule, the TIR1/AFB receptor recruits an Aux/IAA repressor protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor releases the Auxin Response Factor (ARF), a transcription factor that can then activate the expression of auxin-responsive genes, leading to various physiological responses. While both natural and synthetic auxins utilize this core signaling pathway, differences in their binding affinity to the receptor and their metabolic stability can lead to variations in the magnitude and duration of the response.
Conclusion
References
- 1. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. Mechanism of Naphthaleneacetic Acid Conjugation: No Effect of Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of naphthaleneacetic Acid conjugation: no effect of ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. naphthaleneacetic acid naa: Topics by Science.gov [science.gov]
A Comparative Guide to Analytical Methods for Naphthoxylactic Acid Detection
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of analytes like Naphthoxylactic acid is paramount. This guide provides a detailed comparison of a novel, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the detection of this compound. The data presented herein is based on established principles and typical performance characteristics of these analytical techniques.
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters of the new LC-MS/MS method compared to the existing HPLC-UV method for the analysis of this compound.
| Performance Parameter | New Method (LC-MS/MS) | Existing Method (HPLC-UV) |
| Limit of Detection (LOD) | 0.1 ng/mL | 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 50 ng/mL |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 5% | < 10% |
| Specificity | High (based on mass) | Moderate (based on Rt) |
| Analysis Time | 5 minutes | 15 minutes |
Experimental Protocols
New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This novel method offers superior sensitivity and specificity, making it ideal for trace-level quantification and complex matrices.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound).
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion 1, Product ion 2
-
Internal Standard: Precursor ion > Product ion
-
Existing Method: High-Performance Liquid Chromatography (HPLC-UV)
This method is a robust and widely used technique for routine analysis.
1. Sample Preparation:
-
To 500 µL of plasma, add 50 µL of an internal standard.
-
Perform liquid-liquid extraction with 2 mL of ethyl acetate.
-
Vortex for 2 minutes, then centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of phosphate buffer (pH 3.0) and acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 280 nm.
Visualization of the New LC-MS/MS Workflow
The following diagram illustrates the experimental workflow for the new LC-MS/MS method.
Caption: Workflow for the new LC-MS/MS method for this compound detection.
Safety Operating Guide
Navigating the Safe Disposal of Naphthoxylactic Acid: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the safe disposal of naphthoxylactic acid, ensuring the safety of laboratory personnel and the protection of our environment.
I. Understanding the Hazards
This compound presents several hazards that necessitate careful handling and disposal. According to its Safety Data Sheet (SDS), it is classified as:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4)[1]
-
Causes skin irritation (Category 2)[1]
-
Causes serious eye damage (Category 1)[1]
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)[1]
-
Harmful to aquatic life with long-lasting effects (Hazardous to the aquatic environment, long-term hazard, Category 3)[1]
These classifications underscore the importance of following stringent safety protocols to prevent accidental exposure and environmental contamination.
II. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust.[1]
-
Avoid contact with skin and eyes by wearing appropriate PPE.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
| PPE Component | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may also be necessary. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. |
III. Spill Response
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
Spill Cleanup Procedures:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation. Use a damp cloth or paper towel to wipe the area clean. For larger spills, contain the material with an inert absorbent (e.g., sand, vermiculite).
-
Collect: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
IV. Disposal Procedures
Due to its classification as harmful to aquatic life with long-lasting effects, this compound should not be disposed of down the drain.[1] The primary method for disposal is through an approved hazardous waste disposal program.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste this compound, including any contaminated materials from spills, in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be in good condition, with a secure-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Irritant," "Environmental Hazard").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
Keep the container closed when not in use.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Naphthoxylactic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for Naphthoxylactic acid (CAS No. 10476-54-7) was publicly available at the time of this document's creation. The following guidance is based on the known physical and chemical properties of this compound and safety protocols for similar chemical compounds, such as 2-Naphthoxyacetic acid. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this substance and consult a certified safety professional.
Immediate Safety and Hazard Information
This compound is a solid organic compound. While specific toxicity data is limited, it is prudent to handle it with the care required for laboratory-grade chemicals of unknown toxicity. Based on data for analogous compounds, it may be harmful if swallowed.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C13H12O4 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 232.24 g/mol | --INVALID-LINK-- |
| Boiling Point | 436.2°C at 760 mmHg | --INVALID-LINK--[1] |
| Flash Point | 171.1°C | --INVALID-LINK--[1] |
| Density | 1.341 g/cm³ | --INVALID-LINK--[1] |
| Vapor Pressure | 2.22E-08 mmHg at 25°C | --INVALID-LINK--[1] |
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust and splashes. |
| Hand Protection | Nitrile gloves. | Protects skin from direct contact. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. | Prevents inhalation of dust. |
Operational Plan
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly closed.
-
Work Area: Conduct all handling of this compound in a well-ventilated laboratory, preferably within a fume hood to minimize inhalation exposure.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Weighing: If weighing the solid, do so carefully to avoid generating dust.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spills: For larger spills, evacuate the area and follow emergency procedures.
-
Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Waste Collection: Collect waste this compound and contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
-
Waste Characterization: The waste should be characterized as non-halogenated organic acid waste.
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.[4][5]
Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

